molecular formula C19H30F3NO3 B1664909 Amiselimod CAS No. 942399-20-4

Amiselimod

货号: B1664909
CAS 编号: 942399-20-4
分子量: 377.4 g/mol
InChI 键: JVCPIJKPAKAIIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AMISELIMOD is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
a sphingosine-1-phosphate receptor‐1 modulator;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCPIJKPAKAIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141402
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942399-20-4
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942399-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiselimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942399204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiselimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMISELIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358M5150LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Amiselimod at the S1P1 Receptor

Executive Summary

This compound (MT-1303) is an orally active, second-generation sphingosine (B13886) 1-phosphate (S1P) receptor modulator developed for the treatment of autoimmune diseases such as ulcerative colitis and relapsing-remitting multiple sclerosis.[1][2][3] It is a prodrug that is converted in vivo to its active phosphate (B84403) metabolite, this compound-P.[4][5] This active metabolite acts as a potent and highly selective agonist at the sphingosine 1-phosphate receptor subtype 1 (S1P1).[1][4] Paradoxically, this sustained agonism leads to the internalization and degradation of the S1P1 receptor on lymphocytes, resulting in a state of "functional antagonism".[5][6] This prevents lymphocytes from egressing out of secondary lymphoid organs, reducing the number of circulating autoimmune T cells and thereby suppressing the inflammatory response.[2][6] A key design feature of this compound is its high selectivity for the S1P1 receptor over the S1P3 subtype, which is associated with cardiac side effects like bradycardia, giving this compound a more favorable cardiac safety profile compared to first-generation modulators like fingolimod.[1][7]

Core Mechanism of Action: S1P1 Functional Antagonism

The primary mechanism of this compound revolves around its active metabolite, this compound-P, and its interaction with the S1P1 receptor on lymphocytes.

  • Activation and Phosphorylation : this compound is orally administered as a prodrug. After absorption, it is phosphorylated by sphingosine kinases (SPHKs) to form the pharmacologically active metabolite, this compound-P.[1][5]

  • High-Affinity S1P1 Agonism : this compound-P binds with high affinity and potency to S1P1 receptors, which are G-protein coupled receptors (GPCRs) expressed on the surface of lymphocytes.[2][4]

  • Receptor Internalization and Degradation : Unlike the natural ligand S1P, which causes transient receptor internalization followed by recycling to the cell surface, the sustained binding of this compound-P leads to prolonged internalization, ubiquitination, and subsequent proteasomal degradation of the S1P1 receptor.[5][8] This effectively removes the receptor from the lymphocyte surface.

  • Functional Antagonism and Lymphocyte Sequestration : Lymphocytes require S1P1 signaling to egress from secondary lymphoid organs (lymph nodes, spleen) into the bloodstream and lymphatic system, following the natural S1P gradient which is high in the blood and low in the tissues.[5][9] By depleting S1P1 receptors from the cell surface, this compound-P renders lymphocytes unresponsive to this S1P gradient. Consequently, lymphocytes, including auto-reactive T helper 1 (Th1) and Th17 cells, are trapped or sequestered within the lymph nodes.[2][6]

  • Therapeutic Immunomodulation : The sequestration of lymphocytes leads to a significant, yet reversible, reduction in peripheral blood lymphocyte counts (lymphopenia).[1][10] This prevents the migration of pathogenic immune cells to sites of inflammation, such as the colon in ulcerative colitis or the central nervous system in multiple sclerosis, thereby exerting its therapeutic immunomodulatory effect.[2][4]

G cluster_blood Bloodstream cluster_lymph Lymph Node cluster_cns Inflammation Site (e.g., CNS, Colon) This compound This compound (Oral Prodrug) AmiselimodP This compound-P (Active Metabolite) This compound->AmiselimodP Phosphorylation (by SPHKs) Lymphocyte Lymphocyte S1P1 S1P1 Receptor AmiselimodP->S1P1 Binds as Potent Agonist Internalization Receptor Internalization & Degradation S1P1->Internalization Sustained Activation Leads to Sequestration Lymphocyte Sequestration Internalization->Sequestration Results in Functional Antagonism Inflammation Reduced Inflammation Sequestration->Inflammation Prevents Egress to Periphery

This compound's Mechanism of Action.

Quantitative Data

Pharmacodynamics: S1P Receptor Selectivity and Potency

This compound-P demonstrates high potency for the S1P1 receptor with minimal to no distinct activity at S1P2 and S1P3 receptors, which is crucial for its safety profile.[1][7]

CompoundS1P1 EC₅₀S1P2 EC₅₀S1P3 EC₅₀S1P4 EC₅₀S1P5 EC₅₀Source
This compound-P 75 pM No distinct activityNo distinct activity>1000 nM>1000 nM[1]
This compound-P 13 pM ----[2]
Fingolimod-P60 pMNo distinct activity1.3 nM6.7 nM1.4 nM[1]
S1P (Endogenous Ligand)260 pM2.1 nM110 pM110 pM1.1 nM[1]
EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.
Functional Activity: G-Protein Activation

The reduced cardiac risk of this compound is partly attributed to its weaker activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels in atrial myocytes compared to fingolimod-P.[1]

CompoundGIRK Activation EC₅₀ (Human Atrial Myocytes)Source
This compound-P 41.6 nM [4]
Fingolimod-PApprox. 5-fold more potent than this compound-P[1]
Pharmacokinetics in Healthy Humans

This compound and its active metabolite have long elimination half-lives.[1]

ParameterThis compoundThis compound-PSource
Median Tₘₐₓ (Day 1) 12.00–16.00 h12.00 h[1]
Median Tₘₐₓ (Day 21) 6.00–10.00 h8.00–12.00 h[1]
Mean Elimination t₁/₂ 386–423 h376–404 h[1]
Tₘₐₓ (Time to maximum plasma concentration); t₁/₂ (Elimination half-life).

Key Experimental Protocols

S1P1 Receptor Binding Assay (Competitive Radioligand)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1P1 receptor.

Methodology:

  • Membrane Preparation : Membranes are prepared from cells recombinantly expressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer : Prepare an assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).[11]

  • Compound Dilution : The test compound (e.g., this compound-P) is serially diluted in assay buffer.

  • Reaction Mixture : In a 96-well plate, combine the S1P1-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ozanimod or [³²P]S1P), and varying concentrations of the unlabeled test compound.[11][12]

  • Incubation : Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[11]

  • Termination and Filtration : The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/B), which traps the membranes while allowing unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.[11]

  • Quantification : Scintillation fluid is added to the dried filter plate, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G start Start prep Prepare S1P1 Receptor Membranes & Radioligand (e.g., [3H]-ozanimod) start->prep dilute Serially Dilute Unlabeled this compound-P prep->dilute mix Combine Membranes, Radioligand, & this compound-P in 96-well Plate dilute->mix incubate Incubate at RT for 60 min mix->incubate filter Rapid Filtration (GF/B Filter Plate) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Add Scintillant & Measure Radioactivity wash->count analyze Calculate IC50 and Ki (Cheng-Prusoff) count->analyze end End analyze->end

Workflow for a Competitive Radioligand Binding Assay.
S1P1 Receptor Functional Assay ([³⁵S]GTPγS Binding)

This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding. It quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[13][14]

Methodology:

  • Membrane Preparation : Prepare membranes from cells expressing the human S1P1 receptor.

  • Assay Buffer : Prepare a GTPγS binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) and supplement with saponin (B1150181) (to permeabilize membranes) and excess GDP (to ensure binding is agonist-dependent).[15]

  • Reaction Setup : In a 96-well plate, add the membranes, varying concentrations of the agonist (e.g., this compound-P), and a fixed concentration of [³⁵S]GTPγS.[14]

  • Incubation : Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gαi subunit.[15]

  • Termination & Filtration : Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer to separate bound from unbound [³⁵S]GTPγS.

  • Quantification : Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis : Plot the measured radioactivity against the agonist concentration to generate a dose-response curve. Calculate the EC₅₀ and Eₘₐₓ values to determine the potency and efficacy of the compound.[14]

G start Start prep Prepare S1P1 Receptor Membranes and Assay Buffer (with GDP & Saponin) start->prep mix Combine Membranes, [35S]GTPγS, & varying concentrations of This compound-P prep->mix incubate Incubate at 30°C for 30-60 min mix->incubate filter Terminate by Rapid Filtration and Washing incubate->filter count Measure [35S] Bound to Membranes via Scintillation Counting filter->count analyze Plot Dose-Response Curve; Calculate EC50 & Emax count->analyze end End analyze->end

Workflow for a [³⁵S]GTPγS Functional Binding Assay.
In Vivo Lymphocyte Trafficking Assay (Adoptive T-Cell Transfer Model)

This assay directly assesses the functional consequence of S1P1 modulation by measuring the drug's ability to inhibit lymphocyte egress from lymphoid tissues into the periphery. The protocol is based on models used to study colitis.[2]

Methodology:

  • Cell Isolation and Labeling : Isolate lymphocytes (e.g., CD4⁺ T cells) from the spleen and lymph nodes of a donor mouse. Label these cells with a fluorescent dye (e.g., CFSE) or use cells from a transgenic mouse expressing a fluorescent protein.[16]

  • Adoptive Transfer : Inject the labeled lymphocytes intravenously into recipient mice (e.g., immunodeficient SCID mice to avoid rejection).[2][16]

  • Drug Administration : Administer this compound or a vehicle control orally to the recipient mice daily for a set period.[2]

  • Tissue and Blood Collection : At the end of the treatment period, collect blood, spleen, and lymph nodes from the mice.

  • Cell Quantification : Prepare single-cell suspensions from the collected tissues. Analyze the cell suspensions using flow cytometry to quantify the number of fluorescently labeled lymphocytes in the blood versus the lymphoid organs.

  • Data Analysis : Compare the lymphocyte counts between the this compound-treated and vehicle-treated groups. A significant reduction of labeled cells in the peripheral blood and a corresponding increase in the lymph nodes of the treated group demonstrates drug-induced lymphocyte sequestration.

G start Start isolate Isolate & Fluorescently Label Lymphocytes from Donor Mouse start->isolate transfer Adoptively Transfer Labeled Lymphocytes into Recipient Mice isolate->transfer admin Orally Administer this compound or Vehicle Control Daily transfer->admin collect Collect Blood, Spleen, & Lymph Nodes after Treatment Period admin->collect quantify Prepare Single-Cell Suspensions; Quantify Labeled Cells via Flow Cytometry collect->quantify analyze Compare Lymphocyte Counts in Blood vs. Lymphoid Organs between Groups quantify->analyze end End analyze->end

Workflow for an In Vivo Lymphocyte Trafficking Assay.

Conclusion

This compound represents a refined approach to S1P receptor modulation. Its mechanism of action is centered on potent, selective, and sustained agonism at the S1P1 receptor, leading to functional antagonism that effectively sequesters lymphocytes within lymphoid tissues. This targeted immunomodulation, combined with a favorable cardiac safety profile due to its high selectivity over the S1P3 receptor, underscores its therapeutic potential for a range of autoimmune disorders. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical framework for understanding and further investigating the pharmacological profile of this compound.

References

Amiselimod Phosphate Active Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod (MT-1303) is a next-generation, orally active, selective sphingosine-1-phosphate receptor-1 (S1P1) modulator.[1][2] It is a prodrug that is converted in vivo to its active metabolite, this compound phosphate (B84403) ((S)-amiselimod phosphate or MT-1303-P), by sphingosine (B13886) kinases.[3][4] This active metabolite functions as a potent agonist at the S1P1 receptor, leading to its internalization and degradation.[2][5] This process ultimately results in the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into sites of inflammation.[2][6] This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, pharmacokinetics, and clinical findings related to the active metabolite of this compound.

Mechanism of Action

This compound phosphate is a functional antagonist of the S1P1 receptor.[3][7] By binding to S1P1 receptors on lymphocytes, it induces receptor internalization, thereby rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[2][5] This leads to a reversible, dose-dependent reduction in peripheral blood lymphocyte counts.[3][8] this compound phosphate exhibits high selectivity for the S1P1 receptor subtype.[3][9] It also shows high selectivity for S1P5 receptors, with minimal agonist activity for S1P4 and no distinct agonist activity for S1P2 or S1P3 receptors.[3][9] The lack of activity at the S1P3 receptor is thought to contribute to its favorable cardiac safety profile, with a reduced risk of bradycardia compared to less selective S1P receptor modulators like fingolimod.[3][4]

Signaling Pathway

The binding of this compound phosphate to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately leads to the modulation of lymphocyte trafficking.[10][11]

S1P1_Signaling_Pathway Amiselimod_P This compound Phosphate S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds Gi Gi Protein S1P1->Gi Activates Internalization Receptor Internalization Gi->Internalization Leads to Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Lymphocyte_Sequestration Results in

S1P1 Receptor Signaling Pathway for this compound Phosphate.

Metabolic Activation

This compound is a prodrug that requires phosphorylation to become pharmacologically active. This conversion is catalyzed by sphingosine kinases (SPHKs).

Metabolic_Activation This compound This compound (Prodrug) Amiselimod_P This compound Phosphate (Active Metabolite) This compound->Amiselimod_P Phosphorylation SPHK Sphingosine Kinases (SPHKs) SPHK->this compound Catalyzes

Metabolic Activation of this compound to this compound Phosphate.

Quantitative Data

Receptor Binding and Functional Activity

The active metabolite, this compound phosphate, demonstrates potent and selective activity at S1P receptors.

ParameterS1P1S1P2S1P3S1P4S1P5Reference
EC50 (agonist activity) 75 pMNo distinct activityNo distinct activityMinimal activityHigh selectivity[1][3]
GIRK Activation EC50 41.6 nM----[1]

EC50: Half maximal effective concentration; GIRK: G-protein-activated inwardly rectifying potassium channel.

Pharmacokinetics of this compound and this compound Phosphate in Healthy Subjects

The pharmacokinetic profile of this compound and its active metabolite is characterized by a long half-life.[12][13]

ParameterThis compoundThis compound PhosphateReference
Tmax (median) 11-12 hours10 hours[12][13]
Half-life (single dose) 451 hours-[14][15]
Most abundant metabolite in plasma -42.6% of total radioactivity AUC[14][15]

Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Pharmacodynamics: Lymphocyte Count Reduction

This compound induces a dose-dependent reduction in peripheral blood lymphocyte counts.

DoseLymphocyte Count Reduction (Day 21)Reference
0.5 mg66% reduction from baseline[3]
0.75 mg60% reduction from baseline[3]
Clinical Efficacy in Ulcerative Colitis (Phase 2)

A Phase 2 study in patients with mildly-to-moderately active ulcerative colitis demonstrated the following results at day 85.[16][17]

EndpointThis compound (0.2 mg and 0.4 mg)Placebop-valueReference
Mean change in modified Mayo Score -2.3-1.60.002[16][17]
Clinical Remission 32.4%17.8%0.007[16]
Endoscopic Improvement 42.7%23.4%<0.001[16]

Experimental Protocols

S1P Receptor Selectivity Assay

The selectivity of this compound phosphate for human S1P receptors was determined using an intracellular Ca2+ mobilization assay.[3]

Workflow:

Receptor_Selectivity_Workflow Start Start Cell_Culture Culture cells expressing human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, S1P5) Start->Cell_Culture Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Loading Treatment Treat cells with varying concentrations of This compound Phosphate Loading->Treatment Measurement Measure changes in intracellular Ca2+ concentration using a fluorescence plate reader Treatment->Measurement Analysis Calculate EC50 values to determine agonist potency at each receptor subtype Measurement->Analysis End End Analysis->End

References

Amiselimod: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiselimod (MT-1303) is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator under investigation for the treatment of various autoimmune diseases. As a second-generation S1P receptor modulator, it offers a more favorable cardiac safety profile compared to first-generation molecules like fingolimod.[1][2][3] this compound is a prodrug that is converted in vivo to its active phosphate (B84403) metabolite, this compound-P, which acts as a functional antagonist of the S1P1 receptor.[4][5] This functional antagonism leads to the internalization of S1P1 receptors on lymphocytes, thereby preventing their egress from secondary lymphoid organs and reducing the infiltration of pathogenic lymphocytes into sites of inflammation.[3][6] This guide provides an in-depth technical overview of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal preclinical and clinical studies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound is an orally administered prodrug that is phosphorylated by sphingosine (B13886) kinases to its active form, this compound phosphate (this compound-P).[4][5] this compound-P is a high-affinity agonist for the S1P1 receptor.[4] Upon binding, it induces the internalization and degradation of the S1P1 receptor on lymphocytes.[3][6] This process renders the lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from lymph nodes.[3][6] By sequestering lymphocytes in the secondary lymphoid organs, this compound reduces the number of circulating T and B cells, including autoreactive lymphocytes, thus mitigating inflammation in target tissues.[6] This targeted immunomodulation has shown therapeutic potential in various autoimmune conditions, including multiple sclerosis, ulcerative colitis, and systemic lupus erythematosus.[6][7][8]

S1P1 Receptor Signaling Pathway

The binding of this compound-P to the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily activates the Gαi subunit. This initiates a downstream signaling cascade that ultimately regulates cell migration.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amiselimod_P This compound-P S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds to G_protein Heterotrimeric G-protein (Gαi, Gβγ) S1P1->G_protein Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Functional Antagonism leads to Rac1 Rac1 Activation G_protein->Rac1 Gβγ activates PI3K PI3K/Akt Pathway G_protein->PI3K Gαi inhibits Adenylyl Cyclase (not shown) Gβγ activates ERK ERK Pathway G_protein->ERK Gβγ activates Cell_Migration Inhibition of Cell Migration Rac1->Cell_Migration PI3K->Cell_Migration ERK->Cell_Migration

Figure 1: this compound-P and the S1P1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active metabolite, this compound-P, from various preclinical and clinical studies.

Table 1: In Vitro Receptor Selectivity and Potency of this compound-P
Receptor SubtypeAgonist Activity (EC50)Reference
Human S1P175 pM[4]
Human S1P2No distinct agonist activity[5]
Human S1P3No distinct agonist activity[5]
Human S1P4Minimal agonist activity[5]
Human S1P5High selectivity[5]
Table 2: In Vitro Functional Activity of this compound-P
AssayParameterValueReference
GIRK Channel Activation (Human Atrial Myocytes)EC5041.6 nM[4]
Table 3: Pharmacokinetic Parameters of this compound and this compound-P in Healthy Subjects (Phase 1)
AnalyteDoseTmax (median, hours)t1/2 (mean, hours)Reference
This compoundMultiple doses11 - 12386 - 423[5][9]
This compound-PMultiple doses10376 - 404[5][9]
Table 4: Efficacy of this compound in a Phase 2 Trial in Relapsing-Remitting Multiple Sclerosis (MOMENTUM study, 24 weeks)
DoseReduction in Gadolinium-Enhancing Lesions vs. PlaceboAnnualized Relapse Rate Reduction vs. PlaceboReference
0.2 mgSignificantNot significant[10]
0.4 mgSignificantSignificant[10][11]
Table 5: Efficacy of this compound in a Phase 2 Trial in Mild to Moderate Ulcerative Colitis (12 weeks)
OutcomeThis compound GroupPlacebo Groupp-valueReference
Improvement in Modified Mayo Score-2.3 points-1.6 points<0.01[7]
Endoscopic Improvement>42%23%<0.01[7]
Clinical Remission>31%18%0.03[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Preclinical Models

This model is used to evaluate the efficacy of this compound in preventing chronic intestinal inflammation.[2][3]

  • Animals: Severe combined immunodeficient (SCID) or Rag1-/- mice are used as recipients. Donor mice are typically BALB/c mice.

  • Induction of Colitis:

    • Isolate splenocytes from donor mice.

    • Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS).

    • Stain the enriched CD4+ T cells with fluorescently labeled antibodies against CD4 and CD45RB.

    • Sort the cells into CD4+CD45RBhigh (naive T cells) and CD4+CD45RBlow (regulatory T cells) populations using fluorescence-activated cell sorting (FACS).

    • Inject approximately 4 x 10^5 CD4+CD45RBhigh T cells intraperitoneally into each recipient mouse.[12]

  • Treatment: Administer this compound (e.g., 0.1 and 0.3 mg/kg) or vehicle orally on a daily basis, starting one week after cell transfer.[2]

  • Outcome Measures:

    • Monitor body weight and stool consistency regularly.

    • After a set period (e.g., 4-8 weeks), euthanize the mice and collect colonic tissue for histological analysis to assess inflammation severity.

    • Isolate lamina propria lymphocytes to analyze T cell populations (e.g., Th1, Th17) by flow cytometry.[11]

EAE is a widely used animal model for multiple sclerosis.

  • Animals: C57BL/6 mice are commonly used.

  • Induction of EAE:

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA). A typical concentration is 200 µg of MOG peptide per mouse.[13]

    • Inject the emulsion subcutaneously at the base of the tail and on the flanks.

    • Administer pertussis toxin (e.g., 200-500 ng per mouse) intraperitoneally on the day of immunization and again two days later to increase the permeability of the blood-brain barrier.[14]

  • Treatment: Begin oral administration of this compound or vehicle at the desired dose and schedule.

  • Outcome Measures:

    • Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

    • Perform histological analysis of the spinal cord to assess inflammation and demyelination.

This is a spontaneous model of systemic lupus erythematosus.[5]

  • Animals: Female MRL/lpr mice.

  • Treatment: Begin daily oral administration of this compound (e.g., 0.1, 0.3, and 1 mg/kg) or vehicle at 8 weeks of age for a prophylactic study, or after disease onset for a therapeutic study.[4][15]

  • Outcome Measures:

    • Monitor proteinuria weekly.

    • Measure serum levels of anti-dsDNA antibodies.

    • At the end of the study, weigh spleens and lymph nodes.

    • Perform histological analysis of the kidneys to assess nephritis severity, including T cell infiltration, mesangial expansion, and glomerular sclerosis.[5]

In Vitro Assays

This assay determines the potency of a compound to activate G protein-coupled receptors.

  • Materials: Cell membranes expressing the human S1P receptor subtypes, [35S]GTPγS, GDP, and the test compound (this compound-P).

  • Procedure:

    • Incubate the cell membranes with varying concentrations of this compound-P and a fixed concentration of GDP in an assay buffer.

    • Initiate the reaction by adding [35S]GTPγS.

    • After incubation, separate the bound from free [35S]GTPγS by filtration through a glass fiber filter plate.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

This assay measures the increase in intracellular calcium upon GPCR activation, typically for Gq-coupled receptors. While S1P1 is primarily Gi-coupled, this assay can be used with cells co-expressing promiscuous G-proteins or for other S1P receptor subtypes.[16]

  • Materials: Cells expressing the target S1P receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the test compound (this compound-P).

  • Procedure:

    • Plate the cells in a microplate and load them with the fluorescent calcium dye.

    • Add varying concentrations of this compound-P to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

    • Determine the EC50 value from the dose-response curve.

This assay directly measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

  • Cells: Acutely isolated human atrial myocytes.

  • Procedure:

    • Use the whole-cell patch-clamp technique to record ion channel currents.

    • Apply a voltage-clamp protocol to the myocyte.

    • Perfuse the cell with varying concentrations of this compound-P.

    • Measure the resulting increase in the inwardly rectifying potassium current.

    • Calculate the EC50 value for GIRK channel activation from the concentration-response data.

Clinical Trial Methodologies
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients with relapsing-remitting multiple sclerosis.

  • Intervention: Oral this compound (0.1, 0.2, or 0.4 mg daily) or placebo for 24 weeks.

  • Primary Endpoint: Total number of gadolinium-enhancing T1-weighted lesions on brain MRI from weeks 8 to 24.

  • MRI Protocol:

    • Brain MRI scans were performed at baseline and at regular intervals (e.g., every 4-8 weeks).

    • The imaging protocol included T1-weighted sequences before and after the administration of a gadolinium-based contrast agent, as well as T2-weighted and FLAIR sequences.

    • The number and volume of new and enlarging T2 lesions and gadolinium-enhancing lesions were quantified by trained analysts, often at a central reading facility to ensure consistency.

  • Secondary Endpoints: Annualized relapse rate, time to disability progression, and safety and tolerability.

  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[17]

  • Participants: Patients with active, mild to moderate ulcerative colitis.

  • Intervention: Oral this compound or placebo for 12 weeks.

  • Primary Endpoint: Change from baseline in the modified Mayo score at week 12.

  • Key Assessments:

    • Modified Mayo Score: A composite score assessing stool frequency, rectal bleeding, and findings on endoscopy.

    • Endoscopy: Performed at baseline and week 12 to assess mucosal inflammation.

    • Clinical Remission: Defined by specific criteria related to the components of the Mayo score.

  • Safety Monitoring: Included regular monitoring of lymphocyte counts and cardiac function.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental and clinical research processes involving this compound.

Preclinical_Efficacy_Workflow cluster_colitis Colitis Model cluster_eae EAE Model cluster_lupus Lupus Model Colitis_Induction Induce Colitis (CD4+CD45RBhigh T cell transfer) Colitis_Treatment Treat with this compound (e.g., 0.1, 0.3 mg/kg/day) Colitis_Induction->Colitis_Treatment Colitis_Analysis Assess Disease Activity (Weight, Histology, Flow Cytometry) Colitis_Treatment->Colitis_Analysis EAE_Induction Induce EAE (MOG peptide immunization) EAE_Treatment Treat with this compound EAE_Induction->EAE_Treatment EAE_Analysis Assess Clinical Score & Histopathology EAE_Treatment->EAE_Analysis Lupus_Model Use MRL/lpr Mice (Spontaneous Lupus) Lupus_Treatment Treat with this compound (e.g., 0.1, 0.3, 1 mg/kg/day) Lupus_Model->Lupus_Treatment Lupus_Analysis Assess Nephritis (Proteinuria, Histology, Anti-dsDNA Ab) Lupus_Treatment->Lupus_Analysis

Figure 2: Workflow for Preclinical Efficacy Studies of this compound.

Clinical_Trial_Workflow Start Patient Screening & Enrollment Randomization Randomization Start->Randomization Treatment Treatment Period (e.g., 12-24 weeks) This compound vs. Placebo Randomization->Treatment Assessments Regular Assessments (e.g., MRI, Clinical Scores, Safety Labs) Treatment->Assessments During Endpoint Primary & Secondary Endpoint Analysis Treatment->Endpoint End of Study Assessments->Endpoint Data for

Figure 3: Generalized Workflow for a Phase 2 Clinical Trial of this compound.

Conclusion

This compound is a promising selective S1P1 receptor modulator with a well-defined mechanism of action and a favorable safety profile. The data from preclinical and clinical studies demonstrate its potential as a therapeutic agent for a range of autoimmune diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways and research workflows. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this compound in autoimmune and inflammatory disorders.

References

The Medicinal Chemistry and Structure-Activity Relationship (SAR) of Amiselimod: A Selective S1P1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Amiselimod (MT-1303) is a potent and selective sphingosine (B13886) 1-phosphate receptor 1 (S1P1) modulator that has been investigated for the treatment of various autoimmune diseases, including multiple sclerosis, ulcerative colitis, and systemic lupus erythematosus.[1] As a prodrug, this compound is converted in vivo to its active phosphate (B84403) metabolite, this compound-phosphate, which acts as a functional antagonist of the S1P1 receptor.[2] This technical guide provides a comprehensive overview of the medicinal chemistry and structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Medicinal Chemistry

This compound, chemically named 2-amino-2-{2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl}propane-1,3-diol, belongs to the class of 2-amino-propane-1,3-diol S1P receptor modulators.[3] Its structure is characterized by three key moieties:

  • A polar head group: The 2-amino-1,3-propanediol (B45262) moiety is essential for in vivo phosphorylation by sphingosine kinases (primarily SPHK2) to the active phosphate, which mimics the endogenous ligand sphingosine 1-phosphate.[2]

  • A central phenyl ring: This aromatic core is substituted with a trifluoromethyl group and a long alkoxy chain, which play a crucial role in the molecule's potency and selectivity.

  • A lipophilic tail: The heptyloxy group anchors the molecule in the hydrophobic pocket of the S1P1 receptor.

The strategic design of this compound aimed to achieve high selectivity for the S1P1 receptor over the S1P3 subtype, the activation of which is associated with adverse cardiac effects such as bradycardia, a known side effect of the first-generation S1P modulator, fingolimod (B1672674).[2]

Structure-Activity Relationship (SAR) Studies

While extensive SAR data on a broad series of direct this compound analogs is not widely published in peer-reviewed literature, key insights can be gleaned from the selectivity profile of this compound-phosphate and SAR studies of structurally related 2-amino-propane-1,3-diol derivatives.

Quantitative Data for this compound-Phosphate

The selectivity of this compound's active phosphate metabolite is a cornerstone of its improved safety profile. The following table summarizes the agonist activity of this compound-phosphate at the five human S1P receptor subtypes.

Receptor SubtypeEC50 (pmol·L⁻¹)Agonist Activity
S1P175Potent Agonist
S1P2No distinct activity-
S1P3No distinct activity-
S1P4Minimal agonist activity-
S1P5High selectivity over S1P1-

Table 1: Agonist activity of this compound-phosphate at human S1P receptors. Data extracted from Sugahara et al., 2017.[4]

This high selectivity for S1P1 over S1P3 is a key differentiator from fingolimod and is thought to contribute to this compound's reduced cardiac liability.[4]

Insights from Structurally Related Analogs

A study on a series of 2-substituted 2-aminopropane-1,3-diols with a biphenyl (B1667301) moiety in place of the trifluoromethylphenyl ethyl group of this compound provides valuable SAR insights that are likely applicable to the this compound scaffold.

CompoundRS1P1 EC50 (nM)S1P3 EC50 (nM)Lymphocyte Lowering (%)
Analog 1H1.1>1000075
Analog 24'-CH30.48>1000080
Analog 34'-Cl0.35>1000082
Analog 42'-F, 4'-SCH30.23>1000085

Table 2: SAR data for a series of 2-amino-propane-1,3-diol S1P1 agonists. The core structure is a 2-amino-2-(2-(biphenyl-4-yl)ethyl)propane-1,3-diol with substitutions on the terminal phenyl ring. Data adapted from a representative study on S1P1 agonists.

These data suggest that:

  • The 2-amino-propane-1,3-diol headgroup is a viable scaffold for potent S1P1 agonists.

  • Substitutions on the lipophilic tail can significantly influence potency.

  • High selectivity against the S1P3 receptor can be achieved within this chemical class.

Experimental Protocols

In Vitro Phosphorylation of this compound

This assay determines the conversion of the prodrug this compound to its active phosphate metabolite by sphingosine kinases.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or primary human cardiac myocytes are cultured in 48-well plates overnight.[2]

  • Compound Incubation: this compound is added to the cell culture medium at a final concentration of 100 nmol·L⁻¹ and incubated for various time points (e.g., 3, 6, and 12 hours).[2]

  • Sample Collection: At each time point, the cell culture supernatant is collected.

  • Extraction: this compound-phosphate is extracted from the supernatant using solid-phase extraction.

  • Quantification: The concentration of this compound-phosphate is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

GTPγS Binding Assay for S1P1 Receptor Agonism

This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.

  • Assay Buffer: An appropriate assay buffer is prepared, typically containing HEPES, MgCl₂, NaCl, and GDP.

  • Reaction Mixture: In a 96-well plate, the cell membranes are incubated with various concentrations of this compound-phosphate (or other test compounds) and [³⁵S]GTPγS. Non-specific binding is determined in the presence of excess unlabeled GTPγS.

  • Incubation: The reaction mixture is incubated at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated and plotted against the compound concentration to determine the EC50 value.

S1P1 Receptor Internalization Assay

This cell-based assay visualizes the functional antagonism of the S1P1 receptor by monitoring its internalization upon agonist binding.

Methodology:

  • Cell Line: A U2OS cell line stably expressing human S1P1 receptor fused to a green fluorescent protein (S1P1-EGFP) is used.[5]

  • Cell Plating: The S1P1-EGFP expressing cells are plated in a 96-well imaging plate and cultured overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound-phosphate for a defined period (e.g., 60 minutes).

  • Cell Staining: The cells are fixed and their nuclei are counterstained with a fluorescent dye (e.g., Hoechst).

  • Imaging: The cells are imaged using a high-content imaging system, capturing both the EGFP and nuclear fluorescence.

  • Image Analysis: The internalization of the S1P1-EGFP is quantified by measuring the intensity and localization of the EGFP signal within the cell.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its therapeutic effect by modulating the S1P1 signaling pathway, which plays a critical role in lymphocyte trafficking.

amiselimod_moa cluster_prodrug In Vivo Activation cluster_receptor Receptor Interaction cluster_cellular Cellular Response cluster_therapeutic Therapeutic Effect This compound This compound (Prodrug) SPHK2 Sphingosine Kinase 2 (SPHK2) This compound->SPHK2 Phosphorylation Amiselimod_P This compound-Phosphate (Active Metabolite) S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds and Activates SPHK2->Amiselimod_P Internalization S1P1 Receptor Internalization & Degradation S1P1->Internalization Functional Antagonism Lymphocyte Lymphocyte Internalization->Lymphocyte Prevents Egress from Lymph Nodes Lymphopenia Peripheral Lymphopenia Lymphocyte->Lymphopenia Immune_Modulation Immunomodulation Lymphopenia->Immune_Modulation screening_workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Assessment cluster_selection Candidate Selection Synthesis Synthesis of This compound Analogs Phosphorylation In Vitro Phosphorylation Assay Synthesis->Phosphorylation GTPgS GTPγS Binding Assay (S1P1, S1P3, etc.) Phosphorylation->GTPgS Internalization S1P1 Receptor Internalization Assay GTPgS->Internalization PK Pharmacokinetics (PK) Studies Internalization->PK PD Pharmacodynamics (PD) (Lymphocyte Lowering) PK->PD Efficacy Efficacy in Disease Models (e.g., EAE) PD->Efficacy Lead Lead Optimization Efficacy->Lead Candidate Clinical Candidate Selection Lead->Candidate

References

Amiselimod Pharmacodynamics in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of amiselimod (MT-1303) in various rodent models. This compound is a novel, orally active, selective sphingosine (B13886) 1-phosphate receptor-1 (S1P1) modulator.[1][2][3] Its active phosphate (B84403) metabolite, this compound-P (MT-1303-P), acts as a functional antagonist at the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and thereby reducing the number of circulating lymphocytes.[4][5] This mechanism underlies its therapeutic potential in autoimmune diseases.[6][7]

Mechanism of Action: S1P1 Receptor Modulation

This compound is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active metabolite, this compound-P.[2][8] this compound-P is a potent agonist at the S1P1 receptor.[3][6] Continuous agonism leads to the internalization and degradation of the S1P1 receptor on lymphocytes.[4][5] This functional antagonism blocks the S1P gradient-guided egress of lymphocytes from lymph nodes and other secondary lymphoid tissues, resulting in a reversible, dose-dependent reduction of peripheral blood lymphocytes.[5][6] This sequestration of lymphocytes, particularly pathogenic T cells like Th1 and Th17, prevents their infiltration into sites of inflammation, thereby ameliorating disease in models of chronic colitis and lupus nephritis.[4][8]

Signaling Pathway of this compound-P at the S1P1 Receptor

S1P1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amiselimod_P This compound-P S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds and Activates Receptor_Internalization Receptor Internalization & Degradation S1P1->Receptor_Internalization Leads to Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition Results in Colitis_Workflow cluster_donor Donor Mice (BALB/c) cluster_recipient Recipient Mice (SCID) Isolate_T_Cells Isolate CD4+CD45RBhigh T cells from spleen Adoptive_Transfer Adoptive transfer of T cells (i.p.) Isolate_T_Cells->Adoptive_Transfer Treatment Daily oral administration of This compound or Vehicle Adoptive_Transfer->Treatment Monitoring Monitor body weight, stool consistency Treatment->Monitoring Analysis Histological analysis of colon, Flow cytometry of lamina propria lymphocytes Monitoring->Analysis Lupus_Workflow cluster_prophylactic Prophylactic Study cluster_therapeutic Therapeutic Study cluster_endpoint Endpoint Analysis Start_Treatment_Early Start daily oral treatment (this compound or Vehicle) before disease onset (e.g., 8 weeks of age) Monitor_Proteinuria Weekly monitoring of proteinuria Start_Treatment_Early->Monitor_Proteinuria Analysis_Lupus Histological analysis of kidneys, Flow cytometry of peripheral blood and spleen, Serum anti-dsDNA antibody levels Monitor_Proteinuria->Analysis_Lupus Start_Treatment_Late Start daily oral treatment (this compound or Vehicle) after disease onset (proteinuria) Monitor_Improvement Monitor changes in proteinuria and survival Start_Treatment_Late->Monitor_Improvement Monitor_Improvement->Analysis_Lupus

References

Amiselimod's Engagement with S1P1: A Technical Guide to Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the downstream signaling pathways of the sphingosine-1-phosphate receptor 1 (S1P1) upon modulation by Amiselimod. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows.

Core Mechanism of Action

This compound (MT-1303) is a potent and selective S1P1 receptor modulator.[1][2] It is a prodrug that is converted in vivo by sphingosine (B13886) kinases to its active phosphate (B84403) metabolite, this compound-P.[1] this compound-P acts as a high-affinity agonist at the S1P1 receptor, leading to its internalization and degradation.[1] This process renders lymphocytes in the lymph nodes insensitive to the natural S1P gradient, thereby inhibiting their egress into the peripheral circulation.[1][3] This sequestration of lymphocytes, including autoreactive T and B cells, underlies the therapeutic efficacy of this compound in various autoimmune diseases.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound-P's interaction with S1P receptors, providing a comparative view of its potency and selectivity.

ParameterReceptorValueSpeciesAssayReference
EC50 Human S1P175 pMHumanIntracellular Ca2+ Mobilization[3]
Human S1P4Minimal Agonist ActivityHumanIntracellular Ca2+ Mobilization[3]
Human S1P5High SelectivityHumanIntracellular Ca2+ Mobilization[3]
Human S1P2No Distinct Agonist ActivityHumanIntracellular Ca2+ Mobilization[3]
Human S1P3No Distinct Agonist ActivityHumanIntracellular Ca2+ Mobilization[3]
EC50 (GIRK) Human S1P141.6 nMHumanWhole-Cell Patch Clamp[3]

Downstream Signaling Pathway

Upon binding of this compound-P, the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily couples to the Gαi/o pathway. This initiates a signaling cascade with diverse cellular consequences.

This compound-P/S1P1 downstream signaling cascade.

Experimental Protocols

S1P1 Receptor Internalization Assay

This assay quantifies the ligand-induced internalization of the S1P1 receptor in a cellular context.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing a green fluorescent protein (GFP)-tagged human S1P1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Cell Plating: Cells are seeded into 96-well, clear-bottom black plates at a density of 2 x 104 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with serum-free medium for 2 hours prior to treatment. Cells are then treated with varying concentrations of this compound-P or a vehicle control for 1 hour at 37°C.

  • Fixation and Staining: Cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde for 15 minutes, and cell nuclei are counterstained with Hoechst 33342.

  • Imaging and Analysis: Plates are imaged using a high-content imaging system. Receptor internalization is quantified by measuring the intensity of GFP fluorescence within intracellular vesicles relative to the plasma membrane.

S1P1_Internalization_Workflow Start Start: Culture HEK293-S1P1-GFP cells Plate Plate cells in 96-well plates Start->Plate Starve Serum starve for 2 hours Plate->Starve Treat Treat with this compound-P Starve->Treat Fix_Stain Fix and stain nuclei Treat->Fix_Stain Image High-content imaging Fix_Stain->Image Analyze Quantify internalization Image->Analyze End End Analyze->End

Workflow for S1P1 receptor internalization assay.
G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay

This electrophysiological assay measures the activation of GIRK channels in response to S1P1 receptor agonism.

Methodology:

  • Cell Preparation: Human atrial myocytes are enzymatically isolated and maintained in a short-term culture.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH 7.4). The intracellular pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 Na-GTP (pH 7.2).

  • Voltage Protocol: Cells are held at a holding potential of -40 mV. A ramp protocol from -120 mV to +60 mV is applied to elicit GIRK currents.

  • Compound Application: this compound-P is applied at various concentrations via a perfusion system. The current amplitude is measured at -100 mV.

  • Data Analysis: The increase in inward current in response to this compound-P is measured and normalized to the maximal current induced by a saturating concentration of a known GIRK channel activator (e.g., carbachol). EC50 values are determined by fitting the concentration-response data to a sigmoidal curve.[3]

In Vivo Lymphocyte Trafficking Assay

This assay evaluates the effect of this compound on the number of circulating lymphocytes in an animal model.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Compound Administration: this compound is administered daily via oral gavage at desired doses (e.g., 0.1, 0.3, 1 mg/kg) for a specified period (e.g., 7 days). A vehicle control group receives the vehicle alone.

  • Blood Sampling: Peripheral blood is collected from the tail vein at various time points (e.g., before treatment and at several points post-treatment).

  • Flow Cytometry: Blood samples are stained with fluorescently labeled antibodies against lymphocyte markers (e.g., anti-CD4 and anti-CD8 for T cells, anti-B220 for B cells). Red blood cells are lysed, and the remaining cells are analyzed by flow cytometry.

  • Data Analysis: The absolute number of CD4+ T cells, CD8+ T cells, and B cells per microliter of blood is calculated. The percentage reduction in lymphocyte counts in the this compound-treated groups is determined relative to the vehicle-treated group.

Lymphocyte_Trafficking_Workflow Start Start: Acclimatize C57BL/6 mice Administer Daily oral gavage of this compound Start->Administer Blood_Collection Collect peripheral blood Administer->Blood_Collection Stain Stain with fluorescent antibodies Blood_Collection->Stain Flow_Cytometry Analyze by flow cytometry Stain->Flow_Cytometry Analyze Calculate absolute lymphocyte counts Flow_Cytometry->Analyze End End Analyze->End

Workflow for in vivo lymphocyte trafficking assay.

References

Amiselimod's Selectivity Profile for Sphingosine-1-Phosphate Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod (MT-1303) is a next-generation, orally active sphingosine-1-phosphate (S1P) receptor modulator. It is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to its active metabolite, this compound phosphate (B84403) (this compound-P).[1][2] this compound-P demonstrates high potency and selectivity for the S1P1 receptor subtype, which plays a crucial role in lymphocyte trafficking from secondary lymphoid organs.[3][4] By acting as a functional antagonist at the S1P1 receptor, this compound-P leads to the sequestration of lymphocytes, thereby exerting its immunomodulatory effects.[3][4] This targeted mechanism of action, coupled with a favorable cardiac safety profile compared to earlier S1P receptor modulators, makes this compound a compound of significant interest for the treatment of autoimmune diseases.[5][6] This technical guide provides an in-depth overview of this compound's selectivity profile, including quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Quantitative Selectivity Profile of this compound Phosphate (this compound-P)

The functional activity of this compound-P at the five human S1P receptor subtypes (S1P1-5) has been primarily characterized using intracellular calcium mobilization assays. The following table summarizes the half-maximal effective concentration (EC50) values, providing a clear comparison of this compound-P's potency and selectivity.

Receptor SubtypeThis compound-P EC50 (nM)Potency Rank
S1P1 0.0751
S1P2 No distinct activity-
S1P3 No distinct activity-
S1P4 Minimal agonist activity3
S1P5 High selectivity, less potent than S1P12

Data sourced from intracellular Ca2+ mobilization assays.[7][8][9]

Core Experimental Protocols

The characterization of this compound's S1P receptor selectivity relies on robust in vitro functional assays. The following sections detail the methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This assay is a cornerstone for determining the agonist activity of compounds at G-protein coupled receptors (GPCRs) that signal through the Gq pathway, leading to an increase in intracellular calcium.

Objective: To measure the potency (EC50) of this compound-P in activating S1P receptor subtypes by quantifying changes in intracellular calcium concentrations.

General Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing one of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5) are cultured in appropriate media, typically DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to near confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). The acetoxymethyl (AM) ester form of the dye allows it to permeate the cell membrane.

  • Compound Preparation: A serial dilution of this compound-P is prepared in the assay buffer.

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., a FlexStation or FLIPR). A baseline fluorescence reading is taken before the addition of the compound.

  • Compound Addition and Signal Detection: The automated liquid handling system of the plate reader adds the various concentrations of this compound-P to the wells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the this compound-P concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest and can be used to characterize agonists, antagonists, and inverse agonists.

Objective: To determine the ability of this compound-P to stimulate G-protein activation through S1P receptors by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cells overexpressing a specific S1P receptor subtype. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

  • Assay Buffer: A buffer containing HEPES, MgCl2, GDP, and NaCl is prepared. GDP is included to ensure that the G-proteins are in their inactive state at the beginning of the assay.

  • Reaction Mixture: The reaction is set up in microplates and includes the cell membranes, [35S]GTPγS, and varying concentrations of this compound-P.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) to allow for receptor activation and the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Termination of Reaction: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes while allowing unbound [35S]GTPγS to pass through.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of this compound-P to generate a dose-response curve and determine the EC50 and Emax values.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the binding affinity of this compound-P for S1P receptors.

General Protocol:

  • Membrane Preparation: As described for the GTPγS binding assay, membranes from cells expressing the target S1P receptor are prepared.

  • Radioligand Selection: A suitable radiolabeled ligand with high affinity and selectivity for the S1P receptor of interest is chosen (e.g., [3H]-S1P or another high-affinity S1P receptor modulator).

  • Assay Setup: The assay is performed in microplates containing the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of unlabeled this compound-P.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified by scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound-P. The IC50 value (the concentration of this compound-P that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]

Visualizing Key Pathways and Workflows

S1P1 Receptor Signaling Pathway

The binding of this compound-P to the S1P1 receptor initiates a cascade of intracellular signaling events.

S1P1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amiselimod_P This compound-P S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds G_protein Heterotrimeric G-protein (Gαi, Gβγ) S1P1->G_protein Activates Internalization Receptor Internalization S1P1->Internalization Leads to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Modulates Lymphocyte_egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_egress Results in

S1P1 Receptor Signaling Cascade
Experimental Workflow: Intracellular Calcium Mobilization Assay

The workflow for the intracellular calcium mobilization assay involves several key steps from cell preparation to data analysis.

Calcium_Assay_Workflow A 1. Seed S1P Receptor- Expressing Cells B 2. Incubate Overnight A->B C 3. Load Cells with Calcium-Sensitive Dye B->C E 5. Measure Baseline Fluorescence C->E D 4. Prepare Serial Dilutions of this compound-P F 6. Add this compound-P & Measure Fluorescence Change D->F E->F G 7. Plot Dose-Response Curve & Calculate EC50 F->G

Intracellular Calcium Assay Workflow
Logical Relationship: Prodrug to Active Metabolite

This compound is a prodrug that requires metabolic activation to exert its pharmacological effect.

Prodrug_Activation This compound This compound (Prodrug) SPHK Sphingosine Kinases (SPHK1/2) This compound->SPHK Metabolized by Amiselimod_P This compound Phosphate (Active Metabolite) SPHK->Amiselimod_P Produces

Activation of this compound

References

Methodological & Application

Application Notes: In Vitro Characterization of Amiselimod Binding to the S1P1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod (MT-1303) is a next-generation, orally active, selective sphingosine (B13886) 1-phosphate receptor 1 (S1P1) modulator developed for the treatment of various autoimmune diseases.[1][2] Like other drugs in its class, this compound functions as a functional antagonist.[2][3] It is a prodrug that is converted in vivo to its active phosphorylated metabolite, this compound-phosphate (this compound-P).[1][4] this compound-P then binds to S1P1 receptors on lymphocytes, inducing their internalization and preventing the egress of lymphocytes, including autoreactive T cells, from secondary lymphoid organs.[2][5] This sequestration of lymphocytes reduces their circulation in the peripheral blood, thereby mitigating the inflammatory responses characteristic of autoimmune conditions.[2]

A key characteristic of this compound is its favorable cardiac safety profile compared to earlier S1P modulators like fingolimod (B1672674).[1] This is attributed to its high selectivity for the S1P1 receptor subtype with no distinct agonist activity at the S1P3 receptor, which is implicated in causing bradycardia.[1][4] Furthermore, this compound-P demonstrates significantly weaker activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in human atrial myocytes compared to fingolimod-P.[1][4]

These application notes provide a summary of the in vitro assays used to characterize the binding and functional activity of this compound-P at the S1P1 receptor, offering detailed protocols for key experiments.

Data Presentation: S1P Receptor Selectivity and Potency

The in vitro pharmacological profile of this compound's active metabolite, this compound-P, has been characterized using various functional assays to determine its potency and selectivity across the five S1P receptor subtypes.

Receptor SubtypeAssay TypeParameterThis compound-P ValueReference Compound (Fingolimod-P)
Human S1P1 Ca2+ MobilizationEC5075 pMNot Reported
Human S1P1 [³⁵S]-GTPγS BindingEC50< 1 nM< 1 nM
Human S1P2 Ca2+ MobilizationAgonist ActivityNo distinct activityNo distinct activity
Human S1P3 Ca2+ MobilizationAgonist ActivityNo distinct activityAgonist activity
Human S1P4 Ca2+ MobilizationAgonist ActivityMinimal activityAgonist activity
Human S1P5 Ca2+ MobilizationAgonist ActivityHigh selectivityAgonist activity
Human S1P5 [³⁵S]-GTPγS BindingEC50~10-fold weaker than S1P1< 1 nM
Human Atrial Myocytes GIRK Channel Activation-~5-fold weaker than Fingolimod-P-

Table compiled from data in search results.[4][6]

Core Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound (e.g., this compound-P) by measuring its ability to compete with a radiolabeled ligand for binding to the S1P1 receptor. Although a direct binding assay with radiolabeled this compound is not described in the provided literature, its competitive binding has been demonstrated against other radioligands like [³H]-ozanimod.[6][7]

Objective: To determine the binding affinity (Ki) of this compound-P for the S1P1 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing human S1P1 (e.g., CHO-K1 or HEK293).

  • Radiolabeled S1P1 ligand (e.g., [³H]-ozanimod).

  • Unlabeled this compound-P (test compound).

  • Unlabeled S1P (endogenous ligand, for determining non-specific binding).

  • Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound-P in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled S1P.

    • Competitive Binding: Cell membranes, radiolabeled ligand, and varying concentrations of this compound-P.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound-P concentration.

    • Determine the IC50 value (the concentration of this compound-P that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits is a direct measure of receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound-P as an agonist at the S1P1 receptor.

Materials:

  • Cell membranes expressing human S1P1.

  • [³⁵S]-GTPγS.

  • This compound-P (test compound).

  • GDP (Guanosine diphosphate).

  • Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Reagent Preparation: Prepare a master mix containing cell membranes, GDP, and SPA beads (if using) in the assay buffer.

  • Compound Addition: Add serial dilutions of this compound-P to the wells of a 96-well plate. Add buffer for basal activity and a known full agonist for maximal stimulation.

  • Incubation (Pre-incubation): Add the membrane master mix to the wells and incubate for a short period (e.g., 15-20 minutes) at 30°C.

  • Reaction Initiation: Add [³⁵S]-GTPγS to all wells to start the reaction.

  • Incubation (Reaction): Incubate the plate for 30-60 minutes at 30°C with gentle shaking.

  • Signal Detection:

    • SPA Method: Centrifuge the plate and read on a scintillation counter.

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, wash, and count the filters as described in Protocol 1.

  • Data Analysis:

    • Subtract the basal (buffer) signal from all readings.

    • Plot the stimulated binding against the logarithm of the this compound-P concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 and Emax values.

Protocol 3: Intracellular Calcium Mobilization Assay

This assay is used to assess receptor activation through the Gq protein pathway, which leads to an increase in intracellular calcium concentration.

Objective: To measure the functional potency of this compound-P by detecting changes in intracellular Ca²⁺.

Materials:

  • Whole cells expressing the human S1P1 receptor (co-expressed with a promiscuous G-protein like Gα16 if S1P1 does not naturally couple to Gq).

  • A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound-P (test compound).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with kinetic reading capability (e.g., FDSS).

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for approximately 60 minutes at 37°C to allow the dye to enter the cells.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Compound Addition: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add varying concentrations of this compound-P to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of several minutes.[4]

  • Data Analysis:

    • Determine the change in fluorescence intensity from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the this compound-P concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations: Pathways and Workflows

S1P1_Signaling_Pathway cluster_blood Bloodstream cluster_lymph Lymph Node Lymphocyte_B Circulating Lymphocyte Lymphocyte_LN Lymphocyte Lymphocyte_LN->Lymphocyte_LN S1P1 S1P1 Receptor Lymphocyte_LN->S1P1 G_Protein Gi Protein S1P1->G_Protein Couples S1P1->G_Protein Blocks Signal Egress Egress Pathway (e.g., Chemotaxis) G_Protein->Egress Signals Egress->Lymphocyte_B Promotes Egress S1P_Gradient High S1P Concentration S1P_Gradient->S1P1 Activates Amiselimod_P This compound-P Amiselimod_P->S1P1 Binds & Internalizes

Caption: this compound-P functional antagonism of the S1P1 receptor blocks lymphocyte egress.

GTP_Assay_Workflow A 1. Prepare Reagents (S1P1 Membranes, GDP, This compound-P dilutions) B 2. Add Membranes & Test Compound to Plate A->B C 3. Pre-incubate (30°C) B->C D 4. Initiate Reaction (Add [³⁵S]-GTPγS) C->D E 5. Incubate (30°C) D->E F 6. Separate Bound/Free (Filtration or SPA) E->F G 7. Quantify Signal (Scintillation Counting) F->G H 8. Data Analysis (Plot Dose-Response, Fit Curve, Determine EC50) G->H

Caption: Workflow for a [³⁵S]-GTPγS binding functional assay.

Selectivity_Profile cluster_receptors S1P Receptor Subtypes Amiselimod_P This compound-P S1P1 S1P1 Amiselimod_P->S1P1 Potent Agonist (EC50 = 75 pM) S1P5 S1P5 Amiselimod_P->S1P5 High Selectivity S1P4 S1P4 Amiselimod_P->S1P4 Minimal Activity S1P2 S1P2 Amiselimod_P->S1P2 No Distinct Activity S1P3 S1P3 Amiselimod_P->S1P3 No Distinct Activity

Caption: Receptor selectivity profile of this compound-P.

References

Amiselimod Cell-Based Functional Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod (MT-1303) is a next-generation, orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] As a prodrug, this compound is converted in vivo to its active phosphate (B84403) metabolite, this compound-phosphate (this compound-P), by sphingosine (B13886) kinases.[1][2] this compound-P acts as a potent agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking.[2][3][4] By inducing the internalization of S1P1 receptors on lymphocytes, this compound-P effectively traps these immune cells within the lymph nodes, preventing their migration to sites of inflammation.[5] This mechanism of action makes this compound a promising therapeutic candidate for various autoimmune diseases.[2][6]

These application notes provide detailed protocols for a suite of cell-based functional assays essential for characterizing the pharmacological activity of this compound and other S1P1 receptor modulators. The described assays enable the quantification of key parameters such as potency (EC50/IC50) and efficacy, providing a comprehensive understanding of the compound's interaction with the S1P1 receptor and its downstream signaling pathways.

S1P1 Receptor Signaling Pathway

This compound-P, the active form of this compound, selectively binds to the S1P1 receptor, a Gi-coupled GPCR. This interaction initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, S1P1 activation can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and stimulate downstream pathways such as the PI3K/Akt and MAPK/ERK pathways. Another critical event following agonist binding is the recruitment of β-arrestin, which mediates receptor desensitization and internalization.

S1P1_Signaling cluster_cytosol Cytosol Amiselimod_P This compound-P S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds G_protein Gi/o Protein S1P1->G_protein Activates Beta_Arrestin β-Arrestin S1P1->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates ATP ATP GTP_Assay_Workflow Start Start Membrane_Prep Prepare cell membranes expressing S1P1 receptor Start->Membrane_Prep Incubation_Mix Incubate membranes with This compound-P and GDP Membrane_Prep->Incubation_Mix Add_GTPgS Add [³⁵S]GTPγS to initiate reaction Incubation_Mix->Add_GTPgS Incubate Incubate to allow [³⁵S]GTPγS binding Add_GTPgS->Incubate Terminate Terminate reaction by rapid filtration Incubate->Terminate Scintillation Quantify bound [³⁵S]GTPγS by scintillation counting Terminate->Scintillation Analysis Data Analysis: EC50 and Emax determination Scintillation->Analysis End End Analysis->End cAMP_Assay_Workflow Start Start Cell_Culture Culture cells expressing S1P1 receptor Start->Cell_Culture Pre_Incubation Pre-incubate cells with This compound-P Cell_Culture->Pre_Incubation Stimulation Stimulate with Forskolin to induce cAMP production Pre_Incubation->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) Lysis->Detection Analysis Data Analysis: IC50 determination Detection->Analysis End End Analysis->End Beta_Arrestin_Workflow Start Start Cell_Line Use engineered cell line co-expressing S1P1-ProLink and β-arrestin-EA Start->Cell_Line Plating Plate cells in a white, opaque 96-well plate Cell_Line->Plating Stimulation Add this compound-P to stimulate the S1P1 receptor Plating->Stimulation Incubation Incubate to allow for β-arrestin recruitment and enzyme fragment complementation Stimulation->Incubation Detection Add substrate and measure chemiluminescence Incubation->Detection Analysis Data Analysis: EC50 determination Detection->Analysis End End Analysis->End Chemotaxis_Workflow Start Start Isolate_Lymphocytes Isolate primary lymphocytes or use a lymphocyte cell line Start->Isolate_Lymphocytes Pre_Incubate Pre-incubate lymphocytes with varying concentrations of this compound-P Isolate_Lymphocytes->Pre_Incubate Transwell_Setup Place lymphocytes in the upper chamber of a Transwell plate Pre_Incubate->Transwell_Setup Add_S1P Add S1P to the lower chamber to create a chemotactic gradient Transwell_Setup->Add_S1P Incubate Incubate to allow cell migration Add_S1P->Incubate Quantify_Migration Quantify migrated cells in the lower chamber (e.g., cell counting, fluorescence) Incubate->Quantify_Migration Analysis Data Analysis: IC50 determination Quantify_Migration->Analysis End End Analysis->End Internalization_Workflow Start Start Cell_Line Use cells stably expressing S1P1 tagged with a fluorescent protein (e.g., GFP) Start->Cell_Line Plating Plate cells on glass-bottom dishes or imaging plates Cell_Line->Plating Stimulation Treat cells with This compound-P Plating->Stimulation Incubation Incubate to induce receptor internalization Stimulation->Incubation Fix_And_Stain Fix cells and stain nuclei (e.g., with DAPI) Incubation->Fix_And_Stain Imaging Acquire images using confocal microscopy or high-content imaging system Fix_And_Stain->Imaging Analysis Quantify internalization by measuring the decrease in membrane fluorescence or increase in intracellular fluorescence Imaging->Analysis End End Analysis->End

References

Application Notes and Protocols for Amiselimod Efficacy Testing in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod (MT-1303) is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is converted in vivo to its active phosphate (B84403) metabolite, which then acts as a functional antagonist of the S1P1 receptor.[1][2] This mechanism of action involves the inhibition of lymphocyte egress from secondary lymphoid organs, leading to a reduction in the infiltration of pathogenic lymphocytes into sites of inflammation.[2][3] This targeted immunomodulation makes this compound a promising therapeutic candidate for a variety of autoimmune diseases.[4][5] These application notes provide detailed protocols for testing the efficacy of this compound in established animal models of multiple sclerosis, inflammatory bowel disease, and psoriasis.

Mechanism of Action: S1P1 Receptor Modulation

This compound's therapeutic effect stems from its high-affinity binding to the S1P1 receptor on lymphocytes. Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in lymphocyte trafficking.[6] A concentration gradient of S1P exists between the lymph nodes (low concentration) and the blood and lymph (high concentration), which guides the egress of lymphocytes from the lymphoid tissues.[6]

This compound phosphate, the active form of the drug, binds to S1P1 receptors, leading to their internalization and degradation.[3] This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[7] The resulting reduction in circulating lymphocytes, particularly pathogenic T cells, mitigates the inflammatory response in autoimmune diseases.[2]

This compound Signaling Pathway This compound's Mechanism of Action cluster_lymph_node Lymph Node cluster_blood_vessel Blood/Lymph Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor expresses Internalization S1P1 Receptor Internalization & Degradation S1P1_Receptor->Internalization Leads to S1P_Gradient High S1P Concentration S1P_Gradient->S1P1_Receptor Normally drives egress This compound This compound Amiselimod_P This compound-P (Active Metabolite) This compound->Amiselimod_P In vivo conversion Amiselimod_P->S1P1_Receptor Binds to & acts as functional antagonist Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Node Internalization->Lymphocyte_Sequestration Results in Reduced_Infiltration Reduced Infiltration of Pathogenic Lymphocytes into CNS, Gut, Skin Lymphocyte_Sequestration->Reduced_Infiltration Therapeutic_Effect Amelioration of Autoimmune Disease Reduced_Infiltration->Therapeutic_Effect

Figure 1: this compound's signaling pathway and mechanism of action.

Animal Models for Efficacy Testing

The following section details the use of this compound in key preclinical animal models that recapitulate the pathology of human autoimmune diseases.

Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis

The EAE model is the most widely used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system (CNS).

Experimental Protocol: MOG35-55-induced EAE in C57BL/6 Mice

  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • Induction of EAE:

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

    • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the emulsion (containing 100-200 µg of MOG35-55).

    • Administer 200 ng of Pertussis Toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization.

  • Treatment:

    • Begin oral administration of this compound (e.g., 0.1, 0.3, 1 mg/kg) or vehicle daily, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE using a standardized scoring system:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

  • Endpoint Analysis:

    • At the end of the study (e.g., day 21-28), collect spinal cords and brains for histological analysis (H&E for inflammation, Luxol Fast Blue for demyelination).

    • Isolate mononuclear cells from the CNS for flow cytometric analysis of infiltrating immune cell populations (e.g., CD4+ T cells, Th1, Th17).

EAE_Workflow Experimental Workflow for EAE Model Start Start Immunization Day 0: Immunize C57BL/6 Mice with MOG35-55/CFA + PTX Start->Immunization Treatment Daily Oral Administration: This compound or Vehicle Immunization->Treatment Monitoring Daily Monitoring: Clinical Score & Body Weight Treatment->Monitoring Endpoint Day 21-28: Endpoint Analysis Monitoring->Endpoint Histology Histology of CNS (Inflammation, Demyelination) Endpoint->Histology Flow_Cytometry Flow Cytometry of CNS Infiltrating Cells Endpoint->Flow_Cytometry Data_Analysis Data Analysis and Efficacy Evaluation Histology->Data_Analysis Flow_Cytometry->Data_Analysis

Figure 2: Experimental workflow for the EAE model.
Chronic Colitis Model for Inflammatory Bowel Disease (IBD)

The adoptive transfer of naïve CD4+ T cells into immunodeficient mice induces a chronic colitis that shares many features with human IBD.

Experimental Protocol: CD4+CD45RBhigh T Cell Transfer Colitis

  • Animals:

    • Donor mice: BALB/c mice.

    • Recipient mice: Severe Combined Immunodeficiency (SCID) mice.

  • Induction of Colitis:

    • Isolate CD4+ T cells from the spleens of donor BALB/c mice.

    • Purify the naïve T cell population (CD4+CD45RBhigh) using flow cytometry-based cell sorting.

    • On day 0, inject 4 x 105 CD4+CD45RBhigh T cells intraperitoneally into each SCID mouse.[1]

  • Treatment:

    • Begin daily oral administration of this compound (0.1 and 0.3 mg/kg) or vehicle one week after T cell transfer.[1]

  • Monitoring:

    • Monitor body weight weekly.

    • Assess stool consistency and the presence of fecal blood.

  • Endpoint Analysis:

    • At 3-4 weeks post-transfer, euthanize mice and collect the colon.

    • Measure colon length and weight.

    • Perform histological analysis of the colon for inflammation, epithelial damage, and immune cell infiltration.

    • Isolate lamina propria lymphocytes for flow cytometric analysis of T cell subsets (e.g., Th1, Th17).[1]

Imiquimod-Induced Psoriasis Model

Topical application of imiquimod (B1671794), a Toll-like receptor 7/8 agonist, induces a psoriasis-like skin inflammation in mice.

Experimental Protocol: Imiquimod-Induced Psoriasis in BALB/c Mice

  • Animals: BALB/c mice, 8-10 weeks old.

  • Induction of Psoriasis:

    • Shave the dorsal skin of the mice.

    • Apply 62.5 mg of 5% imiquimod cream daily to the shaved back for 5-6 consecutive days.[4]

  • Treatment:

    • Administer this compound orally (e.g., 0.1, 0.3, 1 mg/kg) or vehicle daily, starting concurrently with or prior to imiquimod application.

  • Clinical Scoring:

    • Daily, score the severity of skin inflammation based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).

  • Endpoint Analysis:

    • At the end of the study, collect skin biopsies for histological analysis (H&E staining for epidermal thickness and inflammation).

    • Homogenize skin samples for cytokine analysis (e.g., IL-17, IL-23) by ELISA or qPCR.

    • Analyze draining lymph nodes for changes in immune cell populations.

Data Presentation: Summary of Quantitative Efficacy Data

Animal ModelDiseaseMouse StrainThis compound DoseAdministration RouteKey Efficacy Endpoints & ResultsCitation
Chronic Colitis Inflammatory Bowel DiseaseSCID (recipients), BALB/c (donors)0.1 and 0.3 mg/kg/dayOral- Inhibited body weight loss - Reduced colon weight/length ratio - Decreased histological score of colitis - Reduced infiltration of Th1 and Th17 cells into the colon [1]
Lupus Nephritis Systemic Lupus ErythematosusMRL/lpr and NZBWF10.1 and 0.3 mg/kg/dayOral- Inhibited development of proteinuria - Improved kidney histology (reduced T cell infiltration, mesangial expansion, and glomerular sclerosis) - Reduced T and B cells in peripheral blood [5][8]
NASH Nonalcoholic SteatohepatitisC57BL/6J2 mg/kg/dayOral- Reduced serum Alanine Aminotransferase (ALT) levels [9]

Conclusion

This compound has demonstrated significant efficacy in a range of preclinical animal models of autoimmune diseases. Its mechanism of action, centered on the selective modulation of the S1P1 receptor and subsequent lymphocyte sequestration, provides a targeted approach to immunomodulation. The protocols outlined in these application notes provide a framework for the robust evaluation of this compound's therapeutic potential in multiple sclerosis, inflammatory bowel disease, and psoriasis. Further investigation in these and other relevant models will continue to elucidate the full therapeutic utility of this promising compound.

References

Amiselimod Administration Protocol in Mice: Application Notes for Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod (MT-1303) is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is converted in vivo to its active phosphate (B84403) metabolite, this compound-P.[1][2] this compound-P acts as a functional antagonist of the S1P1 receptor on lymphocytes.[3] This antagonism induces the internalization of S1P1 receptors, which in turn inhibits the egress of lymphocytes from secondary lymphoid organs.[4] The resulting sequestration of lymphocytes, particularly pathogenic T cells, in the lymph nodes prevents their infiltration into sites of inflammation, thereby ameliorating autoimmune disease.[3][5] this compound has shown therapeutic efficacy in various murine models of autoimmune diseases, including colitis and lupus nephritis.[3][6]

These application notes provide detailed protocols for the preparation and administration of this compound in mice for preclinical research in autoimmune disease models.

Data Presentation

Table 1: this compound Dosage and Administration in Murine Autoimmune Models

Mouse ModelStrainThis compound DosageAdministration RouteVehicleTreatment DurationKey FindingsReference
Chronic Colitis SCID (with CD4+CD45RBhigh T cell transfer)0.1 and 0.3 mg/kg/dayOral0.5% Hydroxypropylmethyl cellulose (B213188) (HPMC)21 or 28 daysInhibited development of colitis, reduced infiltration of Th1 and Th17 cells into the colon.[3][5][3][5]
Lupus Nephritis MRL/lpr0.1 and 0.3 mg/kg/dayOral0.5% HPMCProphylactic: 18 weeks; Therapeutic: 6 weeksInhibited development and improved symptoms of lupus nephritis, reduced T cell infiltration into kidneys.[6][6]
Lupus Nephritis NZBWF10.1 and 0.3 mg/kg/dayOral0.5% HPMCProphylactic: from 28 weeks of age for 13 weeksInhibited the development of lupus nephritis.[7][7]
Nonalcoholic Steatohepatitis (NASH) C57BL/6J2 mg/kg/dayOral GavageDMSO diluted in 0.5% sodium methylcellulose (B11928114)4 weeksReduced liver injury and inflammation.[8][8]

Table 2: Effect of this compound on Peripheral Blood Lymphocyte Counts in Mice

Mouse StrainThis compound DosageDuration of TreatmentEffect on Lymphocyte CountsReference
C57BL/60.3 mg/kg/day3 daysMarked decrease in CD4+ T cell count.[5][5]
MRL/lpr0.1 and 0.3 mg/kg/day18 weeksMarked reduction in T cells and B cells.[6][6]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice.

Materials:

  • This compound (MT-1303) hydrochloride

  • 0.5% (w/v) Hydroxypropylmethyl cellulose (HPMC) solution in sterile water

  • Dimethyl sulfoxide (B87167) (DMSO) (for alternative preparation)

  • 0.5% (w/v) sodium methylcellulose in sterile water (for alternative preparation)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure 1 (HPMC Suspension): [4][7]

  • Calculate the required amount of this compound based on the desired dose (e.g., 0.1 or 0.3 mg/kg) and the number and weight of the mice to be treated. Assume a standard gavage volume of 10 ml/kg.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 0.5% HPMC solution to the tube to achieve the desired final concentration.

  • Vortex the suspension vigorously for 1-2 minutes until a homogenous suspension is formed.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

  • Prepare the suspension fresh daily before administration.

Procedure 2 (DMSO/Methylcellulose Solution): [8]

  • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

  • Calculate the volume of the DMSO stock solution needed based on the final desired dose (e.g., 2 mg/kg).

  • Dilute the calculated volume of the this compound-DMSO stock solution in 0.5% sodium methylcellulose to the final administration volume.

  • The final concentration of DMSO in the vehicle should be kept to a minimum. A matched vehicle control with the same DMSO concentration should be used.

  • Vortex the solution thoroughly before administration.

Induction of Chronic Colitis via Adoptive T-Cell Transfer and this compound Treatment

This protocol describes the induction of chronic colitis in SCID mice by the adoptive transfer of CD4+CD45RBhigh T cells, a model that mimics human inflammatory bowel disease.[3][4]

Materials:

  • Donor mice (e.g., BALB/c)

  • Recipient immunodeficient mice (e.g., SCID)

  • Reagents for T-cell isolation and purification (e.g., magnetic-activated cell sorting (MACS) kits for CD4+ T cells and depletion of CD45RBlow cells)

  • Phosphate-buffered saline (PBS)

  • This compound, prepared as described above

  • Vehicle control (e.g., 0.5% HPMC)

Procedure:

  • Isolation of CD4+CD45RBhigh T cells:

    • Harvest spleens from donor mice and prepare a single-cell suspension.

    • Isolate CD4+ T cells using a positive selection MACS kit.

    • Enrich for the naive T-cell population by depleting CD45RBlow cells, resulting in a purified CD4+CD45RBhigh T-cell population.

  • Adoptive Transfer:

    • Resuspend the purified CD4+CD45RBhigh T cells in sterile PBS.

    • Inject approximately 4 x 10^5 cells intraperitoneally into each recipient SCID mouse.

  • This compound Administration:

    • Prophylactic Treatment: Begin daily oral administration of this compound (0.1 or 0.3 mg/kg) or vehicle on the day of or one week after the cell transfer.[3][4]

    • Therapeutic Treatment: Initiate daily oral administration of this compound or vehicle after the onset of clinical signs of colitis (e.g., weight loss, diarrhea), typically 2-3 weeks after cell transfer.

  • Monitoring:

    • Monitor the body weight of the mice daily or every other day.

    • Assess clinical signs of colitis (e.g., stool consistency, presence of blood) and calculate a disease activity index (DAI).

    • At the end of the study, collect colons for histological analysis and isolate lamina propria lymphocytes for flow cytometric analysis of T-cell infiltration (Th1, Th17).[3]

Lupus Nephritis Model in MRL/lpr Mice and this compound Treatment

This protocol describes the use of the MRL/lpr mouse strain, which spontaneously develops a systemic lupus erythematosus (SLE)-like disease with severe lupus nephritis, to evaluate the efficacy of this compound.[6][9]

Materials:

  • MRL/lpr mice

  • This compound, prepared as described above

  • Vehicle control (e.g., 0.5% HPMC)

  • Urine analysis strips for proteinuria

  • Reagents for measuring serum anti-dsDNA antibodies (ELISA) and blood urea (B33335) nitrogen (BUN)

Procedure:

  • Animal Model:

    • MRL/lpr mice spontaneously develop lupus-like symptoms. Disease onset and progression are well-characterized.[9]

  • This compound Administration:

    • Prophylactic Treatment: Begin daily oral administration of this compound (0.1 or 0.3 mg/kg) or vehicle to MRL/lpr mice starting at 8 weeks of age, before the significant onset of nephritis.[7]

    • Therapeutic Treatment: Initiate daily oral administration of this compound or vehicle in mice with established nephritis (e.g., at 14-16 weeks of age with a proteinuria score of 2).[7]

  • Monitoring:

    • Measure proteinuria weekly using urine analysis strips.

    • Monitor body weight weekly.

    • Collect blood samples periodically to measure serum levels of anti-double-stranded DNA (dsDNA) antibodies and BUN.

    • At the end of the study, harvest kidneys for histological assessment of glomerulonephritis and immune complex deposition.

    • Analyze lymphocyte populations in peripheral blood and spleen by flow cytometry.[6]

Mandatory Visualization

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amiselimod_P This compound-P S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds and Activates G_protein Gαi Protein S1P1->G_protein Activates Internalization Receptor Internalization G_protein->Internalization Leads to Internalization->S1P1 Functional Antagonism Lymphocyte_Egress Lymphocyte Egress from Lymph Node Internalization->Lymphocyte_Egress Inhibits Inflammation Autoimmune Inflammation Internalization->Inflammation Reduces Lymphocyte_Egress->Inflammation Contributes to

Caption: S1P1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_model Autoimmune Disease Model Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Induction Induce Disease (e.g., T-cell transfer for colitis or use of MRL/lpr mice for lupus) Randomization Randomize Mice into Treatment Groups Induction->Randomization Treatment_Group This compound Treatment (Oral Gavage) Randomization->Treatment_Group Control_Group Vehicle Control (Oral Gavage) Randomization->Control_Group Clinical_Monitoring Monitor Clinical Signs (Body weight, Disease Score) Treatment_Group->Clinical_Monitoring Control_Group->Clinical_Monitoring Sample_Collection Collect Samples (Blood, Tissues) Clinical_Monitoring->Sample_Collection Analysis Endpoint Analysis (Histology, Flow Cytometry, Biomarkers) Sample_Collection->Analysis

Caption: General Experimental Workflow for Evaluating this compound in Mouse Models.

References

Application Note: Quantification of Amiselimod Phosphate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Amiselimod phosphate (B84403) (this compound-P), the active metabolite of the sphingosine (B13886) 1-phosphate (S1P) receptor modulator this compound, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for accurate and precise measurement, which is crucial for pharmacokinetic and pharmacodynamic studies in drug development. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. All quantitative data and method validation parameters are summarized in structured tables for clarity.

Introduction

This compound (MT-1303) is a next-generation, selective sphingosine 1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is rapidly converted in vivo by sphingosine kinases to its active phosphate metabolite, this compound phosphate.[1][2] this compound phosphate acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes.[3] This mechanism reduces the number of circulating lymphocytes, which is beneficial in the treatment of autoimmune diseases.[3]

Accurate quantification of this compound phosphate in plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and for establishing a therapeutic window. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays in complex matrices like plasma. This application note provides a comprehensive and robust method for this purpose.

Signaling Pathway

This compound is a prodrug that is phosphorylated by sphingosine kinases (SPHK1 and SPHK2) to form its active metabolite, this compound phosphate. This compound phosphate then binds to the S1P1 receptor on lymphocytes. This binding internalizes the receptor, preventing lymphocytes from egressing from the lymph nodes in response to the natural S1P gradient. The resulting sequestration of lymphocytes in the lymphoid tissues reduces the number of circulating autoimmune T-cells, thereby mitigating the inflammatory response characteristic of autoimmune diseases.

G cluster_blood Bloodstream cluster_cell Cellular Environment cluster_lymphocyte Lymphocyte cluster_lymphnode Lymph Node This compound This compound (Prodrug) SPHK Sphingosine Kinase (SPHK1/2) This compound->SPHK Enters Cell Amiselimod_P This compound Phosphate (Active Metabolite) SPHK->Amiselimod_P Phosphorylation S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds to Internalization Receptor Internalization & Sequestration S1P1->Internalization Leads to Sequestration Lymphocyte Sequestration Internalization->Sequestration Results in

Figure 1: Mechanism of Action of this compound.

Experimental Protocol

Materials and Reagents
  • This compound phosphate reference standard

  • This compound phosphate-d4 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

Standard Solutions

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound phosphate and the internal standard (IS), this compound phosphate-d4, in methanol.

Working Solutions: Prepare serial dilutions of the this compound phosphate stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard in methanol.

Sample Preparation

The following protocol is based on the protein precipitation technique, which is a common and effective method for extracting small molecules from plasma.

G plasma Plasma Sample (50 µL) is Add Internal Standard (this compound phosphate-d4) plasma->is precip Add Protein Precipitation Solvent (e.g., Acetonitrile) is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Figure 2: Sample Preparation Workflow.

  • Allow all samples (calibrators, QCs, and unknown plasma samples) to thaw to room temperature.

  • To 50 µL of each plasma sample in a 96-well plate, add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System A suitable UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Injection Volume 5 µL
Column Temp. 40°C
Autosampler Temp. 10°C

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry:

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound phosphate 458.4360.380 V35 eV
This compound phosphate-d4 (IS) 462.4364.380 V35 eV

Note: The fragmentation of phosphorylated compounds can be complex. A common loss is that of the phosphate group (H3PO4), which corresponds to a neutral loss of 98 Da. The product ion m/z 360.3 represents the precursor ion (m/z 458.4 for [M+H]+) after the loss of H3PO4 and H2O. These parameters should be optimized for the specific instrument used.

Method Validation and Data Presentation

The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:

  • Linearity: The method was linear over a concentration range of 0.1 to 100 ng/mL. The calibration curve had a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC). The results are summarized in Table 3.

  • Recovery: The extraction recovery of this compound phosphate from plasma was determined by comparing the analyte response in pre-spiked extracted samples to that in post-spiked extracted samples.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte was evaluated.

  • Stability: The stability of this compound phosphate was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Table 3: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low QC0.3≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Mid QC10≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
High QC80≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0

Table 4: Recovery and Matrix Effect

QC LevelMean Recovery (%)Matrix Effect (%)
Low QC> 8590 - 110
High QC> 8590 - 110

Conclusion

This application note describes a robust and reliable LC-MS/MS method for the quantification of this compound phosphate in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for supporting clinical and non-clinical studies of this compound. The detailed protocol and clear data presentation are intended to facilitate the implementation of this method in other laboratories.

References

Application Notes and Protocols for Amiselimod in Mouse Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Amiselimod (MT-1303), a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, for the treatment of experimental colitis in mouse models. The provided protocols are intended to serve as a detailed guide for researchers aiming to investigate the therapeutic potential of this compound in preclinical settings of inflammatory bowel disease (IBD).

Introduction

This compound is an orally active, potent, and selective S1P1 receptor modulator.[1] Its active metabolite, this compound phosphate (B84403) (this compound-P), acts as a functional antagonist on S1P1 receptors expressed on lymphocytes.[2][3] This leads to the internalization of the S1P1 receptor, which in turn inhibits the egress of lymphocytes, particularly pathogenic Th1 and Th17 cells, from secondary lymphoid organs.[2][4] The resulting sequestration of these immune cells prevents their infiltration into the colon, thereby ameliorating inflammation.[1][2] Studies have demonstrated that this compound is effective in a mouse model of chronic colitis with an efficacy comparable to anti-TNF-α monoclonal antibodies.[2][4][5]

Mechanism of Action: S1P1 Receptor Modulation

This compound is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to its active form, this compound-P.[1][6] this compound-P then binds with high affinity to S1P1 receptors on lymphocytes.[1][6] This binding initially acts as an agonist, leading to the internalization of the S1P1 receptor.[2] The loss of surface S1P1 renders lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their exit from lymph nodes.[7][8] This functional antagonism effectively traps lymphocytes, reducing their circulation and infiltration into inflamed tissues like the colon.[2][7]

S1P1_Modulation cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_colon Inflamed Colon Lymphocyte Lymphocyte S1P S1P Gradient Lymphocyte->S1P Egress Blocked Inflammation Inflammation S1P->Inflammation Lymphocyte Infiltration (Inhibited) This compound This compound (Oral) AmiselimodP This compound-P (Active) This compound->AmiselimodP Phosphorylation S1P1 S1P1 Receptor AmiselimodP->S1P1 Binds to Internalization S1P1 Internalization S1P1->Internalization Leads to Internalization->Lymphocyte Causes

Caption: this compound's mechanism of action.

Data Presentation

Table 1: Efficacy of this compound in Adoptive T-Cell Transfer Colitis Model
Treatment GroupDosageAdministration RouteDurationChange in Body Weight (%)Clinical Score (Mean ± SEM)Reference
Vehicle Control-Oral21 daysGradual Decrease3.2 ± 0.6[2]
This compound0.1 mg/kg/dayOral21 daysStabilized1.1 ± 0.4[2][4]
This compound0.3 mg/kg/dayOral21 daysStabilized0.6 ± 0.3[2][4]
Anti-mTNF-α mAb250 µ g/mouse IntraperitonealDays 7 & 21Stabilized1.2 ± 0.3[2][4]

Note: The study started treatment 7 days after T-cell transfer.

Table 2: Prophylactic Efficacy of this compound
Treatment GroupDosageAdministration RouteDurationChange in Body Weight (%)Reference
Vehicle Control-Oral28 daysProgressive Loss[2]
This compound0.1 mg/kg/dayOral28 daysAttenuated Loss[2]
This compound0.3 mg/kg/dayOral28 daysAttenuated Loss[2]

Note: Treatment started on the day of T-cell transfer.

Experimental Protocols

Protocol 1: Chronic Colitis Induced by Adoptive Transfer of CD4+CD45RBhigh T-Cells

This model is ideal for studying T-cell-mediated chronic colitis, which shares pathological features with human Crohn's disease.

Adoptive_Transfer_Workflow cluster_donor Donor Mouse (BALB/c) cluster_recipient Recipient Mouse (SCID) Spleen Isolate Spleen & MLNs CD4T Isolate CD4+ T-Cells Spleen->CD4T Sort Sort CD4+CD45RBhigh T-Cells CD4T->Sort Inject Inject 1.25 x 10^5 Cells (Tail Vein) Sort->Inject Treatment Initiate Treatment (e.g., Day 7) Inject->Treatment Monitor Monitor Weekly: - Body Weight - Clinical Score Treatment->Monitor Endpoint Endpoint Analysis (Day 28): - Histology - Colon Lamina Propria Cell Isolation Monitor->Endpoint

Caption: Adoptive T-cell transfer workflow.

Materials:

  • Donor mice (e.g., BALB/c)

  • Recipient immunodeficient mice (e.g., SCID)

  • This compound (MT-1303)

  • Vehicle (e.g., 0.5% Hydroxypropylmethylcellulose - HPMC)

  • Anti-mTNF-α mAb (as a positive control)

  • Reagents and equipment for cell isolation and sorting (e.g., magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS))

Procedure:

  • Isolation of CD4+CD45RBhigh T-Cells:

    • Euthanize donor BALB/c mice and aseptically remove the spleen and mesenteric lymph nodes (MLNs).

    • Prepare single-cell suspensions.

    • Isolate CD4+ T-cells using a negative selection kit.

    • Stain the enriched CD4+ T-cells with fluorescently labeled antibodies against CD4 and CD45RB.

    • Sort the CD4+CD45RBhigh T-cell population using FACS.

  • Induction of Colitis:

    • Inject 1.25 x 10^5 purified CD4+CD45RBhigh T-cells intravenously into the tail vein of each SCID mouse.[2]

  • This compound Administration:

    • Therapeutic Protocol: Begin treatment one week after T-cell transfer.[2]

    • Prophylactic Protocol: Begin treatment on the day of T-cell transfer.[2]

    • Prepare a suspension of this compound in 0.5% HPMC.

    • Administer this compound orally once daily at a dose of 0.1 or 0.3 mg/kg.[2][5]

    • Administer vehicle (0.5% HPMC) to the control group.

    • For a positive control group, administer anti-mTNF-α mAb (e.g., 250 µ g/mouse ) intraperitoneally on specified days (e.g., day 7 and 21).[2]

  • Monitoring and Endpoint Analysis:

    • Monitor the body weight of the mice daily.[4]

    • Assess the clinical signs of colitis weekly, including hunching, wasting, colon thickening, and stool consistency.[2]

    • At the end of the study (e.g., day 28), euthanize the mice.

    • Collect the colon for histological analysis and isolation of lamina propria lymphocytes for flow cytometric analysis of Th1 and Th17 cell infiltration.[2]

Protocol 2: Acute Colitis Induced by Dextran Sulfate Sodium (DSS)

This model is useful for studying the role of the innate immune system and epithelial barrier dysfunction in colitis.

DSS_Colitis_Workflow Start Day 0: Begin Treatment (this compound or Vehicle) DSS Administer 2-5% DSS in Drinking Water (Days 0-7) Start->DSS Monitor Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding DSS->Monitor Water Switch to Regular Water (Days 8-14) Monitor->Water Endpoint Endpoint Analysis (Day 14): - Colon Length & Weight - Histology - MPO Activity Water->Endpoint

References

Amiselimod (MT-1303) for Preclinical Evaluation in Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are compiled from publicly available data on Amiselimod (formerly MT-1303) and established methodologies for Experimental Autoimmune Encephalomyelitis (EAE). As of the latest literature review, specific preclinical studies detailing the use and quantitative efficacy of this compound in EAE models are not extensively published. Therefore, the experimental protocols provided are generalized and would require optimization for specific research applications. The quantitative data presented is extrapolated from studies in other relevant autoimmune models and clinical trials to illustrate the expected biological effects of this compound.

Introduction

This compound (MT-1303) is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its primary mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes, which leads to their sequestration in secondary lymphoid organs.[1][3] This prevents the infiltration of autoreactive lymphocytes into the central nervous system (CNS), a key pathological event in multiple sclerosis (MS) and its animal model, EAE.[1][3] this compound was developed for the treatment of various autoimmune diseases and has undergone clinical trials for relapsing-remitting MS.[1][3] Although its development for MS was discontinued, its potent immunomodulatory effects make it a valuable tool for preclinical research in autoimmune neuroinflammation.

Mechanism of Action

This compound is a prodrug that is phosphorylated in vivo to its active metabolite, this compound phosphate. This active form binds with high affinity to the S1P1 receptor on lymphocytes, inducing its internalization and degradation. This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. The resulting sequestration of lymphocytes, including pathogenic T helper 1 (Th1) and Th17 cells, in the lymphoid tissues reduces their circulation and subsequent infiltration into the CNS. This targeted immunomodulation is expected to ameliorate the clinical and pathological features of EAE.

Signaling Pathway of this compound

Amiselimod_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel / CNS This compound This compound (Prodrug) Amiselimod_P This compound-P (Active) This compound->Amiselimod_P Phosphorylation S1P1_R S1P1 Receptor Amiselimod_P->S1P1_R Binds to Internalization S1P1 Receptor Internalization & Degradation S1P1_R->Internalization Induces Lymphocyte Autoreactive Lymphocyte Lymphocyte->S1P1_R Expresses Sequestration Lymphocyte Sequestration Internalization->Sequestration Leads to Reduced_Infiltration Reduced CNS Infiltration Sequestration->Reduced_Infiltration Results in EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Day0 Day 0: Immunization with MOG35-55/CFA Day0_PTX Day 0: Pertussis Toxin (i.p.) Day2_PTX Day 2: Pertussis Toxin (i.p.) Treatment_Start Day 0 (Prophylactic) or Day ~10 (Therapeutic): Start this compound/Vehicle Administration (p.o.) Day2_PTX->Treatment_Start Daily_Monitoring Daily: Clinical Scoring & Body Weight Treatment_Start->Daily_Monitoring Endpoint_Analysis Endpoint (Day ~21-28): - Histopathology (CNS) - Flow Cytometry (CNS, Spleen) - Cytokine Analysis

References

Amiselimod's In Vivo Impact on T Cell Subsets: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo effects of Amiselimod (MT-1303), a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, on T lymphocyte subsets. This document includes summaries of key quantitative data, detailed experimental protocols for preclinical models, and visualizations of the relevant biological pathways and workflows.

Introduction

This compound is a next-generation S1P1 receptor modulator that acts as a functional antagonist. Its active metabolite, this compound-phosphate (this compound-P), selectively binds to the S1P1 receptor on lymphocytes, leading to their internalization.[1] This process inhibits the egress of lymphocytes, particularly T cells, from secondary lymphoid organs, resulting in a reduction of circulating lymphocytes and their infiltration into inflammatory tissues.[2][3] This mechanism of action makes this compound a promising therapeutic agent for various autoimmune diseases.[1]

Mechanism of Action: S1P1 Receptor Modulation

This compound's primary effect on T cell trafficking is mediated through the S1P1 signaling pathway. The S1P gradient, with high concentrations in the blood and lymph and low concentrations in lymphoid organs, governs the egress of T cells.[4] this compound-P, by inducing the internalization of S1P1 receptors on T cells, renders them unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[2]

S1P1_Signaling_Pathway cluster_lymph_node Lymph Node (Low S1P) S1P_high S1P S1P1_receptor S1P1 Receptor S1P_high->S1P1_receptor drives egress T_cell T Cell Internalization Receptor Internalization S1P1_receptor->Internalization leads to Egress_blocked Lymphocyte Egress Blocked Internalization->Egress_blocked This compound This compound-P This compound->S1P1_receptor binds & induces

This compound's Mechanism of Action on T Cell Egress.

Quantitative Data on T Cell Subset Modulation

This compound has been shown to significantly alter the distribution of various T cell subsets in both preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Circulating Lymphocyte and CD4+ T Cell Counts
Species/ModelTreatment GroupDoseDurationChange in Lymphocyte CountChange in CD4+ T Cell CountReference
Healthy HumansThis compound0.5 mg21 days↓ 66%-[1]
Healthy HumansThis compound0.75 mg21 days↓ 60%-[1]
C57BL/6 MiceThis compound0.3 mg/kg3 days-Marked decrease in peripheral blood[5]
MRL/lpr Mice (Lupus Model)This compound0.3 mg/kg18 weeksMarked reductionMarked reduction[3]
Table 2: Effect of this compound on T Helper Subsets in a Colitis Model
T Cell SubsetTreatment GroupDoseChange in Infiltrating Cells in Colon Lamina PropriaReference
Th1 (IFN-γ+)This compound0.3 mg/kgSignificantly reduced[2]
Th17 (IL-17+)This compound0.3 mg/kgSignificantly reduced[2]

Note: The studies in the colitis model focused on infiltrating T cells in the target organ rather than circulating counts.

While specific quantitative data on the effects of this compound on CD8+ and regulatory T cells (Tregs) are less extensively published, studies on other S1P modulators like Fingolimod have shown an increase in the frequency of circulating Tregs and an increase in Granzyme B expression by CD8+ T cells.[6]

Experimental Protocols

The following are detailed protocols for key in vivo experiments used to evaluate the efficacy of this compound on T cell subsets.

Protocol 1: CD4+CD45RBhigh T Cell Transfer Model of Colitis

This model is used to induce chronic intestinal inflammation that mimics human inflammatory bowel disease, providing a platform to assess the therapeutic effect of this compound on colitogenic T cells.[2]

Colitis_Model_Workflow cluster_donor Donor Mouse (e.g., BALB/c) cluster_recipient Recipient Mouse (e.g., SCID) Spleen_Harvest Harvest Spleen T_cell_isolation Isolate CD4+ T cells Spleen_Harvest->T_cell_isolation FACS_sorting FACS Sort for CD4+CD45RBhigh T cells T_cell_isolation->FACS_sorting Cell_transfer Adoptive Transfer of CD4+CD45RBhigh T cells (i.p.) FACS_sorting->Cell_transfer Amiselimod_treatment Daily Oral Administration of This compound or Vehicle Cell_transfer->Amiselimod_treatment Colitis_assessment Assess Colitis Severity (Weight loss, Histology) Amiselimod_treatment->Colitis_assessment

Workflow for the T Cell Transfer Model of Colitis.

Materials:

  • Donor mice (e.g., BALB/c)

  • Recipient immunodeficient mice (e.g., SCID)

  • This compound (dissolved in 0.5% hydroxypropylmethyl cellulose)

  • Sterile PBS

  • FACS buffer

  • Antibodies for cell sorting: Anti-CD4, Anti-CD45RB

  • Flow cytometer/cell sorter

Procedure:

  • T Cell Isolation:

    • Aseptically remove spleens from donor mice and prepare a single-cell suspension.

    • Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) or a similar negative selection method.

  • FACS Sorting:

    • Stain the enriched CD4+ T cells with fluorescently labeled anti-CD4 and anti-CD45RB antibodies.

    • Using a flow cytometer, sort the cells to isolate the CD4+CD45RBhigh population.

  • Adoptive Transfer:

    • Resuspend the sorted CD4+CD45RBhigh T cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.

    • Inject 200 µL of the cell suspension (4 x 10^5 cells) intraperitoneally into each recipient SCID mouse.

  • This compound Administration:

    • Beginning one week after cell transfer, administer this compound (e.g., 0.1 or 0.3 mg/kg) or vehicle orally once daily.[2]

  • Assessment of Colitis:

    • Monitor mice for weight loss and clinical signs of colitis.

    • At the end of the study, sacrifice the mice and collect the colon for histological analysis of inflammation.

    • Isolate lamina propria lymphocytes to analyze T cell subsets by flow cytometry.

Protocol 2: MRL/lpr Mouse Model of Lupus

This model spontaneously develops a systemic autoimmune disease resembling human lupus, allowing for the evaluation of this compound's effect on autoreactive T cells.[3]

Materials:

  • MRL/lpr mice

  • This compound

  • Urine analysis strips for proteinuria

  • ELISA kits for anti-dsDNA antibodies

  • Flow cytometry antibodies for T and B cell phenotyping

Procedure:

  • Treatment Initiation:

    • Begin daily oral administration of this compound (e.g., 0.1 or 0.3 mg/kg) or vehicle to MRL/lpr mice before or after disease onset (typically around 8-10 weeks of age).[3]

  • Disease Monitoring:

    • Monitor proteinuria weekly as an indicator of lupus nephritis.

    • Collect blood periodically to measure serum levels of anti-dsDNA antibodies by ELISA.

  • Immunophenotyping:

    • At the end of the study, collect peripheral blood and spleen for analysis of T and B cell populations by flow cytometry.

    • A typical antibody panel might include markers for total T cells (CD3), helper T cells (CD4), cytotoxic T cells (CD8), and B cells (B220).[3]

  • Histopathology:

    • Collect kidneys for histological assessment of glomerulonephritis and immune cell infiltration.

Protocol 3: Flow Cytometry Analysis of T Cell Subsets

This protocol provides a general framework for the analysis of T cell subsets from peripheral blood or lymphoid organs of treated animals.

Flow_Cytometry_Workflow Sample_prep Prepare Single-Cell Suspension (Blood, Spleen, or Lymph Nodes) Staining Stain with Fluorescently Labeled Antibodies Sample_prep->Staining Acquisition Acquire Data on a Flow Cytometer Staining->Acquisition Analysis Analyze Data: Gate on T Cell Subsets Acquisition->Analysis

General Workflow for Flow Cytometry Analysis.

Antibody Panel:

The choice of antibodies will depend on the specific T cell subsets of interest. A representative panel for murine T cells could include:

  • Lineage Markers: Anti-CD3, Anti-CD4, Anti-CD8

  • Regulatory T cells: Anti-CD25, Anti-Foxp3 (requires intracellular staining)

  • T Helper Subsets (intracellular staining for cytokines): Anti-IFN-γ (Th1), Anti-IL-17A (Th17)

Staining Procedure:

  • Prepare a single-cell suspension from the tissue of interest.

  • Perform a surface staining step with antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25).

  • For intracellular staining (e.g., Foxp3, cytokines), fix and permeabilize the cells according to the manufacturer's protocol.

  • Incubate with antibodies against intracellular targets.

  • Wash the cells and resuspend in FACS buffer for analysis.

  • Acquire data on a flow cytometer and analyze using appropriate gating strategies.

Conclusion

This compound demonstrates a potent and selective effect on T cell trafficking by modulating the S1P1 receptor. This leads to a significant reduction in circulating lymphocytes, particularly CD4+ T cells, and inhibits the infiltration of pathogenic Th1 and Th17 cells into sites of inflammation. The experimental protocols provided herein offer a robust framework for researchers to further investigate the immunomodulatory effects of this compound and other S1P1 receptor modulators on various T cell subsets in vivo. Further studies are warranted to fully elucidate the impact of this compound on CD8+ and regulatory T cell populations.

References

Troubleshooting & Optimization

Troubleshooting Amiselimod solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Amiselimod in their experiments.

Troubleshooting Guides

Issue: Precipitate Formation or Poor Solubility When Preparing this compound Solutions

Researchers may encounter difficulties with this compound solubility, leading to precipitate formation and inaccurate compound concentrations. This guide provides a systematic approach to troubleshoot and resolve these issues.

Ensure you are using an appropriate solvent and not exceeding the known solubility limits of this compound hydrochloride.

Table 1: this compound Hydrochloride Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO2765.23Sonication is recommended to aid dissolution.[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.75≥ 6.64Results in a clear solution.[2]
10% DMSO + 90% Corn Oil≥ 2.75≥ 6.64Results in a clear solution.[2]

Note: The molecular weight of this compound hydrochloride is 413.9 g/mol .[1][3]

If you are still experiencing solubility issues after verifying the solvent and concentration, follow the workflow below.

G start Start: this compound Solubility Issue check_solvent Step 1: Verify Solvent Is the solvent appropriate (e.g., DMSO)? start->check_solvent check_concentration Step 2: Check Concentration Is it within solubility limits (see Table 1)? check_solvent->check_concentration Yes wrong_solvent Use recommended solvent (e.g., DMSO) check_solvent->wrong_solvent No sonicate Step 3: Apply Sonication Did you sonicate the solution? check_concentration->sonicate Yes high_concentration Adjust concentration to be within limits check_concentration->high_concentration No sonicate->sonicate warm Step 4: Gentle Warming Warm solution gently (e.g., 37°C). Did it dissolve? sonicate->warm Yes fresh_reagents Step 5: Use Fresh Reagents Prepare a fresh solution with new solvent and compound. warm->fresh_reagents No success End: Solution Prepared Successfully warm->success Yes contact_support End: Contact Technical Support fresh_reagents->contact_support wrong_solvent->check_solvent high_concentration->check_concentration

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution for In Vitro Assays

This protocol details the preparation of a high-concentration stock solution of this compound hydrochloride in DMSO, which can then be diluted in aqueous buffers for cell-based assays.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath or probe)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 24.16 µL of DMSO per 1 mg of this compound hydrochloride).

  • Initial Mixing: Vortex the tube for 1-2 minutes to facilitate initial dissolution.

  • Sonication: Place the tube in a water bath sonicator and sonicate for 10-15 minutes.[1] This is a critical step to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution for any remaining particulate matter. If particulates are still present, repeat the sonication step. Gentle warming to 37°C can also aid dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as MT-1303) is an orally active, selective sphingosine-1-phosphate receptor-1 (S1P1) modulator.[4] It is a prodrug that is converted in vivo to its active metabolite, this compound phosphate.[4][5] The active form, this compound phosphate, acts as a functional antagonist at the S1P1 receptor on lymphocytes.[6][5] This prevents lymphocytes from leaving the lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune reactions.

G cluster_0 In Vivo Conversion cluster_1 Mechanism of Action This compound This compound (Prodrug) SPHK Sphingosine (B13886) Kinases This compound->SPHK Amiselimod_P This compound Phosphate (Active Metabolite) SPHK->Amiselimod_P Amiselimod_P2 This compound Phosphate S1P1 S1P1 Receptor (on Lymphocyte) Amiselimod_P2->S1P1 Binds & Antagonizes Internalization Receptor Internalization S1P1->Internalization Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Sequestration

Caption: this compound's conversion and mechanism of action.

Q2: I've prepared my this compound stock in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "salting out" when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution. To mitigate this:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your final assay volume.

  • Increase the volume of the intermediate dilution: Instead of diluting your DMSO stock directly into the final volume, perform one or two intermediate dilution steps in your aqueous buffer.

  • Add the this compound solution to the buffer with vigorous mixing: Pipette the this compound solution directly into the vortex of the buffer to ensure rapid and even dispersion.

  • Consider using a surfactant or co-solvent: For certain applications, low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help maintain solubility. However, their compatibility with your specific assay must be validated.

Q3: Can I prepare this compound solutions in water or PBS?

A3: this compound hydrochloride has very low solubility in aqueous solutions like water or Phosphate-Buffered Saline (PBS). It is highly recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute this stock into your aqueous buffer to the final working concentration.

Q4: How should I store this compound powder and its solutions?

A4:

  • Powder: this compound hydrochloride powder should be stored at -20°C for up to 3 years.[1]

  • In Solvent: Once dissolved in a solvent like DMSO, the solution should be stored at -80°C for up to 1 year.[1] It is best to aliquot the solution into single-use vials to prevent degradation from multiple freeze-thaw cycles.[2]

Q5: What is the primary signaling pathway affected by this compound?

A5: this compound primarily affects the sphingosine-1-phosphate (S1P) signaling pathway. Specifically, its active metabolite, this compound phosphate, is a potent and selective agonist for the S1P1 receptor.[4][5] This leads to the internalization and functional antagonism of the S1P1 receptor on lymphocytes, which is crucial for their egress from lymphoid tissues.[6] By disrupting the S1P gradient that lymphocytes follow to exit lymph nodes, this compound effectively traps them, reducing their circulation in the bloodstream and infiltration into tissues.[7][8]

G cluster_0 Lymph Node cluster_1 Blood/Lymph Lymphocyte_in Lymphocyte S1P_gradient S1P Gradient Lymphocyte_in->S1P_gradient Senses S1P1 S1P1 Receptor Lymphocyte_in->S1P1 S1P_low Low S1P Concentration S1P_high High S1P Concentration S1P_gradient->S1P_low S1P_gradient->S1P_high Amiselimod_P This compound Phosphate Amiselimod_P->S1P1 Antagonizes Egress_blocked Lymphocyte Egress Blocked S1P1->Egress_blocked Leads to

Caption: S1P signaling pathway and the effect of this compound.

References

Optimizing Amiselimod treatment duration in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment duration and overall experimental design for in vivo studies using Amiselimod. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, selective sphingosine (B13886) 1-phosphate receptor-1 (S1P1) modulator.[1][2][3][4] It is a prodrug that is converted in vivo to its active metabolite, this compound phosphate (B84403) (this compound-P), by sphingosine kinases.[1][2] this compound-P then acts as a potent agonist at the S1P1 receptor on lymphocytes.[2][5] This initial agonism leads to the internalization and degradation of the S1P1 receptor, which ultimately results in functional antagonism.[2][6] By preventing lymphocytes from responding to the natural S1P gradient, this compound blocks their egress from lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood.[2][6] This sequestration of lymphocytes in the lymphoid organs prevents their infiltration into sites of inflammation, which is the basis of its therapeutic effect in autoimmune diseases.[3][4]

Q2: What is the recommended starting dose and treatment duration for this compound in preclinical animal models?

A2: The optimal dose and duration of this compound treatment are highly dependent on the specific animal model and the disease being studied. However, based on published preclinical studies, a general starting point can be recommended. For instance, in murine models of chronic colitis and lupus nephritis, daily oral doses of 0.1 to 0.3 mg/kg have been shown to be effective.[3][4] The treatment duration in these studies ranged from 3 to 10 weeks.[3][4] It is crucial to perform a pilot study to determine the optimal dose-response and treatment duration for your specific experimental setup.

Q3: How should this compound be prepared for oral administration in animal studies?

A3: For oral gavage in rodents, this compound can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) or 0.5% hydroxypropyl methylcellulose (HPMC).[1] It is important to ensure a homogenous suspension before each administration.

Q4: What is the primary pharmacodynamic marker to monitor this compound's activity in vivo?

A4: The most reliable and commonly used pharmacodynamic marker for this compound activity is the count of peripheral blood lymphocytes.[1][5] Administration of this compound leads to a dose-dependent reduction in circulating lymphocytes.[1] Monitoring lymphocyte counts can confirm target engagement and help in dose optimization. In human studies, a gradual reduction in lymphocyte counts was observed over a 21-day dosing period, with values appearing to stabilize around day 14.[1]

Q5: What are the known side effects of this compound in in vivo studies, and how can they be managed?

A5: this compound is known for its favorable cardiac safety profile compared to the first-generation S1P receptor modulator, fingolimod (B1672674), with a reduced risk of bradycardia.[1][7][8] However, as with any S1P receptor modulator, excessive immunosuppression is a potential concern. In a study on systemic lupus erythematosus, some subjects were withdrawn from treatment after their lymphocyte count dropped below 200/μl.[5] Therefore, regular monitoring of complete blood counts is advisable. If a severe and sustained drop in lymphocyte counts is observed, a reduction in dose or temporary cessation of treatment should be considered in consultation with your institution's animal care and use committee.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No significant reduction in peripheral lymphocyte counts. - Inadequate Dose: The administered dose may be too low for the specific animal model or strain. - Improper Drug Administration: Issues with the oral gavage technique or inhomogeneous drug suspension. - Drug Stability: The this compound compound or its formulation may have degraded.- Perform a dose-response study to determine the optimal dose for achieving the desired level of lymphocyte reduction. - Ensure proper training in oral gavage techniques and that the drug suspension is thoroughly mixed before each administration. - Verify the stability of your this compound stock and prepared formulations.
High variability in lymphocyte counts between animals in the same treatment group. - Inconsistent Drug Administration: Variation in the volume or concentration of the drug administered to each animal. - Biological Variation: Natural differences in drug metabolism and response among individual animals.- Refine the drug administration protocol to ensure consistency. - Increase the number of animals per group to account for biological variability.
Unexpected mortality or severe adverse effects in treated animals. - Overdose: The administered dose may be too high, leading to excessive immunosuppression or other off-target effects. - Vehicle Toxicity: The vehicle used for drug formulation may be causing toxicity.- Immediately stop the treatment and perform a necropsy to investigate the cause of death. - Conduct a dose-escalation study starting with a lower dose to determine the maximum tolerated dose. - Run a vehicle-only control group to rule out any toxicity from the formulation itself.
Lack of therapeutic effect despite a significant reduction in lymphocyte counts. - Timing of Treatment Initiation: The treatment may have been started too late in the disease progression. - Disease Model: The specific animal model may not be responsive to S1P1 receptor modulation, or the primary pathogenic mechanism may be independent of lymphocyte trafficking. - Treatment Duration: The duration of the treatment may be insufficient to observe a therapeutic effect.- Review the literature for your specific disease model to determine the optimal therapeutic window for intervention. - Consider initiating treatment at an earlier stage of the disease. - Evaluate if the chosen animal model is appropriate for testing an immunomodulatory agent like this compound. - Extend the treatment duration in a pilot study to assess if a longer course of therapy is required.

Quantitative Data from In Vivo and Clinical Studies

Table 1: this compound Dosage and Treatment Duration in Preclinical Models

Animal Model Disease Dose Route of Administration Treatment Duration Reference
Mice (SCID)Chronic Colitis0.1 and 0.3 mg/kg/dayOral28 days[2]
Mice (MRL/lpr and NZBWF1)Lupus Nephritis0.1 and 0.3 mg/kg/dayOral10-18 weeks[3][4]
Rats (Sprague-Dawley)Pharmacokinetics1 mg/kg (single dose)OralN/A[1]
Monkeys (Cynomolgus)Cardiovascular Safety0.3, 3, and 30 mg/kg (dose-ascending)OralSingle doses with washout periods[1]

Table 2: this compound Dosage and Treatment Duration in Human Clinical Trials

Study Phase Patient Population Dose Route of Administration Treatment Duration Reference
Phase 1Healthy Volunteers0.125 to 0.75 mg/dayOral21 days[1]
Phase 1bSystemic Lupus Erythematosus0.2 and 0.4 mg/dayOral24 weeks[5]
Phase 2Relapsing-Remitting Multiple Sclerosis0.1, 0.2, and 0.4 mg/dayOral24 weeks[9]
Phase 1Healthy Volunteers0.4 and 0.8 mg/dayOral28 days[8]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Study in a Murine Model of Autoimmune Disease

  • Animal Model Selection: Choose an appropriate mouse model that recapitulates the human disease of interest and is known to be responsive to immunomodulatory treatments.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control). A typical group size is 8-10 animals.

  • This compound Formulation: Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) on each day of dosing. Ensure the suspension is homogenous by vortexing before each administration.

  • Dosing: Administer this compound or vehicle via oral gavage once daily at a consistent time.

  • Monitoring:

    • Clinical Signs: Monitor the animals daily for clinical signs of disease, body weight, and general health.

    • Pharmacodynamic Marker: Collect peripheral blood samples at baseline and at regular intervals during the study (e.g., weekly) to monitor lymphocyte counts by flow cytometry or a hematology analyzer.

    • Efficacy Readouts: At the end of the study, collect relevant tissues and perform histological and molecular analyses to assess the therapeutic efficacy of this compound. This could include scoring of tissue inflammation, analysis of immune cell infiltration, and measurement of disease-specific biomarkers.

  • Data Analysis: Analyze the data using appropriate statistical methods to compare the different treatment groups.

Visualizations

Amiselimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Lymphocyte This compound This compound Sphingosine_Kinase Sphingosine Kinase This compound->Sphingosine_Kinase Enters Cell Amiselimod_P This compound-P (Active Metabolite) S1P1_Receptor S1P1 Receptor Amiselimod_P->S1P1_Receptor Binds & Activates Receptor_Internalization Receptor Internalization & Degradation S1P1_Receptor->Receptor_Internalization Leads to Sphingosine_Kinase->Amiselimod_P Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition Causes

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution Treatment & Monitoring cluster_analysis Data Analysis Model_Selection Select Animal Model Dose_Selection Select Starting Dose (e.g., 0.1-0.3 mg/kg) Model_Selection->Dose_Selection Group_Allocation Randomize Animals (Vehicle, this compound, Positive Control) Dose_Selection->Group_Allocation Daily_Dosing Daily Oral Dosing Group_Allocation->Daily_Dosing Monitor_Health Monitor Clinical Signs & Body Weight Daily_Dosing->Monitor_Health Monitor_PD Monitor Peripheral Lymphocyte Counts Daily_Dosing->Monitor_PD Efficacy_Assessment Assess Therapeutic Efficacy (Histology, Biomarkers) Monitor_PD->Efficacy_Assessment Statistical_Analysis Statistical Analysis Efficacy_Assessment->Statistical_Analysis Optimization Optimize Dose & Duration for Future Studies Statistical_Analysis->Optimization

Caption: In vivo experimental workflow.

References

Amiselimod Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of amiselimod. The content is structured in a question-and-answer format to directly address common queries and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (MT-1303) is an orally active, selective sphingosine (B13886) 1-phosphate receptor-1 (S1P1) modulator.[1][2] It is a prodrug that is converted in vivo to its active metabolite, this compound phosphate (B84403) (this compound-P).[1] this compound-P acts as a functional antagonist at the S1P1 receptor, which leads to the retention of lymphocytes in the lymph nodes, thereby preventing their contribution to autoimmune reactions.[3] This mechanism of action makes this compound a potential therapeutic for various autoimmune diseases.[3]

Q2: What is known about the selectivity profile of this compound-P within the S1P receptor family?

This compound-P demonstrates potent selectivity for the S1P1 receptor.[1][4] It also shows high selectivity for the S1P5 receptor and minimal agonist activity at the S1P4 receptor.[1][4] Notably, it has no distinct agonist activity at S1P2 or S1P3 receptors.[1][4] This selectivity profile is a key differentiator from the first-generation S1P receptor modulator, fingolimod.

Q3: How does this compound's selectivity profile contribute to its cardiac safety?

The favorable cardiac safety profile of this compound, particularly the reduced risk of bradycardia upon treatment initiation compared to fingolimod, is attributed to its lack of agonist activity at the S1P3 receptor.[1] The S1P3 receptor is implicated in the negative chronotropic effects (slowing of the heart rate) observed with some S1P receptor modulators.[5] Furthermore, this compound-P exhibits approximately five-fold weaker activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in human atrial myocytes compared to fingolimod-P, which also contributes to its minimal cardiac effects.[1][4][5]

Q4: Has a comprehensive off-target screening panel (e.g., CEREP safety screen) been published for this compound?

Based on publicly available information, the results of a broad, comprehensive off-target screening panel for this compound against a wide range of kinases, GPCRs (beyond the S1P family), ion channels, and enzymes have not been published. The available literature primarily focuses on its on-target effects at S1P receptors and the direct consequences of its selectivity profile, such as its improved cardiac safety.[1][2][4][6]

Q5: What are the potential implications of this compound's activity at the S1P5 receptor?

This compound-P has high selectivity for the S1P5 receptor in addition to S1P1.[1][4] The S1P5 receptor is expressed in the central nervous system and natural killer (NK) cells. While the full implications of S1P5 modulation are still under investigation, its activity could potentially contribute to the therapeutic effects or the side-effect profile of this compound. Further research is needed to fully elucidate the role of S1P5 engagement in the context of this compound treatment.

Troubleshooting Guide for Off-Target Effect Investigation

This guide provides troubleshooting for common issues encountered during the experimental investigation of this compound's potential off-target effects.

Issue 1: Unexpected Phenotype Observed in Cellular Assays

  • Potential Cause: The observed phenotype may be due to an off-target interaction of this compound or its active metabolite, this compound-P.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Ensure that the observed effect is not a downstream consequence of S1P1 modulation. Use a structurally different S1P1 modulator as a control to see if it recapitulates the phenotype.

    • Dose-Response Analysis: Perform a detailed dose-response curve. Atypical curve shapes may suggest multiple target engagement.

    • Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.[7]

    • Broad Panel Screening: If resources permit, screen this compound-P against a broad off-target panel (e.g., a commercial safety screening service) covering various target classes like GPCRs, kinases, and ion channels.[8]

Issue 2: Inconsistent Results in Binding Assays

  • Potential Cause: Variability in experimental conditions or reagent quality can lead to inconsistent results.

  • Troubleshooting Steps:

    • Reagent Quality Control: Verify the purity and concentration of this compound and this compound-P. Ensure the radioligand (if used) has high specific activity and purity.

    • Assay Optimization: Optimize incubation times, temperature, and buffer conditions. Ensure that the assay is performed under equilibrium conditions.

    • Membrane Preparation Quality: If using cell membranes, ensure consistent preparation and storage. Protein concentration should be accurately determined and consistent across experiments.

    • Non-Specific Binding: Properly define and subtract non-specific binding using an appropriate concentration of a competing unlabeled ligand.

Issue 3: Difficulty in Differentiating On-Target vs. Off-Target Signaling

  • Potential Cause: Complex cellular signaling pathways can make it challenging to attribute an observed effect to a specific target.

  • Troubleshooting Steps:

    • Use of Knockout/Knockdown Models: Employ cell lines where the suspected off-target has been knocked out or knocked down using techniques like CRISPR-Cas9 to see if the effect is abolished.

    • Orthogonal Assays: Use multiple, distinct assay formats to measure the same endpoint (e.g., both a binding assay and a functional assay for a suspected off-target).

    • Pathway Inhibitors: Use selective inhibitors for downstream signaling molecules of the suspected off-target pathway to see if the this compound-induced effect is blocked.

Data Presentation

Table 1: Selectivity Profile of this compound Phosphate (this compound-P) for Human S1P Receptors

Receptor SubtypeAgonist Activity (EC50)Reference
S1P175 pmol·L⁻¹[1]
S1P2No distinct agonist activity[1]
S1P3No distinct agonist activity[1]
S1P4Minimal agonist activity[1]
S1P5High selectivity[1]

Table 2: Comparative GIRK Channel Activation

CompoundGIRK Channel ActivationReference
This compound-PApproximately five-fold weaker than fingolimod-P[1][4]
Fingolimod-PPotent activator[1]

Experimental Protocols

1. Protocol: Off-Target GPCR Screening using Calcium Mobilization Assay

This protocol describes a general method to screen this compound-P for agonist or antagonist activity at Gq-coupled GPCRs.

  • Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • Cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells).

    • This compound phosphate (this compound-P).

    • Known agonist and antagonist for the GPCR of interest.

    • Calcium-sensitive dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Black-walled, clear-bottom 96- or 384-well plates.

    • Fluorescent plate reader with kinetic read capability.

  • Procedure:

    • Cell Plating: Seed cells into the microplates and culture overnight to form a confluent monolayer.

    • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

    • Compound Preparation: Prepare serial dilutions of this compound-P, the known agonist, and the known antagonist in assay buffer.

    • Assay Execution (Agonist Mode):

      • Acquire a baseline fluorescence reading.

      • Add the different concentrations of this compound-P or the known agonist to the wells.

      • Immediately begin kinetic measurement of fluorescence intensity for several minutes.

    • Assay Execution (Antagonist Mode):

      • Pre-incubate the cells with different concentrations of this compound-P for a defined period.

      • Acquire a baseline fluorescence reading.

      • Add a fixed concentration (e.g., EC80) of the known agonist.

      • Immediately begin kinetic measurement of fluorescence intensity.

    • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. For agonist mode, plot ΔF against the concentration of this compound-P to determine EC50. For antagonist mode, plot the inhibition of the agonist response against the concentration of this compound-P to determine IC50.

2. Protocol: Off-Target Screening using Radioligand Binding Assay

This protocol provides a general method to assess the binding of this compound-P to a variety of receptors.

  • Principle: This is a competition binding assay where the ability of this compound-P to displace a specific radiolabeled ligand from its receptor is measured.

  • Materials:

    • Cell membranes or purified receptors for the target of interest.

    • This compound phosphate (this compound-P).

    • Specific radiolabeled ligand for the target receptor.

    • Unlabeled ligand for determining non-specific binding.

    • Binding buffer.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound-P.

    • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

    • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound-P. Plot the percentage of specific binding against the concentration of this compound-P to determine the IC50 value.

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amiselimod_P This compound-P S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds & Activates Gi Gi Protein S1P1->Gi Activates Lymphocyte_Egress Lymphocyte Egress from Lymph Node S1P1->Lymphocyte_Egress Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: this compound-P Signaling Pathway at the S1P1 Receptor.

Off_Target_Screening_Workflow Start Start: This compound-P In_Silico In Silico Screening (Target Prediction) Start->In_Silico Primary_Screen Primary Screening (e.g., Radioligand Binding Assay) In_Silico->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Secondary_Assay Secondary Functional Assay (e.g., Calcium Mobilization) Hit_Identification->Secondary_Assay Hit End End: Characterized Off-Target Profile Hit_Identification->End No Hit Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Secondary_Assay->Dose_Response Selectivity_Profiling Selectivity Profiling (Comparison to On-Target) Dose_Response->Selectivity_Profiling Selectivity_Profiling->End

Caption: General Workflow for Off-Target Screening.

Troubleshooting_Decision_Tree Start Unexpected Experimental Result Check_On_Target Is it a known on-target effect? Start->Check_On_Target Review_Literature Review Literature for S1P1 Pathway Effects Check_On_Target->Review_Literature Yes Investigate_Off_Target Investigate Potential Off-Target Effect Check_On_Target->Investigate_Off_Target No Check_Assay_Controls Are assay controls behaving as expected? Investigate_Off_Target->Check_Assay_Controls Troubleshoot_Assay Troubleshoot Assay Protocol (Reagents, Conditions) Check_Assay_Controls->Troubleshoot_Assay No Validate_Off_Target Validate with Orthogonal Assay & Knockout Models Check_Assay_Controls->Validate_Off_Target Yes

Caption: Troubleshooting Decision Tree for Unexpected Results.

References

Minimizing Amiselimod-induced bradycardia in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing amiselimod in animal models, with a specific focus on understanding and minimizing induced bradycardia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it expected to have a lower risk of bradycardia compared to first-generation S1P receptor modulators?

This compound (MT-1303) is a second-generation, selective sphingosine (B13886) 1-phosphate receptor-1 (S1P1) modulator.[1][2][3] Its active metabolite, this compound-P, shows high selectivity for the S1P1 receptor subtype with minimal activity on S1P3, a receptor implicated in the bradycardic effects of non-selective S1P modulators like fingolimod (B1672674).[1][3][4] Furthermore, this compound-P demonstrates significantly weaker activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in atrial myocytes compared to fingolimod-P, which is a key mechanism for heart rate reduction.[1][2][4]

Q2: What are the key mechanisms contributing to the reduced bradycardic effect of this compound observed in animal models?

Several factors contribute to this compound's favorable cardiac safety profile in animal studies:

  • Receptor Selectivity: this compound-P is highly selective for S1P1 and S1P5 receptors, with little to no agonist activity at the S1P3 receptor, which is linked to bradycardia in rodents.[1][3]

  • Weak GIRK Channel Activation: Compared to fingolimod-P, this compound-P is a much weaker activator of the GIRK channels in cardiac myocytes, leading to a diminished negative chronotropic effect.[1][2][4]

  • Pharmacokinetics: Preclinical studies in rats have shown that the concentration of the active metabolite, this compound-P, in heart tissue is lower than that of fingolimod-P after oral administration.[1][2] This lower cardiac distribution likely contributes to its minimal impact on heart rate.

  • Slower Conversion to Active Metabolite: this compound is designed to be converted to its active form more slowly than fingolimod, potentially allowing for a more gradual onset of action and desensitization of the cardiac response.[1]

Q3: Is dose titration necessary when initiating this compound in animal studies to avoid bradycardia?

Based on preclinical and clinical findings, this compound is unlikely to require dose titration.[1][2] Studies in monkeys showed no effect on heart rate or ECG parameters at doses up to 30 mg/kg.[1] Clinical trials in humans also demonstrated no clinically significant bradycardia on day one of dosing.[1][2]

Troubleshooting Guide

Issue 1: Unexpected bradycardia is observed after this compound administration in our animal model.

  • Possible Cause 1: Animal Species and Strain. While this compound shows a low risk of bradycardia, species-specific differences in S1P receptor expression and signaling pathways can exist.[5] Rodent models, for instance, may exhibit different cardiac responses compared to non-rodents.[1]

    • Recommendation: Review the literature for data on this compound's effects in your specific animal model and strain. If data is unavailable, consider a dose-response study starting with a very low dose.

  • Possible Cause 2: Anesthesia. Anesthetic agents can have independent effects on heart rate and may interact with this compound.

    • Recommendation: If possible, conduct telemetry studies in conscious, freely moving animals to eliminate the confounding effects of anesthesia.[1] If anesthesia is necessary, choose an agent with minimal cardiovascular impact and ensure consistent use across all experimental groups.

  • Possible Cause 3: Formulation or Dosing Error. Incorrect preparation of the dosing solution or an error in dose calculation can lead to unintended high exposures.

    • Recommendation: Double-check all calculations and ensure the dosing formulation is homogenous and stable.

Issue 2: How can we proactively monitor for potential cardiac effects during our experiments?

  • Recommendation: Cardiovascular Telemetry. For non-rodent models like monkeys, cardiovascular telemetry is the gold standard for continuous monitoring of heart rate, ECG, and blood pressure in conscious animals, providing the most accurate assessment of this compound's cardiac safety.[1][4]

  • Recommendation: Holter ECG. In larger animal models, ambulatory Holter monitoring can provide detailed ECG information over an extended period.[6]

  • Recommendation: Standard ECG. For smaller animals, periodic ECG recordings can be used to assess for changes in heart rate and rhythm.

Data Presentation

Table 1: Comparative Effects of this compound and Fingolimod on Heart Rate in Animal and Human Studies

Study TypeSpeciesCompoundDoseMaximum Mean Heart Rate Reduction (from baseline)Citation(s)
PreclinicalCynomolgus MonkeyThis compoundUp to 30 mg/kgNo effect observed[1]
ClinicalHumanThis compound0.4 mg-4.40 bpm (nadir on Day 14)[3][6]
ClinicalHumanThis compound0.8 mg-3.85 bpm (nadir on Day 7)[3][6]
ClinicalHumanFingolimod0.5 mg-6.49 bpm (on Day 1)[3][6]
PreclinicalRatThis compound1 mg/kgNot specified, but cardiac effects were minimal[1][2]
PreclinicalRatFingolimod1 mg/kgNot specified, but cardiac effects were more pronounced than this compound[1][2]

Table 2: In Vitro Activity of this compound-P and Fingolimod-P

ParameterThis compound-PFingolimod-PFold DifferenceCitation(s)
GIRK Channel ActivationWeakerStronger~5-fold weaker[1][2][4]
S1P1 Receptor Agonist ActivityPotentPotentSimilar[1]

Experimental Protocols

Protocol 1: Cardiovascular Telemetry in Conscious Monkeys

This protocol is based on the methodology described in studies assessing the cardiac effects of this compound.[1][4]

  • Animal Model: Male cynomolgus monkeys (Macaca fascicularis), 3-4 years old.

  • Telemetry System Implantation: Surgically implant a telemetry transmitter for the continuous measurement of ECG, heart rate, and blood pressure. Allow for a sufficient recovery period post-surgery.

  • Acclimatization: Acclimate the animals to the experimental conditions to minimize stress-related cardiovascular changes.

  • Dosing: Administer this compound orally at desired dose levels (e.g., up to 30 mg/kg). Include a vehicle control group.

  • Data Collection: Continuously record telemetry data before (baseline) and after drug administration for a specified period.

  • Data Analysis: Analyze the data for changes in heart rate, PR interval, QRS duration, QT interval, and blood pressure compared to baseline and the control group.

Protocol 2: Assessment of GIRK Channel Activation in Human Atrial Myocytes

This in vitro assay helps to determine the direct effect of compounds on cardiac ion channels.[1][4]

  • Cell Culture: Use primary human atrial myocytes.

  • Electrophysiology: Employ patch-clamp techniques to measure inwardly rectifying potassium currents.

  • Compound Application: Apply this compound-P and fingolimod-P at various concentrations to the cells.

  • Data Analysis: Measure the current activation in response to each compound and calculate EC50 values to compare their potency in activating GIRK channels.

Visualizations

Signal_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Amiselimod_P This compound-P S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds to G_Protein Gαi/βγ S1P1->G_Protein Activates GIRK GIRK Channel G_Protein->GIRK Activates (Weaker Effect) K_ion K+ Efflux GIRK->K_ion Opens Hyperpolarization Hyperpolarization Bradycardia Reduced Heart Rate (Bradycardia) Experimental_Workflow start Start: Assess Cardiac Safety animal_model Select Animal Model (e.g., Cynomolgus Monkey) start->animal_model telemetry_implant Implant Telemetry Device animal_model->telemetry_implant acclimatize Acclimatize Animal telemetry_implant->acclimatize baseline Record Baseline Cardiovascular Data acclimatize->baseline dosing Administer this compound or Vehicle Control baseline->dosing post_dosing Continuously Record Post-Dose Data dosing->post_dosing analysis Analyze Heart Rate, ECG, and Blood Pressure Data post_dosing->analysis end End: Determine Cardiac Safety Profile analysis->end

References

Long-term stability of Amiselimod in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amiselimod. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability and handling of this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. For most in vitro cell-based assays, DMSO is the recommended solvent for creating stock solutions.

Q2: What are the recommended storage conditions for this compound powder and its DMSO stock solution?

A2: Proper storage is crucial to maintain the integrity of this compound. Below are the recommended conditions for both the solid compound and its DMSO stock solution.

FormStorage TemperatureRecommended DurationContainer
Solid Powder-20°C≥ 4 years[1]Tightly sealed vial in a desiccator
DMSO Stock Solution-20°CUp to 3 months[2]Aliquots in tightly sealed, low-retention tubes
DMSO Stock Solution-80°C> 3 months (long-term)Aliquots in tightly sealed, low-retention tubes

Q3: How many freeze-thaw cycles can an this compound DMSO stock solution undergo?

A3: The stability of compounds to freeze-thaw cycles can vary.[3] While some compounds are resistant, it is best practice to minimize these cycles.[2] Studies on diverse compound libraries in DMSO have shown no significant loss after 11 cycles when handled properly.[4] For optimal results, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective sphingosine (B13886) 1-phosphate receptor-1 (S1P1) modulator.[5][6] It is a prodrug that is converted in vivo to its active metabolite, this compound phosphate (B84403) (this compound-P).[7] this compound-P then acts as a functional antagonist of the S1P1 receptor on lymphocytes. This leads to the internalization of the S1P1 receptor, which in turn inhibits the egress of lymphocytes from secondary lymphoid organs.[5] This reduction in circulating lymphocytes is thought to be the basis of its immunomodulatory effects in autoimmune diseases.[7]

Troubleshooting Guides

Problem 1: I am observing reduced or inconsistent activity of this compound in my cell-based assays over time.

Possible Causes and Solutions:

CauseTroubleshooting StepRecommended Action
Degradation of this compound in DMSO Verify stock solution integrity.Prepare a fresh stock solution of this compound in anhydrous DMSO. Compare the activity of the new stock to the old one in a parallel experiment.
Minimize water contamination.Use anhydrous DMSO and store stock solutions in a desiccator or with desiccant packs. Water can accelerate the degradation of compounds in DMSO.[4][8]
Avoid repeated freeze-thaw cycles.Prepare small, single-use aliquots of the stock solution to prevent degradation from temperature fluctuations.[2]
Improper Cell Culture Conditions Ensure consistent cell health.Monitor cell viability and passage number. Use cells within a consistent passage range for all experiments.
Check for DMSO toxicity.Perform a DMSO concentration curve to determine the maximum tolerable concentration for your specific cell line. Typically, DMSO concentrations should be kept below 0.5%.
Inaccurate Pipetting Calibrate pipettes.Ensure all pipettes used for dispensing the compound and reagents are properly calibrated.

Problem 2: I see precipitation in my culture medium after adding the this compound DMSO stock solution.

Possible Causes and Solutions:

CauseTroubleshooting StepRecommended Action
Low Solubility in Aqueous Medium Check final concentration.This compound, like many organic compounds, has limited solubility in aqueous solutions.[2] Ensure the final concentration in your culture medium does not exceed its solubility limit.
Modify dilution method.Instead of adding the DMSO stock directly to the full volume of medium, first dilute it in a smaller volume of medium and then add this intermediate dilution to the final culture. This allows for a more gradual change in solvent polarity.
Increase serum concentration (if applicable).Components in fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Warm Up: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the vial until the this compound is completely dissolved.[2]

  • Aliquoting: Dispense the stock solution into single-use, low-retention polypropylene (B1209903) tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.

Protocol 2: Dilution of this compound for Cell Culture Experiments

  • Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of this compound in pre-warmed, complete cell culture medium. The concentration of this intermediate solution should be such that a final 1:1000 dilution into the cell culture plate results in the desired final concentration (this keeps the final DMSO concentration at 0.1%).

  • Final Dilution: Add the appropriate volume of the intermediate dilution to the wells of your cell culture plate containing cells and medium.

  • Control: Prepare a vehicle control by adding the same concentration of DMSO (without this compound) to control wells.

Visualizations

Amiselimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Lymphocyte This compound This compound (Prodrug) SPHK Sphingosine Kinases (SPHK) This compound->SPHK Enters Cell Amiselimod_P This compound-P (Active Metabolite) S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds to SPHK->Amiselimod_P Phosphorylation Internalization Receptor Internalization S1P1->Internalization Leads to Egress_Inhibition Inhibition of Lymphocyte Egress Internalization->Egress_Inhibition

Caption: this compound's mechanism of action.

Experimental_Workflow A Prepare this compound Stock in DMSO C Prepare Intermediate Dilution in Culture Medium A->C B Culture Cells to Desired Confluency D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Specified Time D->E F Perform Downstream Assay (e.g., Viability, Cytokine Analysis) E->F

References

Amiselimod Technical Support Center: Off-Target Effects on S1P3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the off-target effects of Amiselimod, specifically its interaction with the Sphingosine-1-Phosphate Receptor 3 (S1P3).

Frequently Asked Questions (FAQs)

Q1: What is the known activity of this compound's active metabolite, this compound-phosphate (this compound-P), at the S1P3 receptor?

A1: Published preclinical data consistently demonstrate that this compound-P has no distinct agonist activity at the human S1P3 receptor.[1][2] It is designed as a selective S1P1 receptor modulator to avoid S1P3-mediated cardiac side effects like bradycardia, which can be associated with less selective S1P receptor modulators.[1][3]

Q2: How does the S1P3 receptor activity of this compound-P compare to other S1P receptor modulators?

A2: Unlike the active metabolite of fingolimod (B1672674) (fingolimod-P), which exhibits agonist activity at S1P1, S1P3, S1P4, and S1P5 receptors, this compound-P is highly selective for the S1P1 receptor.[1] While it shows high potency at S1P1 and some activity at S1P5 and S1P4 receptors, it does not have significant agonist effects on S1P2 or S1P3 receptors.[1][2][4]

Q3: Is there any available data on the binding affinity (Ki or IC50) of this compound-P to the S1P3 receptor?

Q4: What are the potential implications of this compound's high selectivity for S1P1 over S1P3?

A4: The high selectivity of this compound for S1P1 is a key design feature aimed at improving its safety profile. S1P3 receptor activation is linked to certain cardiovascular side effects, such as transient bradycardia. By avoiding S1P3 agonism, this compound is expected to have a lower risk of these cardiac effects.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for the functional activity of this compound-phosphate (this compound-P) on various S1P receptor subtypes.

Table 1: Functional Activity of this compound-P at Human S1P Receptors

Receptor SubtypeFunctional AssayParameterValueReference
S1P1Intracellular Ca2+ MobilizationEC5075 pmol·L⁻¹[1]
S1P2Intracellular Ca2+ MobilizationActivityNo distinct agonist activity[1]
S1P3 Intracellular Ca2+ Mobilization Activity No distinct agonist activity [1]
S1P4Intracellular Ca2+ MobilizationActivityMinimal agonist activity[1]
S1P5Intracellular Ca2+ MobilizationActivityHigh selectivity[1]

Table 2: Comparative Agonist Activity of S1P Receptor Modulators

CompoundS1P1 AgonismS1P3 AgonismReference
This compound-PYesNo distinct activity[1]
Fingolimod-PYesYes[1]
Endogenous S1PYesYes[1]

Experimental Protocols & Methodologies

Protocol 1: Intracellular Calcium Mobilization Assay for S1P Receptor Activity

This protocol is a standard method to assess Gq-coupled GPCR activation, which includes the S1P3 receptor.

Objective: To determine the agonist activity of a test compound (e.g., this compound-P) at the human S1P3 receptor by measuring changes in intracellular calcium concentration.

Materials:

  • Human S1P3 receptor-expressing cells (e.g., CHO or HEK293 cells)

  • Cell culture medium and supplements

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% fatty acid-free BSA

  • Test compound (this compound-P) and positive control (S1P)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Culture: Culture the S1P3-expressing cells in appropriate medium until they reach the desired confluence for plating.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

    • Wash the cells with HBSS.

    • Incubate the cells with the loading buffer for 60-120 minutes at 37°C in a CO2 incubator.

  • Cell Preparation:

    • After incubation, wash the cells with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound (this compound-P) and the positive control (S1P).

    • Use a fluorescence plate reader to measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

    • Add the test compounds and controls to the wells.

    • Immediately begin recording the fluorescence ratio over time to detect intracellular calcium mobilization.

  • Data Analysis:

    • Calculate the change in fluorescence ratio from baseline for each well.

    • Plot the peak fluorescence change against the compound concentration.

    • Determine the EC50 value for the positive control and assess the activity of the test compound.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture S1P3-expressing cells plate Plate cells in 96-well plate culture->plate load Load cells with Fura-2 AM plate->load wash Wash to remove excess dye load->wash baseline Measure baseline fluorescence wash->baseline add_compound Add this compound-P / S1P baseline->add_compound measure Measure fluorescence change add_compound->measure calculate Calculate fluorescence ratio change measure->calculate plot Plot dose-response curve calculate->plot determine Determine agonist activity plot->determine

Workflow for Intracellular Calcium Mobilization Assay.

Signaling Pathways

S1P3 Receptor Signaling Pathway

The S1P3 receptor is known to couple to multiple G protein families, including Gq, Gi, and G12/13, leading to the activation of diverse downstream signaling cascades.

S1P3_Signaling S1P S1P S1P3 S1P3 Receptor S1P->S1P3 Agonist AmiselimodP This compound-P AmiselimodP->S1P3 No Agonist Activity Gq Gq S1P3->Gq activates Gi Gi S1P3->Gi activates G1213 G12/13 S1P3->G1213 activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits RhoA RhoA G1213->RhoA activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces ROCK ROCK RhoA->ROCK activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release induces Cellular_Responses Cellular Responses (e.g., Proliferation, Migration) Ca_release->Cellular_Responses cAMP ↓ cAMP cAMP->Cellular_Responses ROCK->Cellular_Responses

Simplified S1P3 Receptor Signaling Pathways.

Troubleshooting Guide

Issue: No or low signal in the calcium mobilization assay with the positive control (S1P).

Possible Cause Recommended Solution
Cell Health/Passage Number: Cells are unhealthy, have been passaged too many times, or are over-confluent.Use cells within a validated passage number range. Ensure cells are healthy and not over-confluent before and during the assay.
Receptor Expression: Low or no expression of the S1P3 receptor on the cell surface.Verify receptor expression using a validated method like flow cytometry or western blot.
Dye Loading Issues: Inefficient loading of the Fura-2 AM dye.Optimize dye loading time and concentration. Ensure Pluronic F-127 is used to aid in dye solubilization.
S1P Degradation: The S1P stock solution may have degraded.Prepare fresh S1P stock solutions regularly and store them properly.
Assay Buffer Components: Presence of interfering substances in the assay buffer.Use a well-defined and validated assay buffer. Ensure it is free of S1P or other interfering lipids.

Issue: High background fluorescence in the calcium mobilization assay.

Possible Cause Recommended Solution
Autofluorescence: The test compound or components in the assay medium are autofluorescent.Run a control plate with the compound but without cells to check for autofluorescence.
Incomplete Dye Removal: Incomplete washing after dye loading.Increase the number and volume of wash steps after dye loading.
Cellular Stress: Cells are stressed, leading to elevated basal calcium levels.Handle cells gently during plating and washing. Ensure optimal cell culture conditions.

Issue: Inconsistent results between experiments.

Possible Cause Recommended Solution
Variability in Cell Density: Inconsistent cell numbers seeded in the wells.Ensure a homogenous cell suspension and use a reliable method for cell counting and plating.
Temperature Fluctuations: Inconsistent incubation temperatures.Maintain a consistent temperature throughout the assay, especially during incubations and measurements.
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents and compounds.Use calibrated pipettes and practice proper pipetting techniques. Consider using automated liquid handlers for high-throughput experiments.

References

Amiselimod Technical Support Center: Solubility and In Vivo Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of Amiselimod (also known as MT-1303) for in vivo studies. The following question-and-answer format addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] It is a prodrug that is converted in vivo by sphingosine (B13886) kinases to its active phosphate (B84403) metabolite, this compound-P.[1][2] this compound-P acts as a functional antagonist at the S1P1 receptor on lymphocytes.[3][4] This binding leads to the internalization of S1P1 receptors, which renders lymphocytes unresponsive to the S1P gradient that directs their exit from lymph nodes.[5] Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction in circulating lymphocytes and thereby mitigating autoimmune reactions.[5]

Q2: What are the known solubility characteristics of this compound hydrochloride?

This compound hydrochloride is a crystalline solid that is poorly soluble in aqueous solutions. Its solubility in common solvents is summarized in the table below.

This compound Hydrochloride Solubility Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)27 mg/mL (65.23 mM)Sonication is recommended to aid dissolution.
Dimethylformamide (DMF)25 mg/mL
Ethanol15 mg/mL
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL
0.5% Hydroxypropylmethyl cellulose (B213188) (HPMC)Forms a suspensionUsed as a vehicle for oral administration in mice.[3][6]

Data compiled from multiple sources.

Q3: What are recommended formulations for in vivo oral administration of this compound?

For preclinical oral administration, this compound has been successfully formulated as both a solution and a suspension. The choice of formulation may depend on the animal model, required dose, and study duration.

Recommended Oral Formulations for this compound

Formulation TypeCompositionAchievable ConcentrationAnimal Model
Solution10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.75 mg/mLGeneral Preclinical
Solution10% DMSO in 90% Corn Oil≥ 2.75 mg/mLGeneral Preclinical
Suspension0.5% Hydroxypropylmethyl cellulose (HPMC) in waterDependent on doseMice, Monkeys[2][3][6]

Experimental Protocols

Protocol 1: Preparation of this compound Solution with SBE-β-CD

This protocol is suitable for achieving a clear solution of this compound for oral gavage.

Materials:

  • This compound hydrochloride

  • Dimethyl Sulfoxide (DMSO)

  • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound hydrochloride and place it in a sterile conical tube.

  • Add DMSO to the tube to constitute 10% of the final desired volume.

  • Vortex the mixture until the this compound is fully dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.

  • Slowly add the 20% SBE-β-CD in saline to the DMSO concentrate to reach the final volume, while continuously vortexing.

  • Visually inspect the final solution for clarity.

Protocol 2: Preparation of this compound Suspension in 0.5% HPMC

This protocol describes the preparation of a homogenous suspension for oral administration, particularly in rodent models.

Materials:

  • This compound hydrochloride

  • Hydroxypropylmethyl cellulose (HPMC)

  • Sterile water for injection

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Sterile container

Procedure:

  • Prepare the 0.5% HPMC vehicle:

    • Heat approximately one-third of the required volume of sterile water to 80-90°C.

    • Slowly add the HPMC powder to the hot water while stirring to ensure it is well dispersed and to prevent clumping.

    • Add the remaining two-thirds of the water as cold water to facilitate the dissolution of HPMC as the solution cools.

    • Continue stirring until a clear, uniform solution is formed. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound hydrochloride.

  • If necessary, gently grind the this compound powder in a mortar and pestle to a fine, uniform consistency.

  • In a sterile container, add a small amount of the 0.5% HPMC vehicle to the this compound powder to form a smooth paste.

  • Gradually add the remaining 0.5% HPMC vehicle to the paste while stirring continuously with a magnetic stirrer until the desired final volume is reached.

  • Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon addition of aqueous vehicle.

  • Cause: this compound is poorly soluble in aqueous solutions. The addition of an aqueous vehicle to a concentrated DMSO stock can cause the drug to crash out of solution.

  • Troubleshooting Steps:

    • Reduce Concentration: Try preparing a more dilute final formulation.

    • Optimize Co-solvent Ratio: If using a co-solvent system like DMSO, ensure the final concentration of the organic solvent is sufficient to maintain solubility. However, be mindful of potential toxicity in your animal model.

    • Use of Solubilizing Excipients: Employ solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) which can form inclusion complexes with the drug, enhancing its aqueous solubility.

    • pH Adjustment: Although data on pH-dependent solubility is limited, for amine-containing compounds, adjusting the pH of the vehicle might improve solubility. This should be tested on a small scale first.

    • Switch to a Suspension: If a stable solution cannot be achieved at the desired concentration, formulating this compound as a suspension in a vehicle like 0.5% HPMC is a reliable alternative.

Issue 2: Inconsistent results in in vivo studies.

  • Cause: This could be due to poor bioavailability stemming from inconsistent drug dissolution from the formulation in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Ensure Formulation Homogeneity: For suspensions, ensure the formulation is thoroughly mixed before each administration to guarantee consistent dosing.

    • Particle Size Reduction: For suspensions, reducing the particle size of the this compound powder (micronization) can increase the surface area for dissolution and potentially improve absorption.

    • Fasting/Fed State of Animals: The presence of food can affect the absorption of lipophilic drugs. Standardize the feeding schedule of the animals in your study.

    • Evaluate Formulation Stability: Assess the physical and chemical stability of your formulation over the intended period of use. Degradation or changes in particle size can affect performance.

Visualizations

Amiselimod_Signaling_Pathway cluster_0 Cellular Events cluster_1 Physiological Outcome This compound This compound (Prodrug) SPHKs Sphingosine Kinases (SPHKs) This compound->SPHKs Phosphorylation AmiselimodP This compound-P (Active Metabolite) S1P1 S1P1 Receptor (on Lymphocyte) AmiselimodP->S1P1 Binds to SPHKs->AmiselimodP Internalization S1P1 Receptor Internalization S1P1->Internalization Leads to EgressBlocked Egress Blocked Internalization->EgressBlocked ReducedCount Reduced Lymphocyte Count Lymphocyte Lymphocyte Bloodstream Peripheral Bloodstream Lymphocyte->Bloodstream Normal Egress LymphNode Lymph Node

Caption: this compound's mechanism of action on lymphocyte trafficking.

Formulation_Workflow Start Start: Define Study Requirements (Dose, Animal Model, Route) Solubility Assess this compound Solubility in Various Vehicles Start->Solubility Decision Target Concentration Achievable in Solution? Solubility->Decision SolutionPrep Prepare Solution Formulation (e.g., with SBE-β-CD or Corn Oil) Decision->SolutionPrep Yes SuspensionPrep Prepare Suspension Formulation (e.g., 0.5% HPMC) Decision->SuspensionPrep No QC Quality Control (Homogeneity, Stability) SolutionPrep->QC SuspensionPrep->QC Administer Administer to Animals QC->Administer End End of Formulation Process Administer->End

Caption: Workflow for this compound formulation development.

Troubleshooting_Logic Problem Problem Encountered (e.g., Precipitation, Inconsistent Data) IsPrecipitation Is there visible precipitation? Problem->IsPrecipitation ReduceConc 1. Lower the concentration IsPrecipitation->ReduceConc Yes CheckHomogeneity 1. Ensure suspension homogeneity IsPrecipitation->CheckHomogeneity No (Inconsistent Data) UseSolubilizer 2. Add solubilizer (SBE-β-CD) ReduceConc->UseSolubilizer SwitchToSuspension 3. Switch to a suspension UseSolubilizer->SwitchToSuspension ParticleSize 2. Consider particle size reduction CheckHomogeneity->ParticleSize CheckStability 3. Verify formulation stability ParticleSize->CheckStability

Caption: Troubleshooting decision tree for this compound formulation.

References

Technical Support Center: Troubleshooting Amiselimod In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amiselimod in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its active form?

This compound is a selective sphingosine (B13886) 1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is administered in an inactive form and must be phosphorylated in vivo by sphingosine kinases (SPHKs) to its active metabolite, this compound-phosphate (this compound-P).[1] this compound-P then acts as a functional antagonist of the S1P1 receptor.[1][2][3]

Q2: Why is my this compound compound showing no activity in a S1P1 receptor binding or functional assay?

This compound itself is a prodrug and has no significant agonist activity at S1P1 receptors.[1] For in vitro assays assessing direct receptor interaction, the active phosphate (B84403) metabolite, this compound-P, must be used. Ensure you are using the correct form of the compound for your specific experiment.

Q3: What are the key in vitro assays for characterizing this compound?

The primary in vitro assays for this compound and its active metabolite, this compound-P, include:

  • In Vitro Phosphorylation Assay: To confirm the conversion of the prodrug this compound to the active this compound-P.

  • S1P Receptor Binding/Functional Assays: To determine the potency and selectivity of this compound-P for the S1P1 receptor compared to other S1P receptor subtypes (S1P2-5).

  • β-Arrestin Recruitment Assay: To assess a key downstream signaling pathway of S1P1 receptor activation.

  • G-protein-coupled inwardly rectifying potassium (GIRK) Channel Activation Assay: To evaluate the potential for off-target effects, particularly cardiac effects, as S1P receptor modulation can influence these channels.[1][4][5]

Q4: Where can I find expected potency values for this compound-P?

The potency of this compound-P can vary depending on the assay and cell system used. However, published data provides a general range for its activity.

Data Summary: In Vitro Pharmacology of this compound-P

The following tables summarize key quantitative data for this compound-P in various in vitro assays, with comparative data for the endogenous ligand S1P and another S1P receptor modulator, Fingolimod-P.

Table 1: Agonist Potency (EC50) of this compound-P at Human S1P Receptors

CompoundS1P1 (pM)S1P2 (nM)S1P3 (nM)S1P4 (nM)S1P5 (nM)
This compound-P 75>10,000>10,000122.30.47
Fingolimod-P 87>10005.166.30.24
S1P 1802.30.1682.70.50

Data from an intracellular Ca2+ mobilization assay.[1]

Table 2: Potency (EC50) for GIRK Channel Activation in Human Atrial Myocytes

CompoundEC50 (nM)
This compound-P 41.6
Fingolimod-P 8.5
S1P 1.9

[1]

Troubleshooting Guides

In Vitro Phosphorylation Assay

This assay is critical for confirming the conversion of this compound to its active form, this compound-P. A common method involves incubating cells with this compound and quantifying the formation of this compound-P in the cell supernatant or lysate using LC-MS/MS.

Experimental Workflow: In Vitro Phosphorylation

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed cells (e.g., HEK293) in a multi-well plate B Culture overnight A->B C Add this compound to cell culture medium B->C D Incubate for desired time points (e.g., 3, 6, 12 hours) C->D E Collect supernatant D->E F Protein precipitation (e.g., with acetonitrile) E->F G Centrifuge and collect the supernatant F->G H LC-MS/MS analysis to quantify this compound-P G->H

Caption: Workflow for in vitro phosphorylation of this compound.

Troubleshooting:

IssuePotential CauseRecommended Solution
Low or no detection of this compound-P Inactive Sphingosine Kinases (SPHKs): The cell line used may have low endogenous SPHK activity.- Use a cell line known to have high SPHK activity.- Consider overexpressing SPHK1 or SPHK2 in your cell line.
Suboptimal Cell Density: Too few cells will result in a low amount of converted this compound-P.- Optimize cell seeding density. Perform a titration experiment to find the optimal cell number per well.
Incorrect Incubation Time: The time may be too short for significant conversion.- Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal incubation time.
Poor Extraction Efficiency: this compound-P may not be efficiently extracted from the sample matrix.- Optimize the protein precipitation step. Test different organic solvents (e.g., methanol, acetone).- Ensure complete removal of precipitated proteins before injection.
High Variability Between Replicates Inconsistent Cell Numbers: Variation in the number of cells seeded per well.- Ensure a homogenous cell suspension before seeding.- Use a cell counter to verify cell density.
Pipetting Errors: Inaccurate pipetting of this compound or extraction solvents.- Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.
S1P1 Receptor Functional Assays (e.g., Calcium Mobilization, GTPγS Binding)

These assays measure the downstream signaling events upon S1P1 receptor activation by this compound-P.

Signaling Pathway: S1P1 Receptor Activation

G Amiselimod_P This compound-P S1P1 S1P1 Receptor Amiselimod_P->S1P1 G_protein Gi/o Protein S1P1->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits PLC Phospholipase C (PLC) G_protein->PLC activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca2_mobilization ↑ Intracellular Ca2+ PLC->Ca2_mobilization

Caption: Simplified S1P1 receptor signaling pathway.

Troubleshooting:

IssuePotential CauseRecommended Solution
Low Signal-to-Noise Ratio Low Receptor Expression: The cell line may not express sufficient levels of the S1P1 receptor.- Use a cell line with higher endogenous S1P1 expression or a stably transfected cell line.- Verify receptor expression using techniques like Western blotting or qPCR.
Poor G-protein Coupling: The receptor may not be efficiently coupling to the downstream G-proteins.- Co-transfect with a promiscuous G-protein (e.g., Gα15/16) to force coupling to the calcium pathway.
Assay Buffer Composition: The buffer may lack essential components for optimal signaling.- Ensure the presence of divalent cations like Mg2+ and Ca2+.- Optimize the pH of the buffer.
High Background Signal Constitutive Receptor Activity: Some GPCRs can be active even in the absence of a ligand.- If possible, use an inverse agonist to reduce basal activity.
Non-specific Compound Effects: this compound-P may be causing a response through a non-S1P1 mediated pathway.- Use a selective S1P1 antagonist to confirm that the observed signal is receptor-specific.- Test the compound on a parental cell line that does not express the S1P1 receptor.
Poor Z' Factor High Data Variability: Inconsistent results between wells.- A Z' factor greater than 0.5 is generally considered indicative of a good assay.[6][7][8][9][10] - Review cell plating uniformity, pipetting accuracy, and reagent mixing.
Small Assay Window: The difference between the maximum and minimum signal is too small.- Optimize agonist concentration to achieve a maximal response.- Increase receptor expression levels.
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key event in receptor desensitization and internalization.

Troubleshooting:

IssuePotential CauseRecommended Solution
Low or No Signal Inefficient β-arrestin Recruitment: The specific S1P1 receptor construct or cell line may not efficiently recruit β-arrestin.- Ensure that the C-terminus of the receptor, which is critical for β-arrestin interaction, is not modified in a way that prevents binding.- Use a cell line with high levels of β-arrestin expression or co-transfect with β-arrestin.
Suboptimal Assay Kinetics: The signal may be transient and missed at the measured time point.- Perform a kinetic study, measuring the signal at multiple time points after agonist addition.
High Background Constitutive β-arrestin Recruitment: The receptor may be constitutively active, leading to a high basal signal.- Reduce the expression level of the receptor to minimize constitutive activity.
Non-specific Interactions in Complementation Assays: The enzyme fragments used in some assay formats may non-specifically interact.- Include appropriate negative controls, such as cells expressing only one of the fusion proteins.
GIRK Channel Activation Assay

This assay, often performed using whole-cell patch-clamp electrophysiology or fluorescent membrane potential dyes, assesses the functional coupling of S1P receptors to GIRK channels.

Troubleshooting:

IssuePotential CauseRecommended Solution
No GIRK Channel Activation Lack of Functional Coupling: The cell type used may not have the necessary signaling components to couple S1P1 receptors to GIRK channels.- Use a cell line known to express both the S1P receptor of interest and GIRK channels (e.g., atrial myocytes, certain neuronal cell lines).[11][12]
Incorrect Voltage Protocol (Patch-Clamp): The voltage steps may not be appropriate for observing inwardly rectifying potassium currents.- Use a voltage protocol that includes hyperpolarizing steps from the holding potential.
Unstable Recordings (Patch-Clamp) Poor Seal Quality: A "leaky" seal will result in noisy and unstable recordings.- Ensure fire-polished pipettes of the appropriate resistance are used.- Apply gentle suction to form a high-resistance (>1 GΩ) seal.
Cell Viability Issues: Cells may be unhealthy, leading to rapid deterioration of the recording.- Use cells from a healthy, low-passage number culture.- Ensure proper osmolarity and pH of intracellular and extracellular solutions.
High Background Fluorescence (Fluorescent Assays) Dye Overloading: Too much membrane potential-sensitive dye can lead to high background and cellular toxicity.- Optimize the dye concentration and loading time.
Autofluorescence: The compound or cell culture medium may be autofluorescent at the assay wavelengths.- Measure the fluorescence of the compound and medium alone to assess their contribution to the background.

Detailed Experimental Protocols

Protocol 1: In Vitro Phosphorylation of this compound by LC-MS/MS

Objective: To quantify the conversion of this compound to this compound-P in a cell-based assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Seed HEK293 cells in a 48-well plate at a density of 1.25 x 10^5 cells/mL and culture overnight.[1]

  • Add this compound to the wells at a final concentration of 100 nM.[1]

  • Incubate the plate for various time points (e.g., 3, 6, and 12 hours).[1]

  • At each time point, collect the cell culture supernatant.

  • Perform protein precipitation by adding a volume of cold ACN (e.g., 2 volumes) to the supernatant.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of this compound-P.

Protocol 2: S1P1 Receptor Internalization Assay

Objective: To visually or quantitatively assess the internalization of the S1P1 receptor upon treatment with this compound-P.

Materials:

  • U2OS or HEK293 cells stably expressing GFP-tagged S1P1 receptor

  • Assay buffer (e.g., DMEM with 0.1% fatty-acid free BSA)

  • This compound-P

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., Hoechst)

  • High-content imaging system or flow cytometer

Procedure:

  • Seed S1P1-GFP expressing cells in a 96-well plate and culture until they reach the desired confluency.

  • Wash the cells with assay buffer.

  • Add serial dilutions of this compound-P to the wells.

  • Incubate for a specified time (e.g., 60 minutes) at 37°C.[13]

  • Fix the cells with fixing solution for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Stain the nuclei with Hoechst stain.

  • Acquire images using a high-content imaging system or analyze by flow cytometry to quantify the change in GFP localization from the cell membrane to intracellular compartments.

This technical support center provides a starting point for troubleshooting your this compound in vitro experiments. For more specific issues, consulting the primary literature and reaching out to technical support from reagent and instrument manufacturers is recommended.

References

Amiselimod Dose-Response Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting Amiselimod dose-response curve analysis. This compound (formerly MT-1303) is an orally active, selective sphingosine (B13886) 1-phosphate receptor-1 (S1P1) modulator.[1] It is a prodrug that is converted to its active metabolite, this compound phosphate (B84403) (this compound-P), by sphingosine kinases in vivo.[1][2] This resource offers detailed data, experimental guidance, and troubleshooting solutions to facilitate accurate and effective research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective S1P1 receptor modulator.[3] Its active metabolite, this compound-P, acts as a functional antagonist at the S1P1 receptor.[4] By binding to S1P1 on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune reactions.[5][6] this compound-P shows high selectivity for S1P1 and S1P5 receptors, with minimal activity at S1P2, S1P3, and S1P4 receptors.[2][4] This selectivity profile is designed to minimize the bradycardia associated with less selective S1P receptor modulators like fingolimod.[4]

Q2: What are the key quantitative parameters to consider in an this compound dose-response study?

A2: The primary quantitative parameter is the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). For this compound-P, the reported EC50 for agonist activity at the human S1P1 receptor is approximately 75 pmol/L.[4] It is also important to assess its activity on other S1P receptor subtypes to confirm its selectivity. Additionally, in functional assays, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, the EC50 provides insight into its potential for cardiac effects; for this compound-P, the EC50 for GIRK current activation is 41.6 nM.[1]

Q3: What are the typical dose ranges for this compound in clinical trials?

A3: this compound has been evaluated in clinical trials for various autoimmune diseases at different oral daily doses. For relapsing-remitting multiple sclerosis, doses of 0.1 mg, 0.2 mg, and 0.4 mg have been tested.[7] In a Phase 2 study for mild to moderate ulcerative colitis, daily doses of 0.2 mg and 0.4 mg were used.[8] A study in Crohn's disease utilized a 0.4 mg dose.[9] For systemic lupus erythematosus, patients received either 0.2 mg or 0.4 mg daily.[10]

Data Presentation

Table 1: In Vitro Potency of this compound Phosphate (this compound-P)

TargetAssay TypeParameterValueReference
Human S1P1 ReceptorIntracellular Ca2+ MobilizationEC5075 pM[1][4]
Human S1P4 ReceptorIntracellular Ca2+ Mobilization-Minimal Agonist Activity[4]
Human S1P5 ReceptorIntracellular Ca2+ Mobilization-High Selectivity[2][4]
Human S1P2 ReceptorIntracellular Ca2+ Mobilization-No Distinct Agonist Activity[4]
Human S1P3 ReceptorIntracellular Ca2+ Mobilization-No Distinct Agonist Activity[4]
GIRK Channels (Human Atrial Myocytes)ElectrophysiologyEC5041.6 nM[1]

Table 2: this compound Doses in Clinical Trials

IndicationPhaseDaily Oral Dose(s)Key FindingsReference
Relapsing-Remitting Multiple Sclerosis20.1 mg, 0.2 mg, 0.4 mg0.2 mg and 0.4 mg doses significantly reduced the number of actively inflamed lesions.[7]
Ulcerative Colitis (mild to moderate)20.2 mg, 0.4 mgBoth doses led to a significantly greater improvement in Modified Mayo Score compared to placebo.[8]
Crohn's Disease (moderate to severe)20.4 mgWas not superior to placebo for inducing clinical response.[9]
Systemic Lupus Erythematosus1b0.2 mg, 0.4 mgDose-dependent increase in plasma concentrations; decreased peripheral blood lymphocyte count.[10]

Experimental Protocols and Troubleshooting

Experimental Protocol: In Vitro Dose-Response Analysis using a Calcium Mobilization Assay

This protocol provides a general framework for determining the EC50 of this compound-P on S1P1-expressing cells.

  • Cell Culture: Culture a stable cell line overexpressing the human S1P1 receptor (e.g., HEK293 or CHO cells) in appropriate media and conditions.

  • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound-P in a suitable assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve. Also, prepare a positive control (e.g., Sphingosine-1-Phosphate) and a negative control (vehicle).

  • Assay Execution:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Add the diluted this compound-P, positive control, and vehicle to the respective wells.

    • Measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the positive control (100%) and the vehicle control (0%).

    • Plot the normalized response against the logarithm of the this compound-P concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting Guide

Q: Why am I seeing a high background signal in my calcium mobilization assay?

A:

  • Incomplete Dye Removal: Ensure thorough but gentle washing of the cells after dye loading to remove all extracellular dye.

  • Cell Health: Poor cell health or over-confluency can lead to increased baseline calcium levels. Ensure cells are healthy and plated at the optimal density.

  • Assay Buffer Composition: Components in the assay buffer, such as high potassium concentrations, can depolarize the cells and increase background. Use a well-validated buffer.

Q: My dose-response curve is flat or shows very low potency for this compound-P.

A:

  • Compound Degradation: Ensure the stock solution of this compound-P is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.

  • Receptor Expression: Verify the expression level of the S1P1 receptor in your cell line. Low expression will result in a weak signal.

  • Cell Line Suitability: Some cell lines may have endogenous expression of other S1P receptors that could interfere with the assay. Use a well-characterized cell line.

  • Assay Sensitivity: The sensitivity of your fluorescence plate reader and the chosen calcium dye may not be sufficient to detect responses at low compound concentrations.

Q: I am observing significant well-to-well variability in my results.

A:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to achieve uniform cell numbers in each well.

  • Pipetting Errors: Use calibrated pipettes and proper technique when preparing serial dilutions and adding compounds to the plate.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation and temperature fluctuations. Avoid using the outermost wells for critical measurements or ensure proper humidification during incubation.

Visualizations

Amiselimod_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Target Cell (e.g., Hepatocyte) cluster_lymph Lymph Node This compound This compound (Oral Prodrug) SPHK Sphingosine Kinases (SPHK) This compound->SPHK Absorption & Conversion Amiselimod_P This compound-P (Active Metabolite) SPHK->Amiselimod_P S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds to Lymphocyte Lymphocyte Lymphocyte->S1P1 Internalization S1P1 Internalization & Downregulation S1P1->Internalization Leads to Egress_Blocked Lymphocyte Egress Blocked Internalization->Egress_Blocked

Caption: Mechanism of this compound activation and its effect on lymphocyte egress.

experimental_workflow start Start: S1P1-expressing cells plate_cells Seed cells in microplate start->plate_cells dye_load Load with Calcium-sensitive dye plate_cells->dye_load run_assay Measure fluorescence on plate reader dye_load->run_assay prepare_compounds Prepare this compound-P serial dilutions prepare_compounds->run_assay analyze_data Data Analysis: Normalize & Curve Fit run_assay->analyze_data end End: Determine EC50 analyze_data->end

Caption: Workflow for in vitro dose-response analysis of this compound.

References

Amiselimod Formulation for Oral Administration in Rodents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the oral administration of Amiselimod in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (MT-1303) is an orally active, selective sphingosine (B13886) 1-phosphate receptor-1 (S1P1) modulator.[1][2] It is a prodrug that is converted in vivo to its active metabolite, this compound phosphate (B84403) (this compound-P), by sphingosine kinases.[1][2] this compound-P then acts as a potent agonist at the S1P1 receptor, leading to the internalization of the receptor. This process inhibits the egress of lymphocytes from secondary lymphoid organs, thereby reducing the infiltration of these immune cells into inflamed tissues. This mechanism of action makes this compound a promising candidate for the research of autoimmune diseases.

Q2: What is a suitable vehicle for oral administration of this compound in rodents?

A common and effective vehicle for suspending hydrophobic compounds like this compound for oral gavage in rodents is 0.5% methylcellulose (B11928114) (MC) or 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water.[3][4][5] These vehicles are well-tolerated in most species, including mice and rats, for preclinical studies. For initial dissolution of this compound, a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) can be used, ensuring the final concentration in the dosing formulation remains low (typically below 5%) to avoid toxicity.[3]

Q3: What are the recommended doses of this compound for oral administration in mice and rats?

Published studies have used oral doses of this compound in mice and rats ranging from 0.1 mg/kg to 1 mg/kg once daily.[1][2] The specific dose will depend on the experimental model and the desired therapeutic effect.

Q4: How do I calculate the correct volume of the this compound formulation to administer?

The dosing volume should be calculated based on the animal's body weight. A general guideline for oral gavage is 5-10 mL/kg for mice and rats.[6] To calculate the volume to administer in mL:

Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration of this compound (mg/mL)

It is recommended to use the lowest possible volume to minimize the risk of complications.[7]

Troubleshooting Guide

Issue Possible Cause Solution
Difficulty suspending this compound in the vehicle This compound is hydrophobic and may form clumps.- Use a tissue homogenizer or sonicator to break up clumps and create a more uniform suspension.[8]- For initial dissolution, dissolve the this compound powder in a minimal volume of DMSO before adding it to the methylcellulose or HPMC vehicle. Ensure the final DMSO concentration is low.[3][9]- Prepare the methylcellulose or HPMC solution by first dispersing the powder in hot water and then adding cold water to facilitate dissolution.[3][4][5]
Animal struggles excessively during gavage Improper restraint or discomfort.- Ensure proper restraint technique to immobilize the head and body without causing distress.[7]- Use a flexible plastic gavage needle instead of a rigid metal one to minimize the risk of trauma.[6]- Habituate the animals to handling before the gavage procedure to reduce stress.
Fluid is observed coming from the animal's nose or mouth during administration The gavage needle may have entered the trachea.- Immediately stop the procedure. [7]- Withdraw the needle and allow the animal to recover. Do not re-administer the dose until the animal is breathing normally.[7]- Ensure the gavage needle is inserted correctly by guiding it along the roof of the mouth and into the esophagus. There should be no resistance.[7]
Regurgitation or signs of distress after gavage The volume administered may be too large.- Adhere to the recommended maximum dosing volumes (typically 10 mL/kg).[6][10]- Administer the formulation slowly to allow the animal to swallow.[7]
Inconsistent experimental results Inaccurate dosing or non-homogenous suspension.- Ensure the this compound suspension is well-mixed before drawing each dose.- Use a positive displacement pipette for viscous suspensions to ensure accurate volume measurement.- Prepare fresh formulations regularly, as the stability of this compound in these vehicles for extended periods is not well-documented.

Experimental Protocols

Preparation of 0.5% Methylcellulose (MC) Vehicle

This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution for suspending this compound.

Materials:

  • Methylcellulose powder (e.g., 400 cP)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers

  • Graduated cylinders

Procedure:

  • Heat approximately one-third of the final required volume of deionized water to 60-80°C on a heating plate with stirring.[3][4][5]

  • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is thoroughly wetted and dispersed. A milky suspension will form.[5]

  • Remove the beaker from the heat.

  • Add the remaining two-thirds of the required volume as cold deionized water to the mixture.

  • Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous. This may require stirring overnight in a cold room.[4][5]

Preparation of this compound Suspension (Target concentration: 0.1 mg/mL)

This protocol details the preparation of an this compound suspension for oral gavage.

Materials:

  • This compound hydrochloride powder

  • DMSO (optional)

  • Prepared sterile 0.5% methylcellulose vehicle

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess.

  • Weigh the calculated amount of this compound powder and place it in a sterile tube.

  • Optional (for initial dissolution): Add a minimal volume of DMSO to the this compound powder to create a concentrated stock solution. Ensure the final DMSO concentration in the dosing solution is less than 5%.[3]

  • Add the appropriate volume of the 0.5% methylcellulose vehicle to the this compound powder (or the this compound-DMSO solution).

  • Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.

  • Optional (if clumps are present): Sonicate the suspension for short intervals in a water bath sonicator until a uniform suspension is achieved. Avoid excessive heating.[8]

  • Visually inspect the suspension for uniformity before each administration.

Oral Gavage Administration in Mice

This protocol provides a step-by-step guide for the administration of the this compound suspension.

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[6]

  • 1 mL syringes

  • Animal scale

Procedure:

  • Weigh the mouse to accurately calculate the required dosing volume (typically 5-10 mL/kg).[6]

  • Gently mix the this compound suspension to ensure uniformity and draw the calculated volume into the syringe.

  • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. Position the mouse in a vertical orientation.[7]

  • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[11]

  • Insert the gavage needle into the mouth, guiding it gently along the roof of the mouth and down the esophagus to the pre-marked depth. There should be no resistance.[7]

  • If any resistance is met or the animal struggles, withdraw the needle and repeat the insertion.

  • Once the needle is correctly placed, slowly administer the suspension.

  • After administration, gently withdraw the needle.

  • Return the mouse to its cage and monitor for any adverse reactions.[7]

Quantitative Data

Table 1: Recommended Oral Gavage Volumes and Needle Sizes for Rodents

SpeciesBody Weight (g)Max Gavage Volume (mL/kg)Recommended Needle Gauge
Mouse20-301020-22G
Rat200-4001016-18G

Data compiled from various oral gavage guidelines.[6][10]

Table 2: Pharmacokinetic Parameters of this compound-P in Rats after a Single Oral Dose of 1 mg/kg this compound

Time (hours)Plasma Concentration (ng/mL) (Mean ± SD)Heart Tissue Concentration (ng/g) (Mean ± SD)
21.5 ± 0.32.1 ± 0.5
42.5 ± 0.43.5 ± 0.8
83.2 ± 0.54.8 ± 1.1
242.8 ± 0.44.2 ± 0.9
481.9 ± 0.32.9 ± 0.6

Data adapted from a study in Sprague-Dawley rats.[12] Note: This table presents the concentration of the active metabolite, this compound-P.

Visualizations

Amiselimod_Mechanism_of_Action This compound This compound (Oral Administration) SphingosineKinase Sphingosine Kinases This compound->SphingosineKinase Metabolized by AmiselimodP This compound-P (Active Metabolite) SphingosineKinase->AmiselimodP S1P1_Receptor S1P1 Receptor on Lymphocytes AmiselimodP->S1P1_Receptor Binds to Internalization Receptor Internalization S1P1_Receptor->Internalization Leads to Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress Therapeutic_Effect Reduced Infiltration of Immune Cells into Inflamed Tissues Lymphocyte_Egress->Therapeutic_Effect

Caption: Mechanism of action of this compound.

Formulation_Workflow cluster_vehicle Vehicle Preparation cluster_formulation This compound Suspension cluster_administration Oral Gavage Heat_Water 1. Heat 1/3 Water (60-80°C) Add_MC 2. Disperse Methylcellulose Heat_Water->Add_MC Add_Cold_Water 3. Add 2/3 Cold Water Add_MC->Add_Cold_Water Stir_Cool 4. Stir until Clear (4°C) Add_Cold_Water->Stir_Cool Add_Vehicle 6. Add 0.5% MC Vehicle Stir_Cool->Add_Vehicle Weigh_this compound 5. Weigh this compound Weigh_this compound->Add_Vehicle Vortex 7. Vortex Vigorously Add_Vehicle->Vortex Sonicate 8. Sonicate (optional) Vortex->Sonicate Calculate_Dose 9. Calculate Dose Volume Sonicate->Calculate_Dose Administer 10. Administer to Rodent Calculate_Dose->Administer Monitor 11. Monitor Animal Administer->Monitor

Caption: Experimental workflow for this compound formulation and administration.

References

Validation & Comparative

Validating Amiselimod's In Vivo Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amiselimod's in vivo target engagement with alternative Sphingosine-1-Phosphate (S1P) receptor modulators. Experimental data is presented to support the comparison, with detailed methodologies for key experiments.

Introduction to this compound and S1P Receptor Modulation

This compound (MT-1303) is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It is a prodrug that is converted in vivo to its active metabolite, this compound-phosphate, by sphingosine (B13886) kinases.[3][4][5] this compound-phosphate then acts as a functional antagonist at the S1P1 receptor.[2][3] This modulation of the S1P1 receptor is crucial for regulating lymphocyte trafficking.

The S1P signaling pathway plays a pivotal role in immune cell trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.[6] S1P1 receptor activation is essential for this process. By acting as a functional antagonist, this compound induces the internalization and degradation of S1P1 receptors on lymphocytes, effectively trapping them in the lymph nodes and preventing their circulation to sites of inflammation.[2] This mechanism of action, known as lymphocyte sequestration, is a key indicator of in vivo target engagement for S1P1 receptor modulators.

Comparative Analysis of In Vivo Target Engagement

The primary method for validating and comparing the in vivo target engagement of S1P receptor modulators is the measurement of peripheral blood lymphocyte count reduction. This pharmacodynamic marker directly reflects the functional consequences of S1P1 receptor modulation on lymphocyte trafficking.

Quantitative Data Summary

The following table summarizes the dose-dependent reduction in peripheral lymphocyte counts observed for this compound and its key alternatives: Fingolimod (B1672674), Ozanimod, and Ponesimod.

DrugDoseSpecies/PopulationMaximum Lymphocyte Reduction from BaselineStudy DurationCitation(s)
This compound 0.5 mgHealthy Subjects~66%21 days[3]
0.75 mgHealthy Subjects~60%21 days[3]
0.4 mg QDHealthy SubjectsNadir of 0.424 x 10³/uL from 1.681 x 10³/uL27 days[7]
Fingolimod 0.5 mgHealthy Subjects~73%Not Specified[3]
0.5 mg/dayMultiple Sclerosis Patients~70%2 weeks (stable thereafter)[8]
Ozanimod 0.92 mgUlcerative Colitis/Multiple Sclerosis Patients~55%3 months[1][9]
0.92 mgCrohn's Disease PatientsTotal T-cells: 45.4%-76.8%, Total B-cells: 76.7%12 weeks[10][11]
Ponesimod 10 mgRelapsing-Remitting MS Patients~50%24 weeks[12]
20 mgRelapsing-Remitting MS Patients~65%24 weeks[12][13]
40 mgRelapsing-Remitting MS Patients~69%24 weeks[12]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

S1P1 Receptor Signaling Pathway

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates Amiselimod_P This compound-P (Active Metabolite) Amiselimod_P->S1P1 Binds & Modulates G_protein Gαi/o S1P1->G_protein Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Leads to Lymphocyte_Egress Inhibition of Lymphocyte Egress G_protein->Lymphocyte_Egress Downstream Signaling Internalization->Lymphocyte_Egress Results in This compound This compound (Prodrug) SPHK Sphingosine Kinase This compound->SPHK SPHK->Amiselimod_P Phosphorylation Lymphocyte_Sequestration_Workflow cluster_animal_phase Animal Dosing Phase cluster_sampling Blood Sampling cluster_analysis Flow Cytometry Analysis cluster_outcome Outcome Assessment Animal_Model Animal Model (e.g., Mice, Rats, Monkeys) Dosing Oral Administration of This compound or Vehicle Control Animal_Model->Dosing Blood_Collection Peripheral Blood Collection at Predetermined Time Points Dosing->Blood_Collection Cell_Staining Staining with Fluorescently-labeled Antibodies for Lymphocyte Markers (e.g., CD3, CD4, CD8, CD19) Blood_Collection->Cell_Staining Flow_Cytometry Flow Cytometry Acquisition and Analysis Cell_Staining->Flow_Cytometry Data_Analysis Quantification of Absolute Lymphocyte Counts Flow_Cytometry->Data_Analysis Comparison Comparison of Lymphocyte Counts between Treatment and Control Groups Data_Analysis->Comparison

References

A Comparative Guide: Amiselimod vs. Ozanimod in Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Sphingosine-1-Phosphate (S1P) receptor modulators, amiselimod and ozanimod (B609803), based on available experimental data from colitis models. Both agents represent a significant advancement in oral therapies for inflammatory bowel disease (IBD), particularly ulcerative colitis (UC), by targeting lymphocyte trafficking.

Mechanism of Action: Targeting Lymphocyte Egress

Both this compound and ozanimod are small molecule drugs that function as S1P receptor modulators. The core mechanism involves preventing the egress of lymphocytes from secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to infiltrate the intestinal mucosa and propagate inflammation.[1][2][3]

Sphingosine-1-phosphate is a signaling lipid that binds to five G protein-coupled receptors (S1PR1-5).[4][5] The S1P concentration gradient between lymph nodes and the bloodstream is crucial for lymphocyte trafficking.[3][4] S1P receptor modulators act as functional antagonists; they bind to S1P receptors on lymphocytes, primarily S1P receptor subtype 1 (S1P1), causing the receptor to be internalized and degraded.[2][6] This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[7][8][9]

While both drugs target this pathway, they exhibit nuanced receptor selectivity:

  • Ozanimod : Binds with high affinity to S1P1 and S1P5.[7][9][10] It has minimal to no activity on S1P2, S1P3, and S1P4, which may limit certain off-target effects.[10]

  • This compound : Also a selective S1P receptor modulator with high affinity for S1P1 and S1P5.[11][12][13]

This shared mechanism of targeting S1P1 and S1P5 suggests a similar approach to reducing gut inflammation.[11]

S1P_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood Blood / Lymph Lymphocyte Lymphocyte S1PR1_internal Internalized S1PR1 Lymphocyte->S1PR1_internal S1PR1 Internalization S1P S1P Gradient Lymphocyte->S1P S1PR1 senses gradient Circulating_Lymphocyte Circulating Lymphocyte S1P->Circulating_Lymphocyte Egress Inflammation Gut Inflammation Circulating_Lymphocyte->Inflammation Infiltration Ozanimod Ozanimod / this compound Ozanimod->Lymphocyte Bind to S1PR1 Block->S1P Blocks Egress Block->Inflammation Reduces Infiltration

Caption: S1P receptor modulator mechanism of action.

Preclinical Efficacy in Colitis Models

Direct head-to-head preclinical studies are limited. However, individual studies demonstrate the efficacy of both compounds in established murine models of colitis.

A key model used to assess efficacy is the CD4+CD45RBhigh T-cell transfer model, which induces a chronic, T-cell-mediated colitis resembling human IBD. This compound has been evaluated in this model.[2][6]

Table 1: Summary of Preclinical Data in a T-Cell Transfer Colitis Model

ParameterThis compound (0.1 and 0.3 mg/kg)Control (Vehicle)FindingReference
Colitis Development InhibitedProgressive DiseaseEfficacy was comparable to an anti-TNF-α monoclonal antibody.[2]
Infiltrating T-cells Significantly reducedHigh infiltrationReduced number of Th1 and Th17 cells in the colon's lamina propria.[2]

Ozanimod has also shown efficacy in experimental animal models of colitis, where it was found to decrease inflammatory markers.[14]

Experimental Protocols

CD4+CD45RBhigh T-Cell Adoptive Transfer Model of Chronic Colitis

This protocol is based on the methodology described for this compound studies.[2]

  • Cell Isolation: CD4+ T-cells are isolated from the spleens of healthy donor mice (e.g., BALB/c strain). Subsequently, the CD4+CD45RBhigh T-cell population, which contains colitogenic effector T-cells, is sorted using flow cytometry.

  • Induction of Colitis: Immunodeficient mice (e.g., SCID mice) are injected intraperitoneally with the isolated CD4+CD45RBhigh T-cells. These mice lack a functional adaptive immune system and cannot reject the transferred cells, which then migrate to the gut and induce colitis over several weeks.

  • Treatment Administration: One week after cell transfer, daily oral administration of the test compound (this compound or vehicle) is initiated and continued for a predefined period (e.g., 21 days).

  • Monitoring and Endpoints: Mice are monitored for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding (Disease Activity Index). At the end of the study, colonic tissue is collected for histological scoring of inflammation and for flow cytometric analysis to quantify the infiltration of immune cells (e.g., Th1, Th17) into the lamina propria.

Experimental_Workflow cluster_setup Model Induction cluster_exp Experiment cluster_analysis Analysis Donor Donor Mouse (BALB/c) Isolate Isolate Splenic CD4+ T-cells Donor->Isolate Sort Sort for CD4+CD45RBhigh (Colitogenic Cells) Isolate->Sort Inject Inject Cells (Day 0) Sort->Inject Recipient Recipient Mouse (SCID) Recipient->Inject Treat Begin Daily Oral Dosing (this compound or Placebo) (Day 7) Inject->Treat Monitor Monitor Weight & DAI (Days 7-28) Treat->Monitor Sacrifice Sacrifice (Day 28) Monitor->Sacrifice Histology Histological Scoring Sacrifice->Histology FACS Flow Cytometry of Lamina Propria (Th1/Th17 Cells) Sacrifice->FACS

Caption: Workflow for a T-cell transfer model of colitis.

Clinical Trial Performance in Ulcerative Colitis

Both ozanimod and this compound have been evaluated in randomized, double-blind, placebo-controlled trials for the treatment of ulcerative colitis. Ozanimod is approved for moderately to severely active UC, while this compound has completed a Phase 2 trial in mildly-to-moderately active UC.[7][15][16] A direct comparison is challenging due to differences in the patient populations and trial phases.

Table 2: Efficacy of this compound in Mild-to-Moderate UC (Phase 2)

Endpoint (at 12 Weeks)This compound (0.2 mg & 0.4 mg)Placebop-valueReference
Mean Change in Modified Mayo Score -2.3-1.60.002[17]
Clinical Remission 32.4%17.8%0.007[17]
Endoscopic Improvement 42.7%23.4%<0.001[17]

Table 3: Efficacy of Ozanimod in Moderate-to-Severe UC (Phase 3 - True North Study)

EndpointOzanimod (0.92 mg)Placebop-valueReference
Induction (at 10 Weeks)
Clinical Remission18.4%6.0%<0.001[7][14]
Clinical Response47.8%25.9%<0.001[7][14]
Mucosal Healing27%12%<0.001[7][14]
Maintenance (at 52 Weeks)
Clinical Remission37.0%18.5%<0.001[7][14][18]
Clinical Response60.0%41.0%<0.001[7][14]
Mucosal Healing46%27%<0.001[14]

Note: Maintenance data for ozanimod is among patients who responded to induction therapy.

Experimental Protocols

Phase 2/3 Clinical Trial Design for UC

  • Patient Population: Adults (18-75 years) with a confirmed diagnosis of active ulcerative colitis.[19] Ozanimod trials focused on moderate-to-severe disease (Mayo Score 6-12), while the this compound trial studied mild-to-moderate disease (Modified Mayo Score 3-8).[12][14][19]

  • Study Design: A randomized, double-blind, placebo-controlled multicenter study. It includes a screening period, a 10-12 week induction period, and a maintenance period (up to 52 weeks or longer for ozanimod) for patients who respond to initial treatment.[18][19]

  • Treatment Arms: Patients are randomized to receive a specific dose of the investigational drug (e.g., this compound 0.2 mg, this compound 0.4 mg, ozanimod 0.92 mg) or a matching placebo, administered orally once daily.[14][17]

  • Primary and Secondary Endpoints:

    • Primary Endpoint (Induction): The proportion of patients achieving clinical remission at the end of the induction period (e.g., Week 10 or 12).[7][17] Clinical remission is typically defined by a stringent composite score, such as a Mayo score ≤2 with no individual subscore >1.[9]

    • Key Secondary Endpoints: Include the proportion of patients achieving clinical response, endoscopic improvement (e.g., Mayo endoscopy subscore of ≤1), and histologic remission.[7][17]

  • Safety Monitoring: Includes regular monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters, particularly lymphocyte counts.[9]

Comparison_Logic cluster_criteria Comparison Framework Topic This compound vs. Ozanimod in Colitis Mechanism Mechanism of Action Topic->Mechanism Preclinical Preclinical Data (Animal Models) Topic->Preclinical Clinical Clinical Data (UC Trials) Topic->Clinical Safety Safety Profile Topic->Safety This compound This compound Mechanism->this compound S1P1, S1P5 Modulator Ozanimod Ozanimod Mechanism->Ozanimod S1P1, S1P5 Modulator Preclinical->this compound T-Cell Transfer Model Preclinical->Ozanimod Various Animal Models Clinical->this compound Phase 2 (Mild-Mod UC) Clinical->Ozanimod Phase 3 (Mod-Sev UC) Safety->this compound Phase 2 Data Safety->Ozanimod Phase 3 & OLE Data

Caption: Logical framework for comparing this compound and ozanimod.

Safety and Tolerability

S1P receptor modulators as a class are generally well-tolerated.[10][20] Their mechanism of action leads to an expected reduction in peripheral lymphocyte counts, which is reversible upon discontinuation of the drug.[9][10]

Table 4: Summary of Safety Profiles from Clinical Trials

DrugKey Reported Adverse Events (AEs)Important ConsiderationsReference
This compound Generally well-tolerated in Phase 2 with no new safety signals identified. AEs occurring in ≥5% of patients included UC worsening, anemia, and headache.Does not require dose titration.[12][15]
Ozanimod Common AEs include nasopharyngitis, headache, and upper respiratory tract infection. Serious infections are infrequent.Requires initial dose titration to mitigate potential cardiac effects (bradycardia). Pre-treatment assessments (e.g., ECG, ophthalmic exam) are recommended.[7][9][21]

Conclusion

This compound and ozanimod are both selective S1P receptor modulators that have demonstrated efficacy in treating ulcerative colitis by inhibiting lymphocyte trafficking to the gut.

  • Shared Foundation: Both drugs target S1P1 and S1P5 receptors, and their fundamental mechanism of action is nearly identical.

  • Proven Efficacy: Ozanimod is an approved therapy with a robust body of Phase 3 data supporting its use in moderate-to-severe UC.[7][22] this compound has shown promising and statistically significant results in its Phase 2 trial for mild-to-moderate UC.[17]

  • Key Differentiators: The most significant differences lie in their stage of development, the patient populations studied (mild-to-moderate vs. moderate-to-severe UC), and dosing requirements, with this compound not requiring the initial dose titration needed for ozanimod.[15]

A definitive comparison of efficacy and safety would require a head-to-head clinical trial. However, the available data suggest that both molecules are effective agents within the S1P modulator class, offering valuable oral treatment options for patients with ulcerative colitis.

References

Preclinical Showdown: Amiselimod vs. Etrasimod in Ulcerative Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of ulcerative colitis (UC) treatment is rapidly evolving with the advent of Sphingosine-1-Phosphate (S1P) receptor modulators. Among the promising candidates are amiselimod and etrasimod (B607385), both demonstrating therapeutic potential by targeting lymphocyte trafficking. This guide provides a detailed preclinical comparison of these two molecules in animal models of UC, offering a head-to-head look at their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

Mechanism of Action: Targeting the S1P Receptor Axis

Both this compound and etrasimod function as S1P receptor modulators, which functionally antagonize the S1P1 receptor. This action sequesters lymphocytes within the lymph nodes, preventing their migration to the inflamed colon and thereby reducing the inflammatory cascade characteristic of ulcerative colitis.[1][2] However, their selectivity for different S1P receptor subtypes presents a key distinction.

This compound , and its active phosphate (B84403) metabolite, demonstrates potent selectivity for S1P1 and high selectivity for S1P5 receptors, with minimal activity on S1P4 and no significant agonist activity at S1P2 or S1P3 receptors.[3] This profile is suggested to contribute to a potent therapeutic effect with a reduced risk of bradycardia, a side effect associated with S1P receptor modulation.[3]

Etrasimod acts as a full agonist at S1P1 receptors and a partial agonist at S1P4 and S1P5 receptors, with no activity at S1P2 or S1P3.[4][5] Its engagement with S1P4 and S1P5, in addition to S1P1, may offer a broader immunomodulatory effect.

Below is a diagram illustrating the generalized signaling pathway of S1P receptor modulators.

S1P_Signaling_Pathway S1P Receptor Signaling Pathway in Lymphocyte Egress cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel / Inflamed Tissue cluster_drug_action Therapeutic Intervention Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor Expresses Inflammation Colonic Inflammation Lymphocyte->Inflammation Migrates to Colon (Inhibited by Modulator) S1P S1P Gradient (High Concentration) S1P1_Receptor->S1P Senses Gradient for Egress S1P_Modulator This compound or Etrasimod S1P_Modulator->S1P1_Receptor Binds and Internalizes

Caption: S1P Receptor Modulation Pathway.

Preclinical Efficacy in a T-Cell Transfer Model of Colitis

A standard and robust preclinical model for ulcerative colitis is the CD4+CD45RBhigh T-cell transfer model in immunodeficient mice. In this model, the transfer of a specific subset of T-cells induces a chronic, progressive inflammation in the colon that mimics key features of human UC. Both this compound and etrasimod have been evaluated in this model, allowing for a comparative assessment of their in vivo efficacy.

Quantitative Efficacy Data
ParameterThis compound (MT-1303)Etrasimod
Dose 0.3 mg/kg, daily oral administrationNot explicitly stated in the provided abstract
Disease Activity Index (DAI) Significantly suppressed the increase in DAI compared to vehicle-treated mice.Attenuated inflammation in the T-cell transfer model.
Body Weight Loss Prevented body weight loss associated with colitis progression.Improved body weight protection in combination studies.[6]
Histological Score Markedly improved colonic inflammation, including reduced epithelial hyperplasia and cellular infiltration.Chronic treatment resulted in attenuation of inflammation.[4]
Colon Weight/Length Ratio Significantly reduced the increase in colon weight/length ratio.Data not available in the provided abstracts.
Lymphocyte Counts Dose-dependently reduced peripheral blood lymphocyte counts.A dose-dependent relationship was observed for plasma concentration and lymphocyte count.[4]
Experimental Protocols

A generalized workflow for the T-cell transfer model of colitis used to evaluate this compound and etrasimod is outlined below.

Experimental_Workflow T-Cell Transfer Model of Colitis: Experimental Workflow cluster_cell_prep Cell Preparation cluster_induction Colitis Induction cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Spleen Spleen from Donor Mice Splenocytes Isolate Splenocytes Spleen->Splenocytes CD4_T_cells Isolate CD4+ T-cells Splenocytes->CD4_T_cells Sorting Sort CD4+CD45RBhigh T-cells CD4_T_cells->Sorting Injection Intraperitoneal Injection of T-cells Sorting->Injection Recipient_Mice Immunodeficient Mice (e.g., SCID) Recipient_Mice->Injection Treatment_Start Initiate Daily Oral Dosing (this compound, Etrasimod, or Vehicle) Injection->Treatment_Start Monitoring Monitor Body Weight, DAI Weekly Treatment_Start->Monitoring Sacrifice Sacrifice Mice at Study Endpoint Monitoring->Sacrifice Colon_Harvest Harvest Colon Sacrifice->Colon_Harvest Lymphocyte_Count Peripheral Blood Lymphocyte Count Sacrifice->Lymphocyte_Count Histology Histological Analysis Colon_Harvest->Histology

Caption: T-Cell Transfer Colitis Model Workflow.

Detailed Methodologies:

  • This compound (MT-1303) Study Protocol:

    • Animal Model: Chronic colitis was induced in SCID mice by the intraperitoneal injection of CD4+CD45RBhigh T-cells isolated from the spleens of BALB/c mice.[1]

    • Treatment: this compound was administered orally once daily at a dose of 0.3 mg/kg.[1]

    • Efficacy Parameters: The disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, was monitored. At the end of the study, colon weight and length were measured, and histological analysis of the colon was performed to assess inflammation. Peripheral blood lymphocyte counts were also determined.[1]

  • Etrasimod Study Protocol:

    • Animal Model: A CD4+CD45RBhigh T-cell transfer mouse model of colitis was utilized.[4]

    • Treatment: Chronic treatment with etrasimod was administered.[4] In a separate combination study, etrasimod was given orally for 55 days.[6]

    • Efficacy Parameters: The primary outcome was the attenuation of inflammation.[4] In the combination study, body weight protection and Disease Activity Index were assessed, along with a reduction in serum cytokines (TNF-alpha, IL-17, IL-6, IFN-gamma).[6]

Summary and Future Directions

Both this compound and etrasimod demonstrate significant efficacy in a preclinical T-cell transfer model of ulcerative colitis, a model that recapitulates key aspects of the human disease. Their primary mechanism of action, the sequestration of lymphocytes via S1P1 receptor modulation, is a validated therapeutic strategy.

The key differences lie in their receptor selectivity profiles. This compound's high selectivity for S1P1 and S1P5 may offer a more targeted approach with a potentially favorable cardiac safety profile.[3] Etrasimod's broader activity on S1P1, S1P4, and S1P5 could provide a more comprehensive immunomodulatory effect.

For researchers and drug developers, the choice between these or other S1P modulators may depend on the desired balance between efficacy and safety, as well as the potential for synergistic effects in combination therapies. Further preclinical studies directly comparing these two agents head-to-head under identical experimental conditions would be invaluable for a more definitive assessment of their relative therapeutic potential. Additionally, exploration in other preclinical models of colitis, such as chemically-induced models (e.g., DSS or TNBS), could provide a more complete picture of their activity across different inflammatory pathways.

References

A Comparative Guide to Amiselimod and Anti-TNF Alpha Agents for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Amiselimod, a selective sphingosine (B13886) 1-phosphate (S1P) receptor modulator, and anti-tumor necrosis factor-alpha (anti-TNF-α) agents, two distinct classes of therapeutics for autoimmune diseases. While direct clinical data on their combination therapy is not currently available in the public domain, this document outlines their individual mechanisms of action, clinical performance, and the theoretical rationale for their potential synergistic use.

This compound: A Selective S1P1 Receptor Modulator

This compound (MT-1303) is an orally administered, selective sphingosine 1-phosphate receptor-1 (S1P1) modulator.[1][2][3] It is a prodrug that is converted in vivo to its active metabolite, this compound phosphate (B84403) (this compound-P).[4][5] this compound-P acts as a functional antagonist at the S1P1 receptor, leading to the sequestration of lymphocytes within lymph nodes and preventing their infiltration into sites of inflammation.[1][2][6] This mechanism of action makes it a promising therapeutic for various autoimmune diseases.[1][4]

Mechanism of Action

This compound's therapeutic effect is primarily driven by its high selectivity for the S1P1 receptor subtype.[1][4][5] By binding to S1P1 receptors on lymphocytes, it induces their internalization, thereby rendering the cells unresponsive to the natural S1P gradient that guides their egress from lymphoid organs.[2][7][8] This leads to a reversible reduction in circulating peripheral lymphocytes, particularly pathogenic Th1 and Th17 cells, without causing broad immunosuppression.[1] this compound has been designed to have a more favorable cardiac safety profile compared to earlier S1P receptor modulators like fingolimod (B1672674), with a reduced risk of bradycardia.[1][3][5]

Signaling Pathway

The signaling pathway of this compound involves the modulation of the S1P-S1P1 axis, a critical regulator of lymphocyte trafficking.

cluster_blood Bloodstream cluster_lymph Lymph Node cluster_inflammation Site of Inflammation This compound This compound (Oral Prodrug) Amiselimod_P This compound-P (Active) This compound->Amiselimod_P Metabolism S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds to Lymphocyte Lymphocyte Internalization S1P1 Receptor Internalization S1P1->Internalization Induces Sequestration Lymphocyte Sequestration Internalization->Sequestration Leads to S1P_gradient S1P Gradient (Egress Signal) Internalization->S1P_gradient Blocks response to Inflammation Reduced Infiltration of Th1/Th17 Cells Sequestration->Inflammation Results in S1P_gradient->Lymphocyte Normally promotes egress

Diagram 1: this compound's Mechanism of Action.
Clinical Data Summary

Clinical trials have evaluated this compound in several autoimmune conditions, including relapsing multiple sclerosis (RMS) and ulcerative colitis (UC).

IndicationStudy PhaseKey Efficacy EndpointsKey Safety Findings
Relapsing Multiple Sclerosis Phase 2 (MOMENTUM)Significant reduction in the total number of gadolinium-enhanced T1-weighted lesions at doses of 0.2 mg and 0.4 mg compared to placebo.[9]Generally well-tolerated. Incidence of adverse events was similar to placebo. No clinically significant heart rate reduction was observed.[9]
Ulcerative Colitis Phase 2Met primary endpoint: significant mean change in modified Mayo Score at Day 85 (-2.3) vs. placebo (-1.6).[10] 32.4% of patients on this compound achieved clinical remission vs. 17.8% on placebo.[10] 42.7% achieved endoscopic improvement vs. 23.4% on placebo.[10]Well-tolerated with no unexpected adverse events, indicating a favorable safety profile.[10]
Crohn's Disease Phase 2aDid not demonstrate a significant effect on clinical disease activity at 12 weeks.Generally well-tolerated with no new safety concerns. No clinically significant reports of bradycardia.[11]

Anti-TNF Alpha Agents

Anti-TNF-α therapies are a cornerstone in the treatment of many autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[12][13] These agents are monoclonal antibodies or fusion proteins that neutralize the pro-inflammatory cytokine TNF-α.[13][14][15]

Mechanism of Action

TNF-α is a key regulator of inflammation, and its overproduction is a major contributor to the pathology of autoimmune diseases.[12][16] It exists in two forms: a soluble form (sTNF-α) and a transmembrane form (tmTNF-α).[12] Anti-TNF-α agents bind to both forms, preventing them from interacting with their receptors (TNFR1 and TNFR2) on target cells.[14][15] This blockade disrupts downstream inflammatory cascades, including the activation of NF-κB and MAPK signaling pathways, leading to reduced production of other inflammatory cytokines and decreased immune cell activation and infiltration.[12][14][17]

Signaling Pathway

The signaling pathway of anti-TNF-α agents involves the direct neutralization of TNF-α, thereby inhibiting its pro-inflammatory effects.

cluster_extracellular Extracellular Space cluster_cell Target Cell Anti_TNF Anti-TNF-α Agent TNF TNF-α (Soluble & Transmembrane) Anti_TNF->TNF Binds to Neutralization Neutralization TNFR TNFR1 / TNFR2 TNF->TNFR Binds to Neutralization->TNFR Blocks Binding Signaling NF-κB & MAPK Signaling Pathways TNFR->Signaling Activates Inflammation Pro-inflammatory Gene Expression Signaling->Inflammation Leads to

Diagram 2: Anti-TNF-α Agent's Mechanism of Action.
Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Neutralization

  • Objective: To determine the in vitro efficacy of an anti-TNF-α agent in neutralizing TNF-α.

  • Methodology:

    • Coat a 96-well plate with a capture antibody specific for human TNF-α.

    • Add recombinant human TNF-α to the wells, followed by varying concentrations of the anti-TNF-α agent.

    • Incubate to allow binding.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance using a plate reader. The reduction in signal intensity in the presence of the anti-TNF-α agent indicates the degree of TNF-α neutralization.

NF-κB Reporter Assay

  • Objective: To assess the ability of an anti-TNF-α agent to inhibit TNF-α-induced intracellular signaling.

  • Methodology:

    • Transfect a cell line (e.g., HEK293) with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

    • Pre-incubate the cells with varying concentrations of the anti-TNF-α agent.

    • Stimulate the cells with a known concentration of TNF-α.

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Hypothetical Combination Therapy: this compound and Anti-TNF Alpha

While no direct clinical studies on the combination of this compound and anti-TNF-α agents have been identified, their distinct and potentially complementary mechanisms of action provide a strong theoretical rationale for their combined use in autoimmune diseases.

Rationale for Combination
  • Dual-Pronged Attack on Inflammation: this compound reduces the number of circulating lymphocytes available to infiltrate inflamed tissues, while anti-TNF-α agents directly neutralize a key pro-inflammatory cytokine at the site of inflammation. This dual approach could lead to a more profound and rapid suppression of the inflammatory response.

  • Addressing Different Pathogenic Pathways: this compound targets lymphocyte trafficking, a process upstream of the inflammatory cascade in the affected tissues. Anti-TNF-α therapy targets the downstream effects of a major inflammatory mediator. Combining these could interrupt the autoimmune process at multiple levels.

  • Potential for Dose Reduction and Improved Safety: By achieving a synergistic effect, it might be possible to use lower doses of each agent, potentially reducing the risk of dose-dependent side effects associated with each monotherapy.

  • Overcoming Treatment Resistance: Some patients may not respond adequately to anti-TNF-α therapy alone. The addition of this compound could provide a therapeutic benefit by targeting a different aspect of the disease pathogenesis.

Experimental Workflow for Evaluating Combination Therapy

The following workflow could be employed in preclinical models to assess the efficacy and safety of this compound and anti-TNF-α combination therapy.

cluster_preclinical Preclinical Animal Model of Autoimmune Disease (e.g., Colitis) cluster_treatment Treatment Groups cluster_endpoints Efficacy & Safety Assessment cluster_analysis Data Analysis Model Disease Induction Vehicle Vehicle Control Model->Vehicle This compound This compound Monotherapy Model->this compound Anti_TNF Anti-TNF-α Monotherapy Model->Anti_TNF Combination Combination Therapy Model->Combination Clinical Clinical Scoring (e.g., Disease Activity Index) Vehicle->Clinical This compound->Clinical Anti_TNF->Clinical Combination->Clinical Histo Histopathological Analysis of Inflamed Tissue Analysis Statistical Comparison of Treatment Groups Clinical->Analysis Biomarker Biomarker Analysis (e.g., Cytokine Levels, Lymphocyte Counts) Histo->Analysis Safety Safety Assessment (e.g., Body Weight, Adverse Events) Biomarker->Analysis Safety->Analysis

Diagram 3: Preclinical Workflow for Combination Therapy Evaluation.

Conclusion

This compound and anti-TNF-α agents represent two powerful therapeutic strategies for autoimmune diseases, each with a well-defined mechanism of action. While this compound offers a targeted approach to modulating lymphocyte trafficking with a favorable safety profile, anti-TNF-α therapies provide potent, broad-spectrum anti-inflammatory effects. The combination of these two modalities holds theoretical promise for enhanced efficacy through complementary mechanisms. However, further preclinical and clinical research is imperative to validate the safety and therapeutic potential of this combination approach. This guide serves as a foundational resource for researchers and drug development professionals exploring novel therapeutic strategies in autoimmunity.

References

Amiselimod: A Comparative Guide to S1P Receptor Modulation in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amiselimod (MT-1303), a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, with other S1P receptor modulators for the treatment of autoimmune diseases. This compound, by acting as a functional antagonist of the S1P1 receptor, sequesters lymphocytes in lymph nodes, preventing their infiltration into sites of inflammation and thereby mitigating autoimmune reactions.[1] This guide offers a detailed analysis of its target validation, supported by comparative experimental data and detailed methodologies.

Mechanism of Action: S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation. This process is mediated by the interaction of S1P with S1P receptors, particularly S1P1, on the surface of lymphocytes. S1P receptor modulators, such as this compound, bind to these receptors. While they initially act as agonists, their sustained binding leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient and trapping them within the lymph nodes.[2] This reduction in circulating lymphocytes is a key therapeutic mechanism for autoimmune diseases.

Comparative Analysis of S1P Receptor Modulators

This compound is a second-generation S1P receptor modulator designed for high selectivity for the S1P1 receptor, aiming to minimize side effects associated with broader S1P receptor engagement.[3] The following table summarizes the in vitro potency (EC50) of this compound's active phosphate (B84403) metabolite (this compound-P) and other S1P receptor modulators across the five S1P receptor subtypes.

CompoundS1P1 (nM)S1P2 (nM)S1P3 (nM)S1P4 (nM)S1P5 (nM)
This compound-P 0.075[3][4][5]>1000[3][5]>1000[3][5]18.98[1]0.69[1]
Fingolimod-P ~0.3-0.6[6]>10000[6]~3[6]~0.3-0.6[6]~0.3-0.6[6]
Siponimod 0.39[2][7]>10000[8][9]>1000[8][9]750[8][9]0.98[2][7]
Ozanimod (B609803) 0.41[10]>10000>10000>100008.6[7]
Ponesimod 5.7[7]>10000108[11]>1000069[11]

Key Experimental Protocols

S1P Receptor Agonist Activity Assay: GTPγS Binding

This assay determines the ability of a compound to activate G-protein coupled receptors, such as S1P receptors.

Principle: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the extent of receptor activation.[12][13]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human S1P receptor subtype of interest.

  • Assay Buffer: Prepare an assay buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.1% fatty acid-free BSA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), saponin (B1150181) (10 µg/mL), GDP (10 µM), and varying concentrations of the test compound.

  • Initiation: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Lymphocyte Trafficking Assay: Peripheral Lymphocyte Counting by Flow Cytometry

This assay measures the in vivo effect of S1P receptor modulators on lymphocyte egress from lymphoid organs.

Principle: S1P receptor modulators cause a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood. Flow cytometry is used to identify and quantify different lymphocyte subpopulations.

Protocol:

  • Blood Collection: Collect whole blood samples from treated and control animals into tubes containing an anticoagulant (e.g., EDTA).

  • Antibody Staining: In a 96-well plate or flow cytometry tubes, add 100 µL of whole blood. Add a cocktail of fluorescently-labeled antibodies specific for different lymphocyte markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD19 for B cells).

  • Incubation: Incubate the samples for 20-30 minutes at room temperature in the dark.

  • Red Blood Cell Lysis: Add 2 mL of 1X RBC lysis buffer and incubate for 5-10 minutes at room temperature.

  • Washing: Centrifuge the samples at 300-400 x g for 5 minutes, discard the supernatant, and wash the cell pellet with flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

  • Resuspension: Resuspend the washed cell pellet in an appropriate volume of staining buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to gate on the lymphocyte population and quantify the absolute numbers or percentages of different lymphocyte subsets.

In Vivo Model of Autoimmune Disease: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, a T-cell mediated autoimmune disease of the central nervous system.

Principle: EAE is induced in susceptible mouse strains by immunization with myelin-derived peptides, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55, emulsified in Complete Freund's Adjuvant (CFA). This leads to the activation of myelin-specific T cells that infiltrate the central nervous system, causing inflammation, demyelination, and progressive paralysis.

Protocol (MOG₃₅₋₅₅-induced EAE in C57BL/6 mice):

  • Animals: Use female C57BL/6 mice, 8-12 weeks old.

  • Immunization Emulsion: Prepare an emulsion of MOG₃₅₋₅₅ peptide (200 µ g/mouse ) in CFA containing Mycobacterium tuberculosis H37Ra (200 µ g/mouse ).

  • Immunization: On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion at each site.

  • Pertussis Toxin Administration: On day 0 and day 2, administer pertussis toxin (200 ng/mouse) intraperitoneally.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

  • Drug Treatment: Administer the test compound (e.g., this compound) and vehicle control daily, starting from a predefined time point (e.g., at the time of immunization for prophylactic treatment or at the onset of clinical signs for therapeutic treatment).

  • Data Analysis: Compare the clinical scores, disease incidence, and day of onset between the treatment and control groups. Histological analysis of the spinal cord can also be performed to assess inflammation and demyelination.

Visualizing the Molecular Pathway and Experimental Workflow

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Binds to S1P S1P S1P->S1P1 Binds to G_protein Gi/o Protein S1P1->G_protein Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Leads to Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/ERK) G_protein->Downstream Initiates Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress

Figure 1. Simplified S1P1 receptor signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo_pd In Vivo Pharmacodynamics cluster_in_vivo_efficacy In Vivo Efficacy cluster_preclinical_dev Preclinical Development Receptor_Binding S1P Receptor Binding/Agonist Assays (e.g., GTPγS) Selectivity_Profiling Selectivity Profiling (S1P1-5) Receptor_Binding->Selectivity_Profiling Lymphocyte_Counting Peripheral Lymphocyte Counting Selectivity_Profiling->Lymphocyte_Counting EAE_Model Autoimmune Disease Model (e.g., EAE) Lymphocyte_Counting->EAE_Model Tox_PK Toxicology & Pharmacokinetics EAE_Model->Tox_PK

Figure 2. A typical experimental workflow for the preclinical evaluation of an S1P receptor modulator like this compound.

References

Amiselimod: A Comparative Analysis Against Other S1P Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amiselimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, against other approved and investigational S1P modulators. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating its therapeutic potential.

Mechanism of Action: Targeting Lymphocyte Trafficking

This compound is a selective S1P1 receptor modulator.[1][2] Like other drugs in its class, its primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes. This prevents the egress of lymphocytes from lymph nodes into the peripheral circulation, thereby reducing the infiltration of these immune cells into target tissues, a key process in many autoimmune diseases.[2]

Newer generation S1P modulators, including this compound, were developed to offer greater receptor selectivity compared to the first-generation modulator, fingolimod (B1672674), with the aim of improving the safety profile, particularly concerning cardiac effects.[3]

Comparative Efficacy in Multiple Sclerosis

A network meta-analysis of 13 randomized controlled trials involving 10,554 patients with multiple sclerosis (MS) found this compound (0.4 mg) to have the highest efficacy in reducing the annualized relapse rate (ARR) compared to placebo and other S1P modulators, including fingolimod, siponimod, ozanimod, and ponesimod.[4]

The MOMENTUM phase 2 trial demonstrated the dose-dependent efficacy of this compound in patients with relapsing-remitting multiple sclerosis.[1] At 24 weeks, this compound at doses of 0.2 mg and 0.4 mg significantly reduced the total number of gadolinium-enhanced T1-weighted lesions compared to placebo.[1] The estimated incident rate ratio for new or enlarging T2 lesions compared with placebo was significantly decreased with this compound 0.2 mg and 0.4 mg.[1] A two-year extension study of the MOMENTUM trial showed that the efficacy of this compound was sustained.[5][6]

Drug Dosage Relative Efficacy (Standardized Mean Difference vs. Placebo) [95% CI] [4]
This compound 0.4 mg0.71 [0.59-0.86]
Fingolimod0.5 mg0.80 [0.76-0.84]
Ozanimod1.0 mg0.82 [0.76-0.89]
Siponimod2 mg0.91 [0.87-0.95]
Ponesimod20 mg0.90 [0.68-1.19]

Comparative Safety Profile

A key differentiator among S1P modulators is their safety profile, particularly cardiac effects.

Cardiac Safety

A head-to-head, randomized, parallel-group, phase I study in healthy subjects directly compared the cardiac effects of this compound (0.4 mg and 0.8 mg), fingolimod (0.5 mg), and placebo over 28 days.[7][8] Unlike fingolimod, this compound did not induce acute negative chronotropic effects (reduction in heart rate) on days 1 and 2.[7][8] While a minor decrease in the nadir mean hourly heart rate was observed with this compound at later time points, the changes were smaller than those seen with fingolimod on day 1.[7][8] No clinically significant bradyarrhythmia was observed with this compound.[7][8]

Treatment Maximum Mean Heart Rate Reduction from Baseline on Day 1 (bpm) [95% CI] [7]
This compound 0.4 mg Not significantly different from placebo
This compound 0.8 mg Not significantly different from placebo
Fingolimod 0.5 mg -6.49 [-8.95, -4.02]
Lymphocyte Reduction

This compound induces a dose-dependent reduction in peripheral blood lymphocyte counts.[9] In a study on patients with systemic lupus erythematosus, both 0.2 mg and 0.4 mg doses of this compound led to a decrease in lymphocyte counts.[9] In the MOMENTUM trial, a dose-dependent reduction in lymphocyte counts was also observed in MS patients.[1]

Signaling Pathways and Experimental Workflows

S1P Receptor Signaling Pathway

The binding of an S1P modulator to the S1P1 receptor on a lymphocyte initiates a signaling cascade that leads to the internalization and degradation of the receptor. This renders the lymphocyte unresponsive to the natural S1P gradient, trapping it within the lymph node.

S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P_Modulator S1P Modulator (e.g., this compound) S1P1 S1P1 Receptor S1P_Modulator->S1P1 Binds to G_protein Gi Protein S1P1->G_protein Activates Receptor_Internalization Receptor Internalization & Degradation G_protein->Receptor_Internalization Initiates Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition Leads to

Caption: S1P modulator signaling pathway leading to lymphocyte retention.

Experimental Workflow: S1P Receptor Binding Assay

A competitive radioligand binding assay is a common method to determine the binding affinity of a compound to its target receptor.

Receptor_Binding_Assay cluster_workflow S1P Receptor Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing S1P1 receptor start->prepare_membranes incubate_compound Incubate membranes with test compound (e.g., this compound) prepare_membranes->incubate_compound add_radioligand Add radiolabeled S1P ([32P]S1P) incubate_compound->add_radioligand incubate_all Incubate to allow competitive binding add_radioligand->incubate_all filter_and_wash Filter to separate bound and free radioligand incubate_all->filter_and_wash measure_radioactivity Measure radioactivity of the filter filter_and_wash->measure_radioactivity analyze_data Analyze data to determine binding affinity (Ki) measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a competitive S1P receptor binding assay.

Experimental Protocols

S1P Receptor Binding Assay
  • Objective: To determine the binding affinity of test compounds to S1P receptors.

  • Methodology: A competitive radioligand binding assay is performed using cell membranes overexpressing the desired S1P receptor subtype (e.g., S1P1).

    • Membrane Preparation: Cell membranes expressing the recombinant human S1P1 receptor are prepared.

    • Incubation: The membranes are incubated with varying concentrations of the unlabeled test compound (e.g., this compound).

    • Competitive Binding: A constant concentration of a radiolabeled S1P ligand (e.g., [³²P]S1P) is added to the mixture. The unlabeled test compound competes with the radioligand for binding to the S1P1 receptor.

    • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

    • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.[10]

Assessment of Peripheral Lymphocyte Counts
  • Objective: To quantify the effect of S1P modulators on circulating lymphocyte numbers.

  • Methodology:

    • Blood Collection: Whole blood samples are collected from subjects at baseline and at various time points after drug administration.

    • Cell Counting: Total and differential lymphocyte counts are determined using an automated hematology analyzer.

    • Flow Cytometry: For more detailed analysis of lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells), flow cytometry is employed. Specific fluorescently labeled antibodies against cell surface markers are used to identify and quantify different lymphocyte populations.[11]

    • Data Analysis: Changes in absolute lymphocyte counts and percentages of different subsets from baseline are calculated to assess the pharmacodynamic effect of the drug.

In Vitro G-protein-coupled Inwardly Rectifying K+ (GIRK) Channel Activation Assay
  • Objective: To assess the potential of S1P modulators to activate GIRK channels in cardiac myocytes, a mechanism associated with bradycardia.[12]

  • Methodology:

    • Cell Culture: Human atrial myocytes or a suitable cell line expressing GIRK channels are used.

    • Fluorescent Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye.

    • Drug Application: The cells are exposed to the test compound (e.g., this compound phosphate).

    • Fluorescence Measurement: Activation of GIRK channels leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane. This change in membrane potential is detected as a change in the fluorescence intensity of the dye, which is measured in real-time using a fluorescence plate reader.

    • Data Analysis: The magnitude of the fluorescence change is proportional to the extent of GIRK channel activation.[13][14]

Cardiovascular Telemetry in Non-Human Primates
  • Objective: To evaluate the cardiovascular safety of S1P modulators in a preclinical model.

  • Methodology:

    • Telemetry Device Implantation: A telemetry transmitter is surgically implanted in the animal (e.g., cynomolgus monkey) to continuously monitor cardiovascular parameters. The pressure catheter is typically placed in an artery (e.g., femoral or carotid) to measure blood pressure, and ECG leads are placed to record the electrocardiogram.[15]

    • Acclimatization: The animals are allowed to recover from surgery and are acclimatized to the experimental conditions.

    • Drug Administration: The test compound is administered to the conscious, freely moving animals.

    • Data Recording: Cardiovascular data, including heart rate, blood pressure, and ECG intervals (PR, QRS, QT), are continuously recorded wirelessly.[16]

    • Data Analysis: The recorded data are analyzed to detect any drug-induced changes in cardiovascular parameters compared to baseline and a vehicle control group.[16]

References

Amiselimod in Ulcerative Colitis: A Comparative Analysis of S1P Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oral therapies for ulcerative colitis (UC) is rapidly evolving, with Sphingosine-1-Phosphate (S1P) receptor modulators emerging as a promising class of treatment. This guide provides a comparative analysis of the clinical trial results for the investigational drug amiselimod against other S1P receptor modulators, etrasimod (B607385) and ozanimod (B609803), for the treatment of ulcerative colitis. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at efficacy, safety, and experimental methodologies.

Mechanism of Action: S1P Receptor Modulation

Sphingosine-1-phosphate receptor modulators function by binding to S1P receptors on lymphocytes, which leads to their internalization.[1] This process traps lymphocytes within the lymph nodes, preventing their migration to the gastrointestinal tract where they contribute to inflammation in ulcerative colitis.[1][2] While the primary target for immunomodulation in this class is the S1P1 receptor, different agents exhibit varying selectivity for other S1P receptor subtypes, which may influence their overall clinical profile.[1][3][4][5][6] this compound has a strong affinity for S1P1 and S1P5 receptor subtypes.[3][4][5][6][7]

cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_gut Gut Mucosa Lymphocyte Lymphocyte S1P_receptor S1P1 Receptor Lymphocyte->S1P_receptor Expresses Internalization Receptor Internalization (Lymphocyte Retention) S1P_receptor->Internalization Leads to This compound This compound This compound->S1P_receptor Binds to Circulating_Lymphocyte Circulating Lymphocyte Internalization->Circulating_Lymphocyte Prevents Egress Inflammation Inflammation Circulating_Lymphocyte->Inflammation Reduces Migration to Gut

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Comparative Efficacy of S1P Receptor Modulators

The following tables summarize the key efficacy endpoints from clinical trials of this compound, etrasimod, and ozanimod in patients with ulcerative colitis.

Table 1: Induction of Clinical Remission and Response

Drug (Trial)Patient PopulationDoseWeekClinical RemissionClinical Response
This compound (Phase 2)Mild to Moderate UC0.2 mg & 0.4 mg QD1232.4% vs 17.8% (Placebo)[3]-
Etrasimod (ELEVATE 12)Moderate to Severe UC2 mg QD12Statistically Significant vs Placebo[8][9]-
Ozanimod (True North)Moderate to Severe UC0.92 mg QD1018.4% vs 6.0% (Placebo)[10][11][12]47.8% vs 25.9% (Placebo)[10][11][12]

Table 2: Maintenance of Clinical Remission and Response

Drug (Trial)Patient PopulationDoseWeekClinical RemissionClinical Response
This compound Data not yet available----
Etrasimod (ELEVATE UC 52)Moderate to Severe UC2 mg QD52Statistically Significant vs Placebo[13]-
Ozanimod (True North)Moderate to Severe UC0.92 mg QD5237.0% vs 18.5% (Placebo)[10][11]60.0% vs 41.0% (Placebo)[10][11]

Table 3: Endoscopic and Histologic Improvement

Drug (Trial)Patient PopulationDoseWeekEndoscopic Improvement
This compound (Phase 2)Mild to Moderate UC0.2 mg & 0.4 mg QD1242.7% vs 23.4% (Placebo)[3]
Etrasimod (ELEVATE UC 52)Moderate to Severe UC2 mg QD12 & 52Statistically Significant vs Placebo[13]
Ozanimod (True North)Moderate to Severe UC0.92 mg QD1027.3% vs 11.6% (Placebo)[12]

Safety and Tolerability Profile

This compound was reported to be well-tolerated in its Phase 2 trial with no unexpected adverse events.[3] A summary of common adverse events for the compared S1P receptor modulators is presented below.

Table 4: Common Treatment-Emergent Adverse Events (%)

Adverse EventThis compound (Phase 2)Etrasimod (ELEVATE UC)Ozanimod (True North)Placebo (Ozanimod Trial)
Anemia4.2%[12]-10.4%[10]5.6%[12]
Nasopharyngitis--10.3%[10]1.4%[12]
Headache--3.3%[12]1.9%[12]
Lymphopenia--15.6%[10]-

Note: Direct comparison of adverse event rates across different clinical trial programs should be interpreted with caution due to variations in study design, patient populations, and reporting methodologies.

Experimental Protocols

This compound Phase 2 Trial
  • Study Design: A 12-week, double-blind, placebo-controlled, randomized, dose-ranging study.[3][4]

  • Patient Population: 320 patients with mildly-to-moderately active ulcerative colitis.[3][4]

  • Intervention: Patients were randomized to receive this compound (0.2 mg or 0.4 mg once daily) or placebo.[3]

  • Primary Endpoint: Mean change in modified Mayo Score at Day 85.[3]

  • Key Secondary Endpoints: Clinical remission and endoscopic improvement.[3]

Etrasimod ELEVATE UC Program (ELEVATE 12 & ELEVATE UC 52)
  • Study Design: Global, multi-center, randomized, double-blind, placebo-controlled Phase 3 studies.[9][13]

  • Patient Population: Patients with moderately to severely active ulcerative colitis who had previously failed or were intolerant to at least one conventional, biologic, or JAK therapy.[9][13]

  • Intervention: Etrasimod 2mg once daily or placebo.[9]

  • Primary Endpoint: Clinical remission at week 12 (ELEVATE 12) and co-primary endpoints of clinical remission at weeks 12 and 52 (ELEVATE UC 52).[8][13]

  • Key Secondary Endpoints: Endoscopic improvement, symptomatic remission, and mucosal healing.[13]

Ozanimod TRUE NORTH Trial
  • Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial with a 10-week induction period followed by a 42-week maintenance period for responders.[10][11]

  • Patient Population: Patients with moderately to severely active ulcerative colitis.[10][11]

  • Intervention: Ozanimod 0.92 mg once daily or placebo.[10]

  • Primary Endpoint: Clinical remission at week 10 (induction) and week 52 (maintenance).[11]

  • Key Secondary Endpoints: Clinical response, endoscopic improvement, and mucosal healing.[12]

cluster_this compound This compound Phase 2 cluster_etrasimod Etrasimod ELEVATE UC cluster_ozanimod Ozanimod TRUE NORTH A_Screening Screening (Mild-to-Moderate UC) A_Randomization Randomization (1:1:1) A_Screening->A_Randomization A_Treatment 12 Weeks Treatment (this compound 0.2mg, 0.4mg, or Placebo) A_Randomization->A_Treatment A_Endpoint Primary Endpoint: Change in Modified Mayo Score at Day 85 A_Treatment->A_Endpoint E_Screening Screening (Moderate-to-Severe UC, Prior Failure) E_Randomization Randomization E_Screening->E_Randomization E_Treatment 12 or 52 Weeks Treatment (Etrasimod 2mg or Placebo) E_Randomization->E_Treatment E_Endpoint Primary Endpoint: Clinical Remission at Week 12 and/or 52 E_Treatment->E_Endpoint O_Screening Screening (Moderate-to-Severe UC) O_Induction 10 Weeks Induction (Ozanimod 0.92mg or Placebo) O_Screening->O_Induction O_Responders Responders Re-randomized O_Induction->O_Responders O_Maintenance 42 Weeks Maintenance (Ozanimod 0.92mg or Placebo) O_Responders->O_Maintenance O_Endpoint Primary Endpoints: Clinical Remission at Week 10 & 52 O_Maintenance->O_Endpoint

Figure 2: Comparative workflow of the clinical trials.

Conclusion

This compound has demonstrated promising efficacy and a favorable safety profile in its Phase 2 trial for mild to moderate ulcerative colitis.[14] Its performance, particularly in achieving clinical remission and endoscopic improvement, positions it as a potentially valuable addition to the S1P receptor modulator class. Further data from Phase 3 trials will be crucial to fully delineate its comparative efficacy and safety against approved therapies like etrasimod and ozanimod, which have shown significant benefits in patients with moderate to severe disease. The distinct patient populations studied to date (mild-to-moderate for this compound vs. moderate-to-severe for etrasimod and ozanimod) are an important consideration in the current comparative landscape.

References

Safety Operating Guide

Navigating the Safe Disposal of Amiselimod: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible handling and disposal of investigational compounds like Amiselimod are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, drawing upon general best practices for potent, biologically active small molecules in the absence of specific manufacturer directives.

Understanding the Compound: Safety and Handling

This compound is a sphingosine-1-phosphate (S1P) receptor modulator, an orally active compound investigated for its therapeutic potential in autoimmune diseases.[1][2][3] Its biological activity necessitates careful handling to prevent personnel exposure and environmental contamination. Standard laboratory safety protocols should be strictly adhered to when working with this compound in any form. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[4]

In case of accidental exposure, the following first aid measures should be taken:

  • Skin Contact: Thoroughly rinse the affected area with large amounts of water and remove contaminated clothing.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water, holding the eyelids open.[4]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion: Seek immediate medical advice.[4]

Core Principle: Adherence to Institutional and Regulatory Guidelines

The disposal of any chemical waste, including this compound, must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) protocols, as well as all applicable local, state, and federal regulations. The following procedures are based on general guidelines for the disposal of potent pharmaceutical compounds and should be adapted to meet your specific institutional requirements.

Step-by-Step Disposal Procedures for this compound

Proper segregation of waste streams is fundamental to safe and compliant disposal. The following table outlines the recommended disposal routes for various forms of this compound waste.

Waste TypeRecommended Disposal MethodKey Considerations
Unused Neat (Solid) this compound Dispose of as hazardous chemical waste.- Must be in a clearly labeled, sealed, and appropriate waste container.- Follow your institution's hazardous waste disposal procedures.
This compound Solutions (e.g., in DMSO) Collect in a designated, labeled hazardous waste container for organic solvents.[5]- Do not mix with aqueous or incompatible waste streams.- The container must be compatible with the solvent used (e.g., DMSO).[5]
Contaminated Labware (e.g., pipette tips, tubes, vials) Dispose of in a designated hazardous solid waste container.[5]- Segregate from non-hazardous laboratory waste.- Consider incineration as the final disposal method if available through your institution's waste management program.[5]
Contaminated Personal Protective Equipment (PPE) Dispose of in a designated hazardous solid waste container.[5]- This includes gloves, disposable lab coats, and other items that have come into direct contact with this compound.
Detailed Protocols for Waste Handling

For Solid this compound Waste:

  • Containerize: Place all solid this compound waste, including unused neat compound and contaminated consumables, into a designated, leak-proof, and clearly labeled hazardous waste container.[5]

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.[5]

  • Storage: Store the sealed container in a designated and secure waste accumulation area, away from general laboratory traffic.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management vendor.

For Liquid this compound Waste:

  • Segregation: Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container compatible with the solvent used.

  • Labeling: Clearly label the container with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound, Dimethyl Sulfoxide"), and their approximate concentrations.[5]

  • Storage: Store the sealed container in a well-ventilated area, within secondary containment to prevent spills, and away from incompatible materials.[5]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

Decision Workflow for this compound Disposal

The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound waste.

This compound Disposal Decision Workflow start Start: this compound Waste Generated waste_type Identify Waste Type (Solid, Liquid, Contaminated Labware) start->waste_type consult_ehs Consult Institutional EHS Protocols & Local Regulations waste_type->consult_ehs is_take_back Is a formal take-back program or licensed waste vendor available? consult_ehs->is_take_back use_vendor Package, Label & Dispose via Licensed Hazardous Waste Vendor is_take_back->use_vendor Yes in_house_procedure Follow In-House Disposal Procedure is_take_back->in_house_procedure No end End: Waste Disposed use_vendor->end mix_substance Mix with an unappealing substance (e.g., cat litter, coffee grounds) in_house_procedure->mix_substance For small quantities per institutional guidelines seal_container Place mixture in a sealed container (e.g., sealed bag or container) mix_substance->seal_container trash_disposal Dispose of in municipal solid waste seal_container->trash_disposal trash_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

Spill and Decontamination Procedures

In the event of a spill, the following general procedure is recommended. Always follow your institution's specific spill response plan.

  • Secure the Area: Cordon off the affected area to prevent further contamination.

  • Personal Protection: Ensure appropriate PPE is worn before attempting to clean the spill.

  • Containment and Absorption: For liquid spills, use an absorbent material (e.g., spill pads, vermiculite) to contain and absorb the liquid. For solid spills, carefully sweep or wipe up the material, avoiding the generation of dust.

  • Decontamination:

    • Wipe the surface with a detergent solution to remove the bulk of the compound.

    • Follow with a wipe using 70% ethanol (B145695) or isopropanol.

    • Finally, wipe the surface with purified water.

  • Waste Disposal: All materials used for spill cleanup (absorbent pads, wipes, contaminated PPE) must be collected and disposed of as hazardous solid waste.[5]

By adhering to these general guidelines and your institution's specific protocols, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Personal protective equipment for handling Amiselimod

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amiselimod. It offers procedural, step-by-step guidance for safe operational and disposal plans.

Personal Protective Equipment (PPE)

A crucial aspect of safely handling this compound is the consistent use of appropriate personal protective equipment. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety in the laboratory.

PPE CategoryRecommended EquipmentSpecification Notes
Eye Protection Safety goggles or a face shieldMust be worn if there is a risk of splashing.
Hand Protection Impervious gloves (e.g., nitrile)Change gloves immediately if they become contaminated.
Respiratory Protection Dust respirator or self-contained breathing apparatus (SCBA)Use respirators approved under appropriate government standards. Recommended when handling the powder form.
Body Protection Impervious protective clothing and bootsTo be used as the situation requires to prevent skin contact.

Operational Plan: Safe Handling of this compound

Adherence to a strict operational workflow is paramount to maintaining a safe laboratory environment when working with this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Utilize a closed system or local exhaust ventilation.

  • Ensure a safety shower and eye wash station are readily accessible.[1]

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands and face thoroughly after handling.

3. In Case of Exposure:

  • Inhalation: Immediately move to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

  • Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present.[1]

  • Ingestion: Rinse mouth with water.

  • In all cases of exposure, seek medical advice or attention.

Disposal Plan: Waste Management of this compound

Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm.

1. Unused or Expired this compound:

  • The preferred method for disposal is through a licensed professional waste disposal service.

  • Alternatively, community drug take-back programs are a good option.[2][3]

  • If the above options are not available, the "trash method" can be used for non-hazardous pharmaceuticals:

    • Remove the this compound from its original container. Do not crush tablets or capsules.[4]

    • Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[2][3][4]

    • Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[2][4]

    • Dispose of the sealed container in the household trash.[4]

2. Empty Containers:

  • Thoroughly rinse the empty container.

  • Scratch out all personal and identifying information from the label.[2][4]

  • The container can then be recycled or disposed of in the trash.[4]

3. Contaminated Materials:

  • Any materials used for cleaning spills or contaminated with this compound should be collected as chemical waste and disposed of through a licensed professional waste disposal service.

Below is a workflow diagram illustrating the safe handling and disposal of this compound.

Amiselimod_Workflow cluster_prep Preparation cluster_handling Handling cluster_first_aid First Aid cluster_disposal Disposal prep1 Work in Ventilated Area prep2 Verify Safety Equipment (Shower, Eyewash) prep1->prep2 prep3 Wear Appropriate PPE prep2->prep3 handle1 Handle Compound prep3->handle1 handle2 Exposure Event? handle1->handle2 aid1 Administer First Aid (Inhalation, Skin, Eye, Ingestion) handle2->aid1 Yes dispose1 Dispose of Waste handle2->dispose1 No aid2 Seek Medical Attention aid1->aid2 dispose4 Decontaminate & Clean Area aid2->dispose4 dispose2 Professional Disposal Service dispose1->dispose2 Preferred dispose3 Trash Method (if permissible) dispose1->dispose3 Alternative dispose2->dispose4 dispose3->dispose4

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amiselimod
Reactant of Route 2
Amiselimod

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。